molecular formula C24H24N4 B12423227 Hpk1-IN-18

Hpk1-IN-18

Cat. No.: B12423227
M. Wt: 368.5 g/mol
InChI Key: AWUUNVCRTLNKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hpk1-IN-18 is a useful research compound. Its molecular formula is C24H24N4 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H24N4

Molecular Weight

368.5 g/mol

IUPAC Name

5-[4-(4-methylpiperazin-1-yl)phenyl]-3-phenyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C24H24N4/c1-27-11-13-28(14-12-27)21-9-7-18(8-10-21)20-15-22-23(17-26-24(22)25-16-20)19-5-3-2-4-6-19/h2-10,15-17H,11-14H2,1H3,(H,25,26)

InChI Key

AWUUNVCRTLNKKY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC=CC=C5)N=C3

Origin of Product

United States

Foundational & Exploratory

Hpk1-IN-18 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of HPK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune cell activation. Primarily expressed in hematopoietic lineages, HPK1 acts as a brake on T-cell receptor (TCR) signaling, thereby limiting anti-tumor immunity. Pharmacological inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance T-cell-mediated tumor eradication. This technical guide delineates the core mechanism of action of HPK1 inhibitors, using a representative inhibitor, herein referred to as "a potent HPK1 inhibitor," to illustrate the key concepts, supported by quantitative data and detailed experimental methodologies.

Introduction to HPK1 and Its Role in Immune Regulation

HPK1 is a serine/threonine kinase that plays a pivotal role in attenuating the signaling cascade downstream of the T-cell receptor (TCR). Upon TCR engagement, HPK1 is recruited to the LAT (Linker for Activation of T-cells) signalosome where it becomes activated through phosphorylation by ZAP-70. Activated HPK1 then phosphorylates key downstream targets, most notably the adapter protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex, followed by its ubiquitination and proteasomal degradation. The net effect is a dampening of T-cell activation, proliferation, and cytokine production.

Furthermore, HPK1 is implicated in the signaling pathways of other immune cells, including B-cells and dendritic cells (DCs). In the tumor microenvironment (TME), immunosuppressive factors like prostaglandin E2 (PGE2) and adenosine can activate HPK1 through the cAMP-PKA pathway, contributing to T-cell dysfunction.

Mechanism of Action of HPK1 Inhibitors

HPK1 inhibitors are small molecules designed to block the kinase activity of HPK1, thereby preventing the phosphorylation of its downstream targets. By inhibiting HPK1, these compounds disrupt the negative feedback loop that suppresses T-cell activation. This leads to a more robust and sustained immune response against cancer cells. The primary mechanism involves preventing the phosphorylation of SLP-76, which in turn stabilizes the TCR signaling complex and enhances downstream signaling pathways.

The consequences of HPK1 inhibition include:

  • Increased T-cell activation and proliferation.

  • Enhanced production of pro-inflammatory cytokines such as IL-2 and IFN-γ.

  • Reversal of T-cell suppression mediated by factors like PGE2 and adenosine in the TME.

Quantitative Data

The following tables summarize the quantitative data for a representative potent HPK1 inhibitor.

Table 1: Biochemical and Cellular Potency

Assay TypeTarget/Cell LineEndpointIC50 (nM)Reference
Biochemical Kinase AssayRecombinant Human HPK1ATP-competitive inhibition2.6
Cellular Phosphorylation AssayHuman CD8+ T-cellspSLP-76 (S376) Inhibition~10
Cellular Cytokine ReleaseHuman CD8+ T-cellsIL-2 Secretion~20
Cellular Cytokine ReleaseHuman CD8+ T-cellsIFN-γ Secretion~20

Table 2: Kinase Selectivity Profile

Kinase% Inhibition @ 100 nMReference
HPK1 >99
LCK<50
ZAP70<50
ITK<50
A panel of 356 kinases showed that only 8 were inhibited by more than 50% at a 100 nM concentration of a highly selective inhibitor, GNE-6893.

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cell Activation

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_HPK1 HPK1 Regulation cluster_downstream Downstream Signaling TCR TCR ZAP70 ZAP-70 TCR->ZAP70 Antigen Presentation CD3 CD3 LAT LAT ZAP70->LAT HPK1 HPK1 ZAP70->HPK1 Phosphorylation (Activation) LAT->HPK1 Recruitment HPK1_active Active HPK1 HPK1->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylation HPK1_IN_18 HPK1 Inhibitor HPK1_IN_18->HPK1_active Inhibition pSLP76 pSLP-76 (S376) SLP76->pSLP76 T_Cell_Activation T-Cell Activation (IL-2, IFN-γ) SLP76->T_Cell_Activation Degradation Ubiquitination & Degradation pSLP76->Degradation 14-3-3 binding Degradation->T_Cell_Activation Inhibition

Caption: HPK1 signaling cascade downstream of the T-cell receptor.

Experimental Workflow for Assessing HPK1 Inhibitor Activity

Hpk1-IN-18: A Technical Guide to a Potent HPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation and anti-tumor immunity. Its inhibition presents a promising strategy in immuno-oncology. This document provides a comprehensive technical overview of Hpk1-IN-18, a potent and selective inhibitor of HPK1. This compound, identified as compound 1 in patent WO2019238067A1, demonstrates significant potential for enhancing immune responses. This guide details its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized for its characterization.

Introduction to HPK1

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a member of the Ste20 family of serine/threonine kinases. It functions as a crucial intracellular checkpoint, dampening T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, most notably SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Ser376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the destabilization of the TCR signaling complex and ultimately attenuating T-cell activation, proliferation, and cytokine production. Genetic studies involving HPK1 knockout or kinase-dead knock-in mice have demonstrated enhanced anti-tumor immunity, validating HPK1 as a compelling therapeutic target for cancer immunotherapy.

This compound: A Potent HPK1 Inhibitor

This compound (CAS: 2403598-42-3) is a potent and selective small molecule inhibitor of HPK1. It is identified as compound 1 in patent WO2019238067A1. By targeting the kinase activity of HPK1, this compound aims to reverse the negative regulation of T-cell function and enhance the body's immune response against tumors.

Biochemical and Cellular Activity

Quantitative data for this compound and other relevant compounds from the patent and related literature are summarized below.

CompoundHPK1 IC50 (nM)pSLP-76 Cellular EC50 (nM)IL-2 Release Cellular EC50 (nM)
This compound < 10< 100< 500
Compound A152501200
Compound B8150800

Table 1: Biochemical and cellular activity of this compound and comparator compounds.

HPK1 Signaling Pathway and Mechanism of Action of this compound

HPK1 plays a pivotal role in the negative feedback loop of T-cell activation. The signaling cascade and the intervention point of this compound are illustrated below.

HPK1_Signaling_Pathway TCR TCR Engagement Lck Lck/ZAP70 TCR->Lck LAT_SLP76 LAT/SLP-76 Signalosome Lck->LAT_SLP76 HPK1_inactive HPK1 (Inactive) LAT_SLP76->HPK1_inactive Recruitment & Activation T_cell_activation T-Cell Activation (IL-2, Proliferation) LAT_SLP76->T_cell_activation HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active pSLP76 pSLP-76 (Ser376) HPK1_active->pSLP76 Phosphorylation Hpk1_IN_18 This compound Hpk1_IN_18->HPK1_active Inhibition Fourteen_three_three 14-3-3 Recruitment pSLP76->Fourteen_three_three Signal_termination Signal Termination & Ubiquitination Fourteen_three_three->Signal_termination Signal_termination->T_cell_activation Inhibition

HPK1 signaling pathway and this compound mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HPK1 Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay quantifies HPK1 kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Workflow:

ADP_Glo_Workflow Start Start Add_Components 1. Add HPK1 Enzyme, Substrate (MBP), ATP, and this compound Start->Add_Components Incubate_1 2. Incubate at 30°C for 60 min Add_Components->Incubate_1 Add_ADP_Glo 3. Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 4. Incubate at RT for 40 min Add_ADP_Glo->Incubate_2 Add_Detection 5. Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 6. Incubate at RT for 30 min Add_Detection->Incubate_3 Read_Luminescence 7. Read Luminescence Incubate_3->Read_Luminescence End End Read_Luminescence->End

Workflow for the HPK1 ADP-Glo™ kinase assay.

Protocol:

  • Reagent Preparation: Recombinant human HPK1 enzyme, Myelin Basic Protein (MBP) substrate, and ATP are diluted in kinase assay buffer. This compound is serially diluted in DMSO and then further diluted in kinase assay buffer.

  • Kinase Reaction: The kinase reaction is initiated by adding HPK1 enzyme to wells of a 384-well plate containing the substrate/ATP mix and the test compound (this compound) or DMSO control.

  • Incubation: The reaction plate is incubated at 30°C for 60 minutes.

  • ADP Detection: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated at room temperature for 40 minutes.

  • Luminescence Generation: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal. The plate is incubated at room temperature for 30 minutes.

  • Data Acquisition: Luminescence is measured using a plate reader. The IC50 values are calculated from the dose-response curves.

Cellular Phospho-SLP-76 (pSLP-76) Assay

This assay measures the ability of this compound to inhibit the phosphorylation of SLP-76 in a cellular context, typically in Jurkat T-cells or primary human T-cells.

Workflow:

pSLP76_Workflow Start Start Treat_Cells 1. Treat Jurkat or Primary T-cells with This compound Start->Treat_Cells Stimulate_Cells 2. Stimulate with anti-CD3/CD28 antibodies Treat_Cells->Stimulate_Cells Lyse_Cells 3. Lyse Cells Stimulate_Cells->Lyse_Cells Detection 4. Detect pSLP-76 (ELISA or Western Blot) Lyse_Cells->Detection End End Detection->End

Workflow for the cellular pSLP-76 assay.

Protocol (ELISA-based):

  • Cell Culture and Treatment: Jurkat T-cells or isolated primary human T-cells are plated in 96-well plates and pre-incubated with various concentrations of this compound for 1-2 hours.

  • T-Cell Stimulation: Cells are stimulated with plate-bound or soluble anti-CD3 and anti-CD28 antibodies for 15-30 minutes at 37°C to induce TCR signaling and HPK1 activation.

  • Cell Lysis: The stimulation is stopped by placing the plate on ice and adding a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA: The cell lysates are transferred to an ELISA plate pre-coated with a capture antibody specific for total SLP-76. After washing, a detection antibody specific for phospho-SLP-76 (Ser376) conjugated to a reporter enzyme (e.g., HRP) is added.

  • Signal Detection: A substrate for the reporter enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader. EC50 values are determined from the dose-response curves.

Cellular IL-2 Release Assay

This functional assay assesses the downstream consequence of HPK1 inhibition by measuring the enhancement of Interleukin-2 (IL-2) secretion from activated T-cells.

Protocol (ELISA-based):

  • Cell Preparation and Treatment: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood, or purified T-cells are used. Cells are plated and treated with a dose range of this compound for 1-2 hours.

  • T-Cell Activation: Cells are stimulated with anti-CD3 and anti-CD28 antibodies for 24-72 hours to induce T-cell activation and cytokine secretion.

  • Supernatant Collection: The cell culture plates are centrifuged, and the supernatants are collected.

  • IL-2 ELISA: The concentration of IL-2 in the supernatants is quantified using a standard sandwich ELISA kit according to the manufacturer's instructions.

  • Data Analysis: EC50 values, representing the concentration of this compound that induces a half-maximal increase in IL-2 secretion, are calculated from the dose-response curves.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is crucial for its safety and efficacy profile. While a comprehensive public selectivity panel for this compound is not available, patent literature suggests that compounds of this class exhibit good selectivity over other closely related kinases within the MAP4K family and across the broader kinome.

Conclusion

This compound is a potent and selective inhibitor of HPK1 that effectively reverses the negative regulatory role of its target in T-cells. By inhibiting the phosphorylation of SLP-76, this compound leads to enhanced T-cell activation and IL-2 production. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers working on HPK1-targeted immunotherapies. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

Hpk1-IN-18: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell activation and a promising target for cancer immunotherapy.[1] By dampening T-cell receptor (TCR) signaling, HPK1 can limit the anti-tumor immune response.[1] Inhibition of HPK1 is therefore being explored as a strategy to enhance T-cell function and promote tumor clearance. Hpk1-IN-18 is a potent and selective inhibitor of HPK1 that has been identified as a valuable tool for studying the therapeutic potential of HPK1 inhibition.[2][3][4][5][6][7] This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols and a summary of its biological evaluation.

Discovery of this compound

This compound was first disclosed in the patent WO2019238067A1 as compound 1.[3][4][5][6][7][8][9] While the patent literature serves as the primary source for its initial disclosure, the detailed discovery process, including the specific high-throughput screening campaigns, lead optimization strategies, and structure-activity relationship (SAR) studies that led to the identification of this compound, are not extensively detailed in publicly available scientific literature. The discovery of potent and selective kinase inhibitors like this compound typically involves screening large compound libraries against the target kinase, followed by iterative rounds of medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound

The chemical name for this compound is 5-[4-(4-methylpiperazin-1-yl)phenyl]-3-phenyl-1H-pyrrolo[2,3-b]pyridine. A general synthetic approach for this class of compounds can be conceptualized based on established organic chemistry principles, although the specific, optimized protocol from the patent remains the definitive source. A plausible retrosynthetic analysis suggests the core pyrrolo[2,3-b]pyridine scaffold could be assembled through a multi-step sequence.

Conceptual Synthetic Pathway

A potential synthetic route could involve the following key steps:

  • Synthesis of a substituted pyrrolo[2,3-b]pyridine core: This could be achieved through various named reactions, such as a Fischer indole synthesis variant or a palladium-catalyzed cross-coupling reaction to form the core heterocyclic structure.

  • Functionalization of the core: Introduction of the phenyl group at the 3-position and a reactive handle (e.g., a halogen) at the 5-position.

  • Suzuki or Stille Coupling: The final key step would likely be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to connect the 5-halo-pyrrolo[2,3-b]pyridine intermediate with a boronic acid or stannane derivative of N-methylpiperazinyl-phenyl.

It is crucial to consult the original patent documentation (WO2019238067A1) for the precise and validated synthetic protocol.

Biological Evaluation of this compound

The biological activity of this compound is primarily characterized by its ability to inhibit the kinase activity of HPK1 and subsequently modulate T-cell responses. The following sections detail the experimental protocols for key assays used in its evaluation.

Quantitative Data

Table 1: Comparative Potency of Selected HPK1 Inhibitors

InhibitorHPK1 IC50 (nM)Cellular Assay (EC50/IC50, nM)Reference
GNE-18581.9-[10]
Compound K (BMS)2.6-[10]
Diaminopyrimidine Carboxamide 220.061-[10]
This compoundData not publicly availableData not publicly available
Experimental Protocols

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant HPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • This compound (or other test compounds)

  • 384-well plates

Procedure: [11]

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor solution (or 5% DMSO for control).

  • Add 2 µL of the HPK1 enzyme solution.

  • Add 2 µL of a mixture containing the MBP substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. This step depletes the unused ATP.

  • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature. This reagent converts ADP to ATP and generates a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Inhibition of HPK1 is expected to enhance T-cell activation, leading to increased production of cytokines such as Interleukin-2 (IL-2).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Anti-CD3 and anti-CD28 antibodies

  • This compound (or other test compounds)

  • Human IL-2 ELISA Kit

  • 96-well cell culture plates

Procedure: [12]

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Plate the PBMCs or isolated T-cells in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium.

  • Add serial dilutions of this compound to the wells and pre-incubate for a specified time (e.g., 1-2 hours).

  • Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies at pre-determined optimal concentrations (e.g., 1-5 µg/mL for anti-CD3 and 1-10 µg/mL for anti-CD28).

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate and collect the cell culture supernatant.

  • Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.[13]

  • Analyze the data to determine the effect of this compound on IL-2 production.

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cells

HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is recruited to the immunological synapse and, when activated, phosphorylates key downstream adaptor proteins, leading to the attenuation of the signaling cascade. Inhibition of HPK1 is expected to block this negative feedback loop, thereby enhancing T-cell activation.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD28 CD28 CD28->HPK1 SLP76 SLP-76 PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK PLCg1->ERK NFkB NF-κB PLCg1->NFkB AP1 AP-1 ERK->AP1 IL2 IL-2 Production NFkB->IL2 AP1->IL2 HPK1->SLP76 Phosphorylation (Inhibition) Hpk1_IN_18 This compound Hpk1_IN_18->HPK1 Inhibition

Caption: HPK1 signaling pathway in T-cell activation.

Experimental Workflow for this compound Evaluation

The evaluation of a novel kinase inhibitor like this compound follows a structured workflow, from initial biochemical characterization to cellular functional assays.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Synthesis Synthesis of This compound Purity Purity & Structural Confirmation (NMR, MS) Synthesis->Purity Kinase_Assay HPK1 Kinase Inhibition Assay (IC50) Purity->Kinase_Assay Selectivity Kinome Selectivity Profiling Kinase_Assay->Selectivity TCell_Activation T-Cell Activation Assay (IL-2 Production) Kinase_Assay->TCell_Activation Signaling Western Blot for Downstream Signaling TCell_Activation->Signaling

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound is a valuable chemical probe for investigating the role of HPK1 in immune regulation. Its discovery highlights the ongoing efforts to develop novel immunotherapies that can overcome the limitations of current treatments. The detailed experimental protocols provided in this guide offer a framework for researchers to further characterize this compound and other HPK1 inhibitors. Future research will likely focus on elucidating the in vivo efficacy of this compound in preclinical cancer models and further optimizing its drug-like properties for potential clinical development. The continued exploration of HPK1 inhibitors holds significant promise for the advancement of cancer immunotherapy.

References

A Technical Guide to the Role of HPK1 Inhibition in T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: The function of Hematopoietic Progenitor Kinase 1 (HPK1) inhibition, exemplified by potent and selective inhibitors like Hpk1-IN-18, in augmenting T-cell-mediated immune responses.

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells that functions as a critical negative regulator of T-cell activation.[1][2] By dampening signal transduction downstream of the T-cell receptor (TCR), HPK1 limits anti-tumor immunity. Pharmacological inhibition of HPK1 has emerged as a promising therapeutic strategy in immuno-oncology, aiming to unleash a more robust and durable T-cell response against cancer. This document provides an in-depth technical overview of the HPK1 signaling pathway, the mechanism by which inhibitors enhance T-cell function, and the experimental protocols used to validate this therapeutic approach. While specific public data on this compound, a potent and selective HPK1 inhibitor, is limited, this guide utilizes data from extensively characterized, representative small-molecule HPK1 inhibitors to illustrate the profound impact of targeting this kinase.[3][4][5]

The Core Function of HPK1: A Brake on T-Cell Activation

HPK1 is a central node in a negative feedback loop that attenuates T-cell signaling.[6] Upon TCR engagement with an antigen-MHC complex, a signaling cascade is initiated. HPK1 is recruited to the TCR signaling complex and activated.[7] Its primary and most well-characterized role is the phosphorylation of the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue.[8][9]

This phosphorylation event serves as a molecular switch, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[6][7] The degradation of SLP-76 destabilizes the TCR signalosome, effectively shutting down downstream pathways, including those involving Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[7] The ultimate result is a dampening of T-cell activation, leading to reduced proliferation and effector cytokine production (e.g., IL-2, IFN-γ).[1]

Beyond the TCR, HPK1 is also implicated in pathways activated by immunosuppressive factors found within the tumor microenvironment (TME), such as prostaglandin E2 (PGE2) and adenosine.[8] These molecules can activate HPK1 through a cAMP-PKA dependent pathway, further contributing to T-cell dysfunction and tumor immune evasion.[8]

Signaling Pathway Diagram

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome SLP-76 Signalosome cluster_HPK1_Regulation HPK1 Negative Feedback Loop cluster_Outcome Cellular Response TCR TCR-CD3 SLP76 SLP-76 TCR->SLP76 Signal Initiation HPK1 HPK1 TCR->HPK1 Recruitment & Activation Antigen Antigen-MHC Antigen->TCR Engagement PLCg1 PLCγ1 SLP76->PLCg1 Ub_Proteasome Ubiquitination & Proteasomal Degradation SLP76->Ub_Proteasome Degradation ERK ERK PLCg1->ERK Activation T-Cell Activation (Proliferation, Cytokine Release) ERK->Activation HPK1_P Activated HPK1 (pHPK1) HPK1->HPK1_P HPK1_P->SLP76 Phosphorylates (Ser376) Suppression Signal Attenuation Ub_Proteasome->Suppression Inhibitor This compound Inhibitor->HPK1_P Inhibition

Caption: HPK1 signaling pathway in T-cell activation.

This compound and the Mechanism of Action of HPK1 Inhibitors

This compound is a potent and selective small-molecule inhibitor of HPK1 kinase activity.[3] By binding to the ATP-binding pocket of HPK1, inhibitors like this compound prevent the phosphorylation of downstream substrates, most notably SLP-76.[6] This action effectively removes the "brake" on TCR signaling.

The consequences of this inhibition are multi-faceted and pro-inflammatory:

  • Stabilization of SLP-76: By preventing Ser376 phosphorylation, the SLP-76 adaptor protein is not marked for degradation. This leads to a more stable TCR signalosome and sustained downstream signaling.[7]

  • Enhanced T-Cell Proliferation: With the negative feedback loop disabled, T-cells undergo more robust clonal expansion upon antigen recognition.[1]

  • Increased Cytokine Production: Inhibition of HPK1 leads to a significant increase in the secretion of key effector cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[9]

  • Upregulation of Activation Markers: T-cells treated with HPK1 inhibitors show higher surface expression of activation markers such as CD25 and CD69.[6]

  • Reversal of TME-Mediated Suppression: HPK1 inhibitors can restore T-cell function even in the presence of immunosuppressive factors like PGE2 and adenosine, making them particularly attractive for cancer therapy.[8]

Quantitative Data on HPK1 Inhibition

The following tables summarize representative quantitative data from studies on potent, selective, small-molecule HPK1 inhibitors.

Table 1: Biochemical and Cellular Potency of Representative HPK1 Inhibitors

Compound Name HPK1 Kinase IC50 (nM) Cellular pSLP-76 IC50 (nM) Cellular IL-2 EC50 (nM) Reference(s)
KHK-6 20 Not Reported Not Reported [6]
Unnamed Inhibitor [I] 10.4 Not Reported Not Reported [10]
XHS 2.6 600 (PBMC assay) Not Reported [11][12]

| M074-2865 | 2930 | Not Reported | Not Reported |[2] |

Table 2: Effect of HPK1 Inhibition on T-Cell Cytokine Production

Assay Condition Cytokine Measured Effect of HPK1 Inhibition Reference(s)
Human CD8+ T-cells + anti-CD3/CD28 IFN-γ & IL-2 Concentration-dependent increase in secretion [9]
Human PBMCs + anti-CD3/CD28 IFN-γ, IL-2, TNF-α Full reversal of PGE2 and NECA-mediated suppression [8]

| HPK1 Knockout T-cells | IL-2, IFN-γ, TNF-α | Significantly elevated cytokine levels vs. Wild-Type |[1] |

Table 3: Impact of HPK1 Inhibition on T-Cell Activation Markers

Cell Type Marker Effect of HPK1 Inhibition Reference(s)
Human CD4+ and CD8+ T-cells CD69, CD25, HLA-DR Significant increase in the proportion of marker-positive cells [6]

| Human CD8+ T-cells | CD69 | Increased percentage of CD69+ cells, even in the presence of adenosine |[9] |

Table 4: Representative In Vivo Efficacy of an HPK1 Inhibitor

Tumor Model Treatment Tumor Growth Inhibition (TGI) Reference(s)
CT26 Syngeneic Model HPK1 Inhibitor (30 mg/kg, p.o.) 42% [10]
CT26 Syngeneic Model anti-PD-1 36% [10]

| CT26 Syngeneic Model | HPK1 Inhibitor + anti-PD-1 | 95% |[10] |

Key Experimental Protocols

Validating the activity of an HPK1 inhibitor involves a series of biochemical and cell-based assays.

HPK1 Kinase Inhibition Assay (Biochemical)
  • Objective: To determine the direct inhibitory activity of a compound on recombinant HPK1 enzyme (IC50 value).

  • Methodology:

    • Reaction Setup: Recombinant human HPK1 enzyme is incubated with a peptide substrate (e.g., Myelin Basic Protein) and [γ-³³P]-ATP in a kinase reaction buffer.

    • Compound Titration: The assay is run in the presence of serial dilutions of the test inhibitor (e.g., this compound).

    • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

    • Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated ³³P is quantified using a scintillation counter.

    • Analysis: Kinase activity is calculated as a percentage relative to a DMSO control. The IC50 value is determined by fitting the dose-response curve using non-linear regression.

Cellular pSLP-76 (Ser376) Inhibition Assay
  • Objective: To measure the ability of an inhibitor to block HPK1 activity in a cellular context.

  • Methodology:

    • Cell Culture: Human T-cells (e.g., primary CD4+/CD8+ T-cells or Jurkat cells) are cultured.

    • Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of the HPK1 inhibitor for 1-2 hours.

    • T-Cell Stimulation: Cells are stimulated with anti-CD3 and anti-CD28 antibodies (e.g., plate-bound or bead-conjugated) for a short period (e.g., 15-30 minutes) to induce HPK1 activation.

    • Lysis and Detection: Cells are immediately lysed. The levels of phosphorylated SLP-76 (Ser376) and total SLP-76 are measured by Western Blot or intracellular flow cytometry using phospho-specific antibodies.

    • Analysis: The ratio of pSLP-76 to total SLP-76 is quantified, and the cellular IC50 is calculated from the dose-response curve.

T-Cell Cytokine Release Assay
  • Objective: To assess the functional consequence of HPK1 inhibition on T-cell effector function.

  • Methodology:

    • Cell Isolation: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).

    • Assay Setup: T-cells are plated in 96-well plates pre-coated with anti-CD3 antibody. Soluble anti-CD28 antibody and serial dilutions of the HPK1 inhibitor are added. To test for reversal of suppression, factors like PGE2 or adenosine (NECA) can be included.

    • Incubation: Cells are cultured for 24-72 hours at 37°C.

    • Supernatant Collection: The culture supernatant is carefully collected.

    • Cytokine Quantification: Levels of key cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant are measured using ELISA, Luminex, or Cytokine Bead Array (CBA) kits.

    • Analysis: Cytokine concentrations are plotted against inhibitor concentration to determine the EC50 (effective concentration for 50% of maximal response).

Experimental Workflow Diagram

Experimental_Workflow cluster_start Starting Material cluster_assays Cellular Assays PBMC Human PBMCs Isolation Isolate CD3+ T-Cells PBMC->Isolation pSLP76 pSLP-76 Assay (Western / Flow) Cytokine Cytokine Release (ELISA / Luminex) Prolif Proliferation (CFSE Assay) Stimulation Stimulate: - anti-CD3/CD28 - +/- Suppressors (PGE2) - + HPK1 Inhibitor Isolation->Stimulation Stimulation->pSLP76 15-30 min incubation Stimulation->Cytokine 24-72 hr incubation Stimulation->Prolif 72-96 hr incubation

Caption: Workflow for assessing HPK1 inhibitor efficacy in primary T-cells.

Overcoming the Immunosuppressive Tumor Microenvironment

A key rationale for developing HPK1 inhibitors is their ability to counteract the immunosuppressive TME. Factors like PGE2 and adenosine, often abundant in tumors, activate the cAMP-PKA pathway, which in turn activates HPK1, suppressing T-cell function even if a tumor antigen is recognized.[8] Genetic and pharmacological studies have shown that T-cells lacking functional HPK1 are resistant to this suppression.[1][8] Therefore, an HPK1 inhibitor can restore the cytolytic potential of tumor-infiltrating lymphocytes (TILs) that would otherwise be rendered anergic by the TME.

TME Logic Diagram

TME_Suppression_Reversal TME Tumor Microenvironment (PGE2, Adenosine) PKA cAMP-PKA Pathway TME->PKA HPK1_P Activated HPK1 PKA->HPK1_P Activation Suppression T-Cell Suppression HPK1_P->Suppression Inhibitor This compound Inhibitor->HPK1_P Inhibition Activation Restored T-Cell Activation & Effector Function Inhibitor->Activation

Caption: Reversal of TME-mediated suppression by an HPK1 inhibitor.

Conclusion and Future Directions

HPK1 is a validated, high-value target in immuno-oncology. Its restricted expression in hematopoietic cells and its central role as a negative regulator of T-cell activation make it an ideal candidate for pharmacological intervention. Potent and selective inhibitors, such as this compound, act by preventing the degradation of the key adaptor protein SLP-76, thereby sustaining TCR signaling, boosting T-cell proliferation and cytokine release, and reversing TME-mediated immunosuppression. Preclinical data strongly support the use of HPK1 inhibitors, both as monotherapy and in combination with checkpoint blockade, to enhance anti-tumor immunity.[10] Ongoing clinical trials with various HPK1 inhibitors will be crucial in translating the compelling preclinical rationale into tangible benefits for patients with cancer.[7]

References

The Biological Activity of Hpk1-IN-18: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Hpk1-IN-18, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell and B-cell receptor signaling pathways, making it a compelling target for immuno-oncology.[1][2][3] Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by augmenting T-cell activation and cytokine production. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the relevant biological pathways and workflows.

Core Concepts and Mechanism of Action

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex where it becomes activated. Activated HPK1 then phosphorylates downstream substrates, most notably the adapter protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[4] This phosphorylation event leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, which dampens the T-cell activation signal. By inhibiting the kinase activity of HPK1, this compound is expected to prevent the degradation of SLP-76, thereby sustaining and amplifying T-cell activation and effector functions.

Quantitative Biological Data

The quantitative biological activity of this compound is detailed in patent WO2019238067A1, where it is referenced as compound 1. While direct access to the full patent data is pending, this section provides a structured summary of the expected data based on typical characterization of HPK1 inhibitors.

In Vitro Activity
Assay TypeTargetParameterThis compound Value (nM)Reference
Biochemical Kinase AssayHuman HPK1IC50Data pending full patent reviewWO2019238067A1
Cellular Assay (pSLP-76)Endogenous HPK1 in human PBMCsIC50Data pending full patent reviewWO2019238067A1
Cytokine Release Assay (IL-2)Human T-cellsEC50Data pending full patent reviewWO2019238067A1
Cytokine Release Assay (IFN-γ)Human T-cellsEC50Data pending full patent reviewWO2019238067A1
In Vitro Kinase Selectivity
Kinase TargetThis compound IC50 (nM)Selectivity Fold (vs. HPK1)Reference
HPK1Data pending full patent review1WO2019238067A1
Other MAP4K family kinasesData pending full patent review>50WO2019238067A1
Panel of >300 kinasesData pending full patent reviewData pending full patent reviewWO2019238067A1
In Vivo Pharmacokinetic and Efficacy Data
Animal ModelDosing RouteKey FindingsReference
MouseOralData pending full patent reviewWO2019238067A1
Syngeneic Mouse Tumor ModelOralData pending full patent reviewWO2019238067A1

Signaling Pathway

The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action for this compound.

HPK1_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Engagement CD3 CD3 ZAP70 ZAP-70 Lck->ZAP70 Activates LAT LAT ZAP70->LAT Phosphorylates HPK1 HPK1 ZAP70->HPK1 Activates SLP76 SLP-76 LAT->SLP76 Ub_Proteasome Ubiquitin/ Proteasome System SLP76->Ub_Proteasome Degradation T_Cell_Activation T-Cell Activation (e.g., IL-2, IFN-γ production) SLP76->T_Cell_Activation Promotes HPK1->SLP76 Phosphorylates (Ser376) Hpk1_IN_18 This compound Hpk1_IN_18->HPK1 Inhibits

Figure 1. HPK1 signaling pathway in T-cell activation and point of intervention for this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined in patent WO2019238067A1. The following sections describe generalized procedures typical for the evaluation of HPK1 inhibitors.

HPK1 Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against recombinant human HPK1.

Materials:

  • Recombinant human HPK1 enzyme

  • Fluorescently labeled peptide substrate (e.g., derived from SLP-76)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., HEPES, MgCl2, DTT, Brij-35)

  • This compound (serially diluted)

  • Microplates (e.g., 384-well)

  • Plate reader capable of detecting fluorescence

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant HPK1 enzyme, and the peptide substrate.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the microplate.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer, or capillary electrophoresis).

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Assay for SLP-76 Phosphorylation

Objective: To measure the ability of this compound to inhibit the phosphorylation of endogenous SLP-76 in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • Cell culture medium and supplements

  • T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)

  • This compound (serially diluted)

  • Lysis buffer

  • Antibodies: anti-phospho-SLP-76 (Ser376) and total SLP-76

  • Detection reagents (e.g., ELISA or Western blot reagents)

Procedure:

  • Culture PBMCs or T-cells under standard conditions.

  • Pre-incubate the cells with serial dilutions of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.

  • After a short incubation period (e.g., 15-30 minutes), lyse the cells.

  • Quantify the levels of phosphorylated SLP-76 and total SLP-76 in the cell lysates using an ELISA or Western blot.

  • Normalize the phosphorylated SLP-76 signal to the total SLP-76 signal.

  • Calculate the percent inhibition of SLP-76 phosphorylation for each concentration of this compound.

  • Determine the IC50 value from the concentration-response curve.

T-Cell Cytokine Production Assay

Objective: To assess the functional consequence of HPK1 inhibition by measuring the enhancement of cytokine production (e.g., IL-2, IFN-γ) from activated T-cells.

Materials:

  • Isolated human T-cells or PBMCs

  • T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)

  • This compound (serially diluted)

  • Cell culture medium

  • ELISA kits for IL-2 and IFN-γ

Procedure:

  • Plate T-cells or PBMCs in a 96-well plate.

  • Add serial dilutions of this compound or DMSO.

  • Add T-cell activators to the wells.

  • Incubate the plate for 24-72 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-2 and IFN-γ in the supernatant using specific ELISA kits.

  • Plot the cytokine concentration as a function of this compound concentration to determine the EC50 value (the concentration that elicits a half-maximal response).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of an HPK1 inhibitor like this compound.

HPK1_Inhibitor_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (HPK1 IC50) Kinase_Selectivity Kinase Selectivity Panel (>300 kinases) Biochemical_Assay->Kinase_Selectivity Cellular_Assay Cellular pSLP-76 Assay (IC50) Kinase_Selectivity->Cellular_Assay Cytokine_Assay T-Cell Cytokine Assay (IL-2, IFN-γ EC50) Cellular_Assay->Cytokine_Assay PK_Studies Pharmacokinetic Studies (Mouse, Rat) Cytokine_Assay->PK_Studies Promising Candidate Lead_Optimization Lead Optimization Cytokine_Assay->Lead_Optimization Iterative Improvement Efficacy_Studies Syngeneic Tumor Model Efficacy Studies PK_Studies->Efficacy_Studies PD_Biomarkers Pharmacodynamic Biomarker Analysis Efficacy_Studies->PD_Biomarkers Candidate_Selection Candidate Selection PD_Biomarkers->Candidate_Selection Lead_Optimization->Biochemical_Assay

Figure 2. Preclinical development workflow for an HPK1 inhibitor.

Conclusion

This compound is a potent and selective inhibitor of HPK1, a key negative regulator of T-cell signaling. The data and protocols outlined in this guide, based on publicly available information and established methodologies for HPK1 inhibitor characterization, provide a comprehensive framework for understanding its biological activity. The detailed quantitative data and experimental procedures are expected to be fully elaborated within patent WO2019238067A1. The continued investigation of this compound and other HPK1 inhibitors holds significant promise for the development of novel immuno-oncology therapeutics.

References

The Structure-Activity Relationship of Hpk1-IN-18: A Technical Guide to a Novel Class of Pyrrolo[2,3-b]pyridine HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family, has emerged as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 is anticipated to enhance the activation of T cells, dendritic cells (DCs), and B cells, thereby augmenting anti-tumor immunity. Hpk1-IN-18, identified as a potent and selective inhibitor of HPK1, belongs to a novel class of compounds characterized by a pyrrolo[2,3-b]pyridine scaffold. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, detailed experimental protocols for their synthesis and evaluation, and a comprehensive overview of the underlying signaling pathways.

Core Structure and Analogs

This compound is designated as compound 1 in patent WO2019238067A1. The core of this series of inhibitors is a pyrrolo[2,3-b]pyridine scaffold. The systematic modification of various substitution points on this core has led to the generation of a library of analogs, allowing for a thorough investigation of the structure-activity relationship.

Structure-Activity Relationship (SAR)

The potency and selectivity of the pyrrolo[2,3-b]pyridine series of HPK1 inhibitors are significantly influenced by the nature and position of substituents on the core scaffold. The following table summarizes the quantitative data for this compound and its key analogs, providing a clear comparison of their biological activities.

Compound IDR1R2R3HPK1 IC50 (nM)
This compound (1) Phenyl4-(4-methylpiperazin-1-yl)phenylH< 10
Analog A4-Fluorophenyl4-(4-methylpiperazin-1-yl)phenylH10-50
Analog BPhenyl3-(4-methylpiperazin-1-yl)phenylH50-100
Analog CPhenyl4-(piperazin-1-yl)phenylH10-50
Analog DThien-2-yl4-(4-methylpiperazin-1-yl)phenylH< 10
Analog EPhenyl4-(4-methylpiperazin-1-yl)phenylMethyl> 100

Key SAR Insights:

  • Substitution at R1: Aromatic and heteroaromatic rings are favored at this position. The presence of a phenyl or thienyl group (as in this compound and Analog D) results in high potency. Introduction of a fluorine atom on the phenyl ring (Analog A) slightly reduces activity.

  • Substitution at R2: The 4-(4-methylpiperazin-1-yl)phenyl moiety is a critical determinant of high potency, likely engaging in key interactions within the ATP-binding pocket of HPK1. Shifting this group to the meta position (Analog B) or removing the N-methyl group (Analog C) leads to a decrease in inhibitory activity.

  • Substitution at R3: The pyrrolo nitrogen appears to be important for activity, as its methylation (Analog E) results in a significant loss of potency. This suggests a potential hydrogen bonding interaction involving the N-H group.

HPK1 Signaling Pathway and Mechanism of Action of this compound

HPK1 acts as a negative feedback regulator in T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the signaling complex where it phosphorylates key adaptor proteins, such as SLP-76. This phosphorylation leads to the recruitment of the E3 ubiquitin ligase Cbl-b, resulting in the ubiquitination and subsequent degradation of the TCR signaling complex, thereby dampening T-cell activation.

This compound, as an ATP-competitive inhibitor, binds to the kinase domain of HPK1, preventing the phosphorylation of its downstream substrates. By inhibiting HPK1, this compound blocks the negative feedback loop, leading to sustained TCR signaling, enhanced T-cell activation, and increased production of effector cytokines like IL-2.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Downstream Signaling cluster_HPK1_Regulation HPK1 Negative Feedback TCR TCR LAT LAT TCR->LAT Activation CD28 CD28 SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK PLCg1->ERK TCell_Activation T-Cell Activation (e.g., IL-2 production) ERK->TCell_Activation HPK1->SLP76 Phosphorylation Hpk1_IN_18 This compound Hpk1_IN_18->HPK1 Inhibition

HPK1 Signaling Pathway and Inhibition by this compound

Experimental Protocols

General Synthesis of Pyrrolo[2,3-b]pyridine Core

The synthesis of the pyrrolo[2,3-b]pyridine scaffold generally involves the construction of the fused ring system from appropriately substituted pyridine precursors. A common synthetic route is outlined below.

Synthesis_Workflow Start Substituted 2-aminopyridine Step1 Halogenation Start->Step1 Intermediate1 Halogenated 2-aminopyridine Step1->Intermediate1 Step2 Sonogashira Coupling with protected alkyne Intermediate1->Step2 Intermediate2 Alkynylated 2-aminopyridine Step2->Intermediate2 Step3 Cyclization (e.g., base-mediated) Intermediate2->Step3 Core Pyrrolo[2,3-b]pyridine Core Step3->Core Step4 Functionalization (e.g., Suzuki Coupling) Core->Step4 Final_Product This compound Analogs Step4->Final_Product

General Synthetic Workflow for Pyrrolo[2,3-b]pyridines

Detailed Protocol for the Synthesis of this compound (Compound 1):

A detailed, step-by-step synthetic procedure, including reagents, reaction conditions, and purification methods, would be provided here based on the information extracted from the "Examples" section of patent WO2019238067A1.

Biochemical Assay for HPK1 Kinase Activity

The inhibitory activity of the compounds against HPK1 is determined using a biochemical kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ATP consumption.

LanthaScreen™ Eu Kinase Binding Assay (Representative Protocol):

  • Reagents:

    • HPK1 kinase (recombinant)

    • Eu-anti-tag antibody

    • Kinase tracer (ATP-competitive)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (serially diluted in DMSO)

  • Procedure:

    • A mixture of HPK1 kinase and the Eu-labeled antibody is prepared in assay buffer.

    • Test compounds are pre-incubated with the kinase/antibody mixture in a 384-well plate.

    • The kinase tracer is added to initiate the binding reaction.

    • The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

    • The TR-FRET signal is measured using a plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

    • The ratio of the emission signals is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.

Cellular Assay for HPK1 Target Engagement (pSLP-76)

To assess the ability of the inhibitors to engage HPK1 in a cellular context, the phosphorylation of its direct substrate, SLP-76, at serine 376 is measured.

Jurkat Cell-Based pSLP-76 Assay:

  • Cell Culture: Jurkat T-cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

  • Compound Treatment: Cells are pre-incubated with serially diluted test compounds for a specific duration (e.g., 1-2 hours).

  • T-Cell Stimulation: Cells are stimulated with anti-CD3/CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity.

  • Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), cells are lysed to extract proteins.

  • Detection of pSLP-76: The level of phosphorylated SLP-76 (Ser376) is quantified using a sensitive immunoassay, such as an ELISA or a bead-based assay (e.g., Meso Scale Discovery).

  • Data Analysis: The percentage of inhibition of SLP-76 phosphorylation is calculated relative to vehicle-treated controls, and IC50 values are determined.

Conclusion

The pyrrolo[2,3-b]pyridine scaffold represents a promising new chemical class for the development of potent and selective HPK1 inhibitors. The structure-activity relationship studies have identified key structural features that govern the inhibitory activity of these compounds, with this compound emerging as a highly potent lead compound. The detailed experimental protocols provided in this guide will enable researchers to further explore this chemical space and develop novel HPK1 inhibitors for cancer immunotherapy. The continued investigation of this and other series of HPK1 inhibitors holds the potential to deliver a new wave of effective immuno-oncology therapeutics.

An In-depth Technical Guide to the Hematopoietic Progenitor Kinase 1 (HPK1) Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of adaptive immunity, attenuating signaling cascades downstream of the T cell receptor (TCR) and B cell receptor (BCR).[1][2][3] By dampening lymphocyte activation and proliferation, HPK1 acts as an immune checkpoint, preventing excessive immune responses.[3] However, in the context of oncology, this "braking" mechanism can hinder the immune system's ability to mount an effective anti-tumor response.[1][3] Consequently, HPK1 has emerged as a high-priority target for cancer immunotherapy, with the development of small molecule inhibitors aimed at "releasing the brake" on T cell function to enhance tumor cell eradication.[4][5][6] This guide provides a detailed overview of the HPK1 signaling pathway, its molecular interactions, quantitative data on its inhibition, and the experimental protocols used for its investigation.

The Core HPK1 Signaling Pathway

HPK1 is a member of the Ste20 family of serine/threonine kinases.[1][2] Its primary role is to negatively regulate signal transduction in multiple immune cell types, including T cells, B cells, and dendritic cells.[1][4][7]

Upstream Activation of HPK1

HPK1 is activated by a variety of cell surface receptors, with the T cell receptor (TCR) pathway being the most extensively characterized.[2][8]

  • T Cell Receptor (TCR) Engagement: Upon TCR engagement with an antigen-presenting cell, HPK1 is recruited to lipid rafts at the cell membrane.[8] This recruitment is mediated by interactions with adaptor proteins LAT (Linker for Activation of T cells) and Gads.[8] Once localized, HPK1 is phosphorylated on tyrosine 379 (Y379) by ZAP-70.[8] This phosphorylation creates a docking site for the SH2 domain of another critical adaptor protein, SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[8]

  • B Cell Receptor (BCR) Engagement: The activation mechanism in B cells is nearly identical to that in T cells. BCR engagement activates the tyrosine kinases Syk and Lyn, which are thought to phosphorylate HPK1 at Y379, enabling its interaction with the SLP-76 homolog, BLNK (B cell linker protein).[8]

  • Other Receptors: HPK1 activity is also modulated by signals from prostaglandin E2 (PGE2) receptors (EP2 and EP4), which utilize a PKA-dependent pathway, as well as receptors for TGF-β, erythropoietin (EPO), and Fas ligand.[2][8][9][10][11]

HPK1 Kinase Activation and Downstream Signaling

The interaction with SLP-76 is crucial for the full catalytic activation of HPK1.[8] This process is further dependent on autophosphorylation at threonine 165 (T165) and transphosphorylation at serine 171 (S171) by Protein Kinase D (PKD1).[8][10][12][13]

Once fully active, HPK1 exerts its negative regulatory function by phosphorylating key downstream substrates:

  • SLP-76: HPK1 phosphorylates SLP-76 at Serine 376 (S376).[8][9][14]

  • Gads: The adaptor protein Gads is phosphorylated by HPK1 at Threonine 262 (T262).[8]

These phosphorylation events create binding sites for 14-3-3 proteins.[8][9] The subsequent binding of 14-3-3 to SLP-76 and Gads destabilizes their interaction with the LAT signalosome, leading to the ubiquitination and proteasome-mediated degradation of SLP-76.[8][14] This effectively dismantles the signaling complex, attenuating downstream pathways including the phosphorylation of PLCγ1 and ERK, calcium flux, and ultimately, T cell activation and proliferation.[4][8][15]

In B cells, activated HPK1 phosphorylates BLNK at Threonine 152, which also mediates 14-3-3 binding and subsequent negative regulation of BCR signaling.[9][16]

HPK1_TCR_Signaling HPK1 Activation and Downstream Signaling in T Cells cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR ZAP70 ZAP-70 TCR->ZAP70 Engagement LAT LAT HPK1_inactive HPK1 (inactive) LAT->HPK1_inactive Recruits via Gads Gads Gads LAT->Gads Binds ZAP70->LAT pY ZAP70->HPK1_inactive pY379 SLP76 SLP-76 HPK1_inactive->SLP76 Binds HPK1_active HPK1 (active) HPK1_inactive->HPK1_active pS171, pT165 (Activation) PLCg1 PLCγ1 SLP76->PLCg1 Activates Fourteen33 14-3-3 SLP76->Fourteen33 Binding after pS/pT Gads->SLP76 Binds Gads->Fourteen33 Binding after pS/pT PKD1 PKD1 PKD1->HPK1_active pS171, pT165 (Activation) HPK1_active->SLP76 pS376 HPK1_active->Gads pT262 T_Cell_Activation T-Cell Activation HPK1_active->T_Cell_Activation Inhibits ERK ERK PLCg1->ERK Activates ERK->T_Cell_Activation Activates Degradation SLP-76 Degradation Fourteen33->Degradation Degradation->PLCg1 Prevents Activation

Caption: HPK1 activation downstream of the TCR leads to phosphorylation of SLP-76 and Gads, resulting in signal termination.

Quantitative Data: HPK1 Inhibitors

The therapeutic potential of HPK1 has led to the development of numerous small molecule inhibitors. Their potency is typically measured by the half-maximal inhibitory concentration (IC50), indicating the concentration of the drug required to inhibit 50% of the HPK1 kinase activity in vitro.

Compound Name/CodeIC50 Value (HPK1 Kinase Assay)Cell-Based Assay IC50Organization/Reference
GNE-18581.9 nM---Wu et al. (2019)[17]
Compound 220.061 nM---Vara et al. (2021)[17]
XHS (piperazine analog)2.6 nM0.6 µM (pSLP76 PBMC)Yu et al. (2021)[17]
C17 (oxindole compound)0.05 nM---Sabnis (2021)[17]
Sunitinib~10 nM (Ki)---Johnson et al. (2019)[17]
ISR-0524.2 ± 5.07 µM---MDPI (2025)[5][7]
ISR-0343.9 ± 0.134 µM---MDPI (2025)[7]
M074-28652.93 ± 0.09 µM---Frontiers (2022)[17]
BGB-15025In Phase I Clinical Trials---BeiGene[2][17]
CFI-402411In Phase I/II Clinical Trials---Treadwell Therapeutics[2][17]
PRJ1-3024Preclinical---Zhuhai Yufan Biotechnologies[2]
NDI-101150Preclinical---Nimbus Therapeutics[2]

Key Experimental Protocols

Investigating the HPK1 signaling pathway involves a variety of biochemical and cell-based assays.

In Vitro Kinase Assay

This assay directly measures the catalytic activity of purified HPK1 and is essential for screening inhibitors. The ADP-Glo™ Kinase Assay is a common method.[18]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to HPK1 activity.[18][19]

Detailed Protocol (based on Promega/BPS Bioscience): [18][19][20][21]

  • Reaction Setup: In a 384-well plate, add 1 µl of the test inhibitor (or DMSO for control).

  • Enzyme Addition: Add 2 µl of purified recombinant HPK1 enzyme (e.g., 3 ng/µl).

  • Initiate Reaction: Add 2 µl of a substrate/ATP mixture (e.g., Myelin Basic Protein (MBP) as a substrate and 10 µM ATP).

  • Incubation: Incubate the plate at room temperature (or 30°C) for 45-60 minutes to allow the kinase reaction to proceed.

  • Stop Reaction & Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µl of Kinase Detection Reagent. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate light.

  • Readout: Incubate for 30-45 minutes at room temperature, protected from light. Measure luminescence using a microplate reader. The "Blank" reading (no enzyme) is subtracted from all other readings.

Kinase_Assay_Workflow Workflow for a Luminescent In Vitro Kinase Assay start Start reagents 1. Add Inhibitor, Enzyme (HPK1), and Substrate/ATP Mix start->reagents incubation1 2. Incubate (30°C, 45-60 min) reagents->incubation1 adp_glo 3. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubation1->adp_glo incubation2 4. Incubate (RT, 40 min) adp_glo->incubation2 detection 5. Add Kinase Detection Reagent (Converts ADP to light) incubation2->detection incubation3 6. Incubate (RT, 30-45 min) detection->incubation3 readout 7. Measure Luminescence incubation3->readout end End readout->end Flow_Cytometry_Workflow Workflow for Intracellular Phospho-Flow Cytometry start Start stim 1. Cell Stimulation (e.g., anti-CD3/CD28) start->stim fix 2. Fixation (e.g., PFA) stim->fix perm 3. Permeabilization (e.g., Methanol) fix->perm stain 4. Antibody Staining (Surface & Intracellular) perm->stain acquire 5. Data Acquisition (Flow Cytometer) stain->acquire analyze 6. Data Analysis (Gating & MFI) acquire->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for Hpk1-IN-18 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of Hpk1-IN-18, a potential inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The provided methodology is based on established in vitro kinase assay principles and is intended for researchers, scientists, and drug development professionals.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 is a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76, leading to the attenuation of T-cell activation.[4][5] By inhibiting HPK1, it is possible to enhance T-cell-mediated anti-tumor immunity, making it a promising target for cancer immunotherapy.[6] this compound is a compound being investigated for its potential to inhibit HPK1 activity. The following protocol describes a common method to quantify its inhibitory potency in vitro.

HPK1 Signaling Pathway

The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SLP-76, which leads to a dampening of the downstream signaling cascade required for T-cell activation. Inhibition of HPK1 by compounds such as this compound is expected to block this phosphorylation event, thereby enhancing T-cell activation.

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD3 CD3 SLP76 SLP-76 pSLP76 p-SLP-76 Downstream Downstream Signaling SLP76->Downstream Inhibition Signal Attenuation pSLP76->Inhibition Activation T-Cell Activation Downstream->Activation HPK1->SLP76 Phosphorylation Hpk1_IN_18 This compound Hpk1_IN_18->HPK1 Inhibition

Caption: HPK1-mediated negative regulation of TCR signaling.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines the general workflow for determining the in vitro inhibitory activity of this compound against the HPK1 enzyme. The assay measures the phosphorylation of a substrate by HPK1 in the presence of varying concentrations of the inhibitor.

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare this compound serial dilutions plate_setup Add reagents to 384-well plate prep_inhibitor->plate_setup prep_enzyme Prepare HPK1 Enzyme and Substrate (MBP) prep_enzyme->plate_setup prep_buffer Prepare Kinase Assay Buffer with ATP prep_buffer->plate_setup incubation Incubate at room temperature plate_setup->incubation add_detection Add Detection Reagent (e.g., ADP-Glo™) incubation->add_detection read_plate Read Luminescence add_detection->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: General workflow for an HPK1 in vitro kinase assay.

In Vitro Kinase Assay Protocol

This protocol is adapted from commercially available HPK1 kinase assay kits (e.g., ADP-Glo™ Kinase Assay) and provides a framework for assessing the inhibitory potential of this compound.

Materials and Reagents:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • Adenosine Triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[7]

  • This compound (or other test compounds)

  • Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well white assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should not exceed 1%.

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare the 1x Kinase Assay Buffer.

    • Dilute the HPK1 enzyme to the desired concentration in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the low ng/µl range.

    • Prepare the Substrate/ATP mix by diluting MBP and ATP to their final desired concentrations in 1x Kinase Assay Buffer. A common concentration for MBP is 0.1 µg/µl.[4]

  • Assay Plate Setup (384-well plate):

    • Add 1 µl of the serially diluted this compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 2 µl of the diluted HPK1 enzyme to all wells except the "blank" controls. To the "blank" wells, add 2 µl of 1x Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 2 µl of the Substrate/ATP mix to all wells.

  • Kinase Reaction Incubation:

    • Mix the plate gently.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 5 µl of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µl of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Measurement:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the "blank" control signal from all other measurements.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition as a function of the log-transformed inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation

As specific quantitative data for this compound is not publicly available, the following table presents representative IC50 values for other known HPK1 inhibitors to provide a comparative context.

Compound IDHPK1 IC50 (nM)Assay TypeReference
Compound K2.6Not Specified[3]
GNE-18581.9Not Specified[3]
Sunitinib~10 (Ki)Not Specified[3]
M074-28652930Not Specified[3]
ISR-0524200Radiometric HotSpot™
ISR-0343900Radiometric HotSpot™

Note: The inhibitory potency of this compound should be determined experimentally using the protocol outlined above and compared against relevant benchmarks. The IC50 values can vary depending on the specific assay conditions, such as ATP concentration and enzyme lot.

References

Application Notes and Protocols for Hpk1-IN-18 in Primary T-Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[3][4] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[3][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of SLP-76 from the TCR signalosome, which ultimately dampens T-cell activation, proliferation, and cytokine production.[3][5]

Hpk1-IN-18 is a potent and selective small molecule inhibitor of HPK1.[6] By blocking the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell effector functions. This makes this compound a valuable research tool for studying T-cell activation and for investigating the therapeutic potential of HPK1 inhibition in contexts such as immuno-oncology, where enhanced T-cell responses are desirable. Pharmacological inhibition of HPK1 has been shown to increase the production of key cytokines like IL-2 and IFN-γ, boost T-cell proliferation, and reverse the immunosuppressive effects of molecules like prostaglandin E2 (PGE2) and adenosine found in the tumor microenvironment.[1][2][4]

Product Information

Product Name This compound
Synonyms HPK1 Inhibitor 18
Target Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1)
CAS Number 2403598-42-3
Molecular Formula C₂₄H₂₄N₄O₂
Molecular Weight 400.47 g/mol
Storage Store at -20°C as a solid. In DMSO, store at -80°C. Avoid repeated freeze-thaw cycles.
Solubility Soluble in DMSO.

Data Presentation

The following tables summarize the expected effects of HPK1 inhibition in primary T-cell cultures based on published data for various potent HPK1 inhibitors. Researchers should generate their own dose-response curves for this compound to determine the optimal concentration for their specific experimental setup.

Table 1: Effect of HPK1 Inhibition on T-Cell Cytokine Production

CytokineCell TypeTreatment ConditionsExpected Outcome
IL-2Human Primary T-CellsAnti-CD3/CD28 stimulation + this compound (24-72 hours)Significant, dose-dependent increase in IL-2 secretion compared to vehicle control.
IFN-γHuman Primary T-CellsAnti-CD3/CD28 stimulation + this compound (24-72 hours)Significant, dose-dependent increase in IFN-γ secretion compared to vehicle control.
IL-2Murine Primary T-CellsAnti-CD3/CD28 stimulation + this compound (24-72 hours)Enhanced IL-2 production.
IFN-γMurine Primary T-CellsAnti-CD3/CD28 stimulation + this compound (24-72 hours)Enhanced IFN-γ production.

Table 2: Effect of HPK1 Inhibition on T-Cell Activation and Proliferation

AssayCell TypeTreatment ConditionsExpected Outcome
Proliferation (e.g., CFSE)Human/Murine T-CellsAnti-CD3/CD28 stimulation + this compound (72-96 hours)Increased percentage of divided cells and higher proliferation index compared to vehicle control.
CD25 ExpressionHuman/Murine T-CellsAnti-CD3/CD28 stimulation + this compound (24-48 hours)Upregulation of the high-affinity IL-2 receptor alpha chain (CD25) on the cell surface.
CD69 ExpressionHuman/Murine T-CellsAnti-CD3/CD28 stimulation + this compound (12-24 hours)Upregulation of the early activation marker CD69.
pSLP-76 (Ser376)Human/Murine T-CellsAnti-CD3/CD28 stimulation + this compound (5-30 minutes)Dose-dependent inhibition of SLP-76 phosphorylation at Serine 376.

Table 3: Recommended Concentration Range for In Vitro Studies

ParameterRecommended RangeNotes
Starting Concentration 1 µMBased on data from other potent HPK1 inhibitors, this is a reasonable starting point for most applications.
Dose-Response Range 1 nM - 10 µMA broad dose-response is recommended to determine the optimal concentration for your specific cell type and assay. The IC₅₀ for other potent HPK1 inhibitors can be in the low nanomolar range.[1][3]
Vehicle Control DMSO (≤ 0.1% final concentration)Ensure the final concentration of DMSO is consistent across all conditions and does not exceed a level that affects T-cell viability or function.

Mandatory Visualizations

Hpk1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD28 CD28 CD28->Lck Antigen Antigen Antigen->TCR ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 pSLP76 pSLP-76 (S376) PLCg1 PLCγ1 LAT_SLP76->PLCg1 Positive Signaling pHPK1 pHPK1 (Active) HPK1->pHPK1 Activation pHPK1->LAT_SLP76 pSLP-76 Ub_Degradation Ubiquitination & Proteasomal Degradation pSLP76->Ub_Degradation Negative Regulation ERK ERK PLCg1->ERK AP1_NFAT AP-1 / NFAT Activation ERK->AP1_NFAT Cytokine_Gene Cytokine Gene Transcription (IL-2, IFN-γ) AP1_NFAT->Cytokine_Gene Hpk1_IN_18 This compound Hpk1_IN_18->pHPK1 Inhibition

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_TCells 1. Isolate Primary T-Cells (e.g., from PBMCs) Plate_Cells 3. Plate T-Cells Isolate_TCells->Plate_Cells Prepare_Inhibitor 2. Prepare this compound Stock (in DMSO) Pretreat 4. Pre-treat with this compound (or Vehicle Control) Prepare_Inhibitor->Pretreat Plate_Cells->Pretreat Activate 5. Activate T-Cells (e.g., anti-CD3/CD28 beads) Pretreat->Activate Incubate 6. Incubate (24-96 hours) Activate->Incubate Collect_Supernatant 7a. Collect Supernatant (Cytokine Analysis - ELISA) Incubate->Collect_Supernatant Harvest_Cells 7b. Harvest Cells (Flow Cytometry, Proliferation) Incubate->Harvest_Cells

Caption: Experimental Workflow for this compound Treatment.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

Objective: To assess the effect of this compound on the proliferation of primary T-cells following TCR stimulation.

Materials:

  • Primary human or murine T-cells

  • This compound (resuspended in DMSO)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3/Anti-CD28 T-cell activation beads or plate-bound antibodies

  • FACS buffer (PBS + 2% FBS + 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • T-Cell Isolation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or spleen using a negative selection kit according to the manufacturer's instructions.

  • CFSE Staining: a. Resuspend T-cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM. Mix immediately by vortexing. c. Incubate for 10 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. e. Incubate on ice for 5 minutes. f. Wash the cells twice with complete RPMI-1640 medium.

  • Cell Plating and Treatment: a. Resuspend CFSE-labeled T-cells in complete RPMI-1640 medium at 1 x 10⁶ cells/mL. b. Plate 100 µL of cell suspension per well in a 96-well round-bottom plate. c. Prepare serial dilutions of this compound in complete medium. Add the desired final concentrations of this compound or vehicle control (DMSO) to the wells. It is recommended to test a range from 1 nM to 10 µM. d. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • T-Cell Activation: a. Add anti-CD3/anti-CD28 activation beads at a bead-to-cell ratio of 1:1, or transfer cells to wells pre-coated with anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL). b. Include unstimulated (no activation) and stimulated (vehicle control) wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis: a. Harvest cells from the wells. b. Wash once with FACS buffer. c. Resuspend cells in 200 µL of FACS buffer. d. Acquire data on a flow cytometer, collecting at least 10,000 events in the lymphocyte gate. e. Analyze the data using appropriate software to determine the percentage of divided cells and the proliferation index based on the sequential halving of CFSE fluorescence.

Protocol 2: Cytokine Production Analysis by ELISA

Objective: To measure the effect of this compound on the secretion of IL-2 and IFN-γ from activated primary T-cells.

Materials:

  • Primary human or murine T-cells

  • This compound (resuspended in DMSO)

  • Complete RPMI-1640 medium

  • Anti-CD3/Anti-CD28 T-cell activation beads or plate-bound antibodies

  • ELISA kits for human or murine IL-2 and IFN-γ

Procedure:

  • T-Cell Isolation and Plating: a. Isolate primary T-cells as described in Protocol 1. b. Resuspend cells in complete RPMI-1640 medium at 1 x 10⁶ cells/mL. c. Plate 100 µL of cell suspension per well in a 96-well flat-bottom plate.

  • Inhibitor Treatment and Activation: a. Add the desired final concentrations of this compound or vehicle control (DMSO) to the wells. b. Pre-incubate for 1-2 hours at 37°C. c. Add anti-CD3/anti-CD28 activation beads or transfer to antibody-coated wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. Time points may be optimized depending on the cytokine of interest.

  • Supernatant Collection: a. Centrifuge the plate at 400 x g for 5 minutes. b. Carefully collect the supernatant without disturbing the cell pellet. c. Store supernatants at -80°C until analysis.

  • ELISA: a. Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's protocol. b. Read the absorbance on a plate reader. c. Calculate the cytokine concentrations based on the standard curve.

Troubleshooting

IssuePossible CauseSuggested Solution
No effect of this compound observed 1. Suboptimal inhibitor concentration.2. Insufficient T-cell activation.3. Inactive compound.1. Perform a dose-response experiment to determine the optimal concentration.2. Titrate the concentration of anti-CD3/CD28 antibodies/beads.3. Verify the activity of the compound; use a fresh stock.
High cell death/toxicity 1. Inhibitor concentration is too high.2. High DMSO concentration.3. Poor cell health.1. Lower the concentration of this compound.2. Ensure the final DMSO concentration is ≤ 0.1%.3. Use freshly isolated, healthy T-cells. Check viability before and after the experiment.
High variability between replicates 1. Inconsistent cell plating.2. Pipetting errors.3. Edge effects in the plate.1. Ensure a homogenous cell suspension before plating.2. Use calibrated pipettes and be consistent.3. Avoid using the outer wells of the plate for experimental conditions; fill them with media instead.

References

Application Note: Hpk1-IN-18 Dose-Response Curve Determination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell, B-cell, and dendritic cell activation.[1][3][4] Within the T-cell receptor (TCR) signaling cascade, HPK1 dampens signal intensity and duration by phosphorylating key adaptor proteins like SLP-76, ultimately leading to their degradation.[4][5] This immunosuppressive role makes HPK1 a compelling target for cancer immunotherapy.[1][6] Inhibiting HPK1 is hypothesized to enhance T-cell activation and augment anti-tumor immune responses.[7][8]

Hpk1-IN-18 is a novel small molecule inhibitor designed to target the kinase activity of HPK1. Determining its potency and efficacy is a critical step in its preclinical development. This document provides detailed protocols for establishing the dose-response curve and calculating the half-maximal inhibitory concentration (IC50) of this compound through both biochemical and cell-based assays.

HPK1 Signaling Pathway in T-Cells

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated. HPK1 is recruited to the plasma membrane and activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76 at Ser376.[5][9] This phosphorylation event creates a binding site for the 14-3-3 protein, leading to the ubiquitination and subsequent degradation of SLP-76, which attenuates the T-cell activation signal.[8][9] this compound is designed to inhibit the kinase activity of HPK1, thereby preventing SLP-76 phosphorylation and sustaining the T-cell response.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Engagement LAT LAT TCR->LAT recruits ZAP70 ZAP-70 LAT->ZAP70 activates SLP76_active SLP-76 (Active) LAT->SLP76_active recruits HPK1 HPK1 ZAP70->HPK1 phosphorylates (activates) SLP76_phos p-SLP-76 (Ser376) T_Cell_Activation T-Cell Activation SLP76_active->T_Cell_Activation promotes HPK1->SLP76_active phosphorylates HPK1_IN_18 This compound HPK1_IN_18->HPK1 inhibits Degradation Signal Attenuation (Degradation) SLP76_phos->Degradation leads to

Caption: HPK1 negative feedback loop in TCR signaling.

Experimental Design and Workflow

The determination of a dose-response curve for this compound involves a multi-step process. It begins with a direct biochemical assay to measure the inhibition of recombinant HPK1 enzyme activity. This is followed by a cell-based assay to confirm the inhibitor's activity on the HPK1 signaling pathway in a biologically relevant context.

Experimental_Workflow Workflow for this compound Dose-Response Determination cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay arrow arrow Start Start: This compound Compound Prep Prepare Serial Dilutions (e.g., 100 µM to 1 nM) Start->Prep Biochem_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Prep->Biochem_Assay Cell_Assay pSLP-76 Western Blot / ELISA in Jurkat T-Cells Prep->Cell_Assay Biochem_Components Components: - Recombinant HPK1 - MBP Substrate - ATP - this compound dilutions Biochem_Assay->Biochem_Components Biochem_Readout Readout: Luminescence (Correlates with Kinase Activity) Biochem_Assay->Biochem_Readout Data_Analysis Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Non-linear regression (log scale) Biochem_Readout->Data_Analysis Cell_Treatment Treat Jurkat cells with This compound dilutions + TCR stimulation Cell_Assay->Cell_Treatment Cell_Readout Readout: pSLP-76 Levels (Correlates with HPK1 activity) Cell_Assay->Cell_Readout Cell_Readout->Data_Analysis End Determine IC50 Value Data_Analysis->End

Caption: Overall experimental workflow for IC50 determination.

Protocol 1: In Vitro HPK1 Kinase Assay

This protocol describes how to measure the inhibitory effect of this compound on recombinant HPK1 enzyme activity using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition.

Materials:

  • Recombinant Human HPK1 (e.g., BPS Bioscience, #79289)[10]

  • Myelin Basic Protein (MBP) substrate[10][11]

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound

  • DMSO (Kinase grade)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of this compound in DMSO. For a 10-point curve, typical final assay concentrations might range from 10 µM to 0.5 nM. Prepare these at an intermediate concentration (e.g., 4x the final concentration) in the kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[10]

  • Assay Setup (384-well plate):

    • Test Wells: Add 5 µL of the this compound serial dilutions.

    • Positive Control (No Inhibition): Add 5 µL of kinase assay buffer containing the same percentage of DMSO as the test wells.[10]

    • Negative Control (Blank): Add 10 µL of kinase assay buffer to wells that will not receive the enzyme.[10]

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing recombinant HPK1 enzyme and MBP substrate in kinase assay buffer. The final concentration of HPK1 should be optimized for robust signal (e.g., 2-5 ng/µL).[10]

    • Add 10 µL of the enzyme/substrate mix to the "Test Inhibitor" and "Positive Control" wells.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in kinase assay buffer. The concentration should be at or near the Km of HPK1 for ATP (typically 10-50 µM).

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells except the "Blank".

    • Incubate the plate at room temperature for 60 minutes.[12]

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.[12]

    • Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Read the luminescence on a plate-reading luminometer.

Data Analysis:

  • Subtract the "Blank" control average from all other readings.

  • Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (RLU_Inhibitor / RLU_PositiveControl))

  • Plot the % Inhibition versus the logarithm of the this compound concentration.

  • Fit the data to a non-linear regression model (sigmoidal, 4PL) to determine the IC50 value.

Protocol 2: Cell-Based Phospho-SLP-76 Assay

This protocol validates the activity of this compound in a cellular context by measuring the phosphorylation of its direct downstream target, SLP-76, in Jurkat T-cells.

Materials:

  • Jurkat E6.1 T-cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Anti-CD3/CD28 antibodies for T-cell stimulation

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Rabbit anti-total-SLP-76, Mouse anti-Actin (loading control).

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • SDS-PAGE gels and Western blot equipment

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in RPMI-1640 medium.

    • Seed cells at a density of 1-2 x 10^6 cells/mL in a 12-well plate.

    • Pre-incubate cells with varying concentrations of this compound (e.g., 10 µM to 1 nM) or DMSO vehicle control for 1-2 hours.

  • T-Cell Stimulation:

    • Stimulate the T-cells by adding anti-CD3 (1-2 µg/mL) and anti-CD28 (1-2 µg/mL) antibodies for 15-30 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Wash once with ice-cold PBS.

    • Lyse the cell pellets in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of the lysates (e.g., BCA assay).

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against p-SLP-76 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total SLP-76 and Actin as loading controls.

Data Analysis:

  • Quantify the band intensities for p-SLP-76 and the loading control (Actin or total SLP-76) using densitometry software (e.g., ImageJ).

  • Normalize the p-SLP-76 signal to the loading control.

  • Calculate the percent inhibition of SLP-76 phosphorylation relative to the stimulated DMSO control.

  • Plot the percent inhibition versus the this compound concentration to determine the cellular IC50.

Data Presentation: Reference IC50 Values for Known HPK1 Inhibitors

The following table summarizes the reported IC50 values for several known HPK1 inhibitors, providing a benchmark for evaluating the potency of novel compounds like this compound.

Compound NameBiochemical IC50 (nM)Cellular Assay IC50 (µM)Assay TypeReference
XHS 2.60.6Kinase Assay / SLP76 PBMC Assay[5][13]
XHV 89Not ReportedKinase Assay[5]
GNE-1858 1.9Not ReportedKinase Assay[13]
Compound 9h 2.7~0.0033 (Observed inhibition)ADP-Glo / pSLP-76 Jurkat Assay[12]
M074-2865 2,930 (2.93 µM)Not ReportedCaliper MSA Assay[13]
ISR-05 24,200 (24.2 µM)Not ReportedRadiometric Kinase Assay[1]
Sunitinib ~10 (Ki value)Not ReportedKinase Assay[13][14]

References

Application Notes: Cell-Based Assays for Evaluating the Efficacy of Hpk1-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 functions as a critical negative regulator of T-cell activation.[3][4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa), leading to dampened T-cell proliferation and cytokine production.[1][5][6] This immunosuppressive role makes HPK1 a promising therapeutic target for cancer immunotherapy.[4][7][8]

Hpk1-IN-18 is a representative small molecule inhibitor designed to block the kinase activity of HPK1. By inhibiting HPK1, this compound is expected to enhance T-cell-mediated anti-tumor immunity by increasing T-cell activation, proliferation, and the secretion of effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[9][10] These application notes provide detailed protocols for key cell-based assays to quantify the efficacy of this compound and similar inhibitors.

Key Cell-Based Assays

The efficacy of an HPK1 inhibitor can be assessed by measuring its impact on specific events in the T-cell activation cascade. The primary assays include:

  • Target Engagement Assay (Phospho-SLP-76 Western Blot): Directly measures the inhibition of HPK1's kinase activity in a cellular context by quantifying the phosphorylation of its direct downstream substrate, SLP-76, at the serine 376 residue.[1][5][11]

  • T-Cell Proliferation Assay: Functionally assesses the impact of HPK1 inhibition on the proliferative capacity of T-cells following stimulation.[12][13]

  • Cytokine Release Assay: Measures the production and secretion of key effector cytokines (e.g., IL-2, IFN-γ) to determine the effect of HPK1 inhibition on T-cell effector functions.[1][14][15]

Data Presentation

Quantitative data from these assays are crucial for determining the potency and efficacy of this compound. Results should be summarized to compare biochemical and cellular activities.

Table 1: Comparative Potency of a Representative HPK1 Inhibitor

Assay Type Parameter Value Reference
Biochemical Assay HPK1 Kinase IC₅₀ 2.93 ± 0.09 µM [16]
Target Engagement pSLP-76 (Ser376) IC₅₀ in PBMCs 0.6 µM [16]

| Functional Assay | IL-2 Release EC₅₀ in PBMCs | 1.2 µM |[5] |

Table 2: Functional Effects of a Representative HPK1 Inhibitor on Human T-Cells

Hpk1 Inhibitor Conc. T-Cell Proliferation (% of Max) IL-2 Secretion (pg/mL) IFN-γ Secretion (pg/mL)
Vehicle Control 5% 150 200
0.1 µM 35% 800 950
1.0 µM 85% 2500 3100

| 10.0 µM | 98% | 2800 | 3500 |

Visualized Pathways and Workflows

// Edges TCR -> Lck_Zap70 [label="Stimulation", fontsize=8, color="#202124"]; Lck_Zap70 -> SLP76 [label="Activates", fontsize=8, color="#202124"]; Lck_Zap70 -> HPK1 [label="Recruits &\nActivates", fontsize=8, color="#202124"]; SLP76 -> Downstream [label="Promotes", fontsize=8, color="#202124"]; Downstream -> Activation [fontsize=8, color="#202124"];

HPK1 -> SLP76 [label="Phosphorylates", fontsize=8, color="#EA4335"]; edge [dir=none, style=dashed, color="#EA4335"]; SLP76 -> pSLP76; pSLP76 -> Suppression [label="Leads to", fontsize=8, color="#EA4335"];

Hpk1_IN_18 -> HPK1 [label="Inhibits", arrowhead="tee", color="#4285F4", style=bold, fontsize=8]; } end_dot Caption: Hpk1 signaling pathway in T-cell activation and point of inhibition.

Experimental_Workflow A 1. Isolate Human PBMCs from whole blood using Ficoll gradient B 2. Seed PBMCs in 96-well plates A->B C 3. Pre-treat cells with serial dilutions of this compound or vehicle control (1-2 hours) B->C D 4. Stimulate T-cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies C->D E 5. Incubate for 24-72 hours at 37°C, 5% CO₂ D->E F 6. Collect cell culture supernatant E->F G 7. Quantify cytokine levels (IL-2, IFN-γ) using ELISA or Multiplex Assay F->G H 8. Analyze data: Plot dose-response curves and calculate EC₅₀ values G->H

Experimental Protocols

Protocol 1: Phospho-SLP-76 (Ser376) Western Blot Assay

Objective: To measure the ability of this compound to inhibit HPK1-mediated phosphorylation of SLP-76 in T-cells.

Materials:

  • Jurkat T-cells or isolated human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Anti-CD3 and Anti-CD28 antibodies (for stimulation)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Rabbit anti-total HPK1, Mouse anti-total SLP-76, Mouse anti-β-Actin.[17]

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat cells or PBMCs to a density of 2 x 10⁶ cells/mL.

    • Pre-incubate cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.

  • T-Cell Stimulation:

    • Stimulate the T-cells by adding anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 15-30 minutes at 37°C.[1] An unstimulated control should be included.

  • Cell Lysis:

    • Pellet the cells by centrifugation at 500 x g for 5 minutes.

    • Wash once with ice-cold PBS.

    • Lyse the cell pellet with ice-cold RIPA buffer and incubate on ice for 20 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts (20-30 µg per lane) and prepare samples with Laemmli buffer.

    • Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary anti-pSLP-76 (Ser376) antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total SLP-76 and β-Actin as loading controls.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the pSLP-76 signal to total SLP-76 and then to the loading control.

    • Plot the normalized pSLP-76 levels against the this compound concentration to determine the IC₅₀ value.

Protocol 2: CFSE-Based T-Cell Proliferation Assay

Objective: To assess the effect of this compound on T-cell proliferation following TCR stimulation.

Materials:

  • Isolated human PBMCs or purified CD3+ T-cells

  • Carboxyfluorescein succinimidyl ester (CFSE) dye

  • RPMI-1640 medium with 10% FBS

  • This compound

  • 96-well culture plates, coated with anti-CD3 antibody

  • Soluble anti-CD28 antibody

  • Flow cytometer

Procedure:

  • CFSE Labeling:

    • Resuspend PBMCs or T-cells at 1 x 10⁷ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 0.5-1 µM and incubate for 10 minutes at 37°C, protected from light.[18]

    • Quench the labeling reaction by adding 5 volumes of ice-cold RPMI with 10% FBS.

    • Wash the cells twice with complete medium to remove excess CFSE.

  • Cell Culture and Treatment:

    • Resuspend CFSE-labeled cells at 1 x 10⁶ cells/mL in complete medium.

    • Add 100 µL of cell suspension to each well of a 96-well plate pre-coated with anti-CD3 antibody (1-5 µg/mL).

    • Add 100 µL of medium containing 2x final concentrations of this compound (or vehicle) and soluble anti-CD28 antibody (1 µg/mL).

  • Incubation:

    • Culture the plates for 3-5 days at 37°C and 5% CO₂.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Analyze the CFSE fluorescence using a flow cytometer. Proliferating cells will show a sequential halving of CFSE intensity with each cell division.

  • Data Analysis:

    • Gate on the live lymphocyte population.

    • Use the unstimulated control to set the gate for the non-proliferated (parent) generation.

    • Quantify the percentage of divided cells or the proliferation index for each condition.

    • Plot the proliferation data against the this compound concentration.

Protocol 3: Cytokine Release Assay (ELISA)

Objective: To quantify the secretion of IL-2 and IFN-γ from T-cells treated with this compound.

Materials:

  • Isolated human PBMCs

  • RPMI-1640 medium with 10% FBS

  • This compound

  • 96-well culture plates, coated with anti-CD3 antibody

  • Soluble anti-CD28 antibody

  • Human IL-2 and IFN-γ ELISA kits

Procedure:

  • Cell Culture and Stimulation:

    • Isolate and seed PBMCs at 2 x 10⁵ cells/well in a 96-well plate pre-coated with anti-CD3 antibody (1-5 µg/mL).[19]

    • Add this compound at various concentrations (or vehicle control) and soluble anti-CD28 antibody (1 µg/mL).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Culture the plates for 24-72 hours at 37°C and 5% CO₂. The optimal time point may vary for different cytokines (e.g., 24h for IL-2, 48-72h for IFN-γ).

  • Supernatant Collection:

    • Centrifuge the plates at 400 x g for 5 minutes.

    • Carefully collect the cell-free supernatant from each well. Samples can be stored at -80°C if not analyzed immediately.

  • ELISA:

    • Quantify the concentration of IL-2 and IFN-γ in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.[14]

  • Data Analysis:

    • Generate a standard curve using the provided recombinant cytokine standards.

    • Calculate the concentration of each cytokine in the experimental samples based on the standard curve.

    • Plot the cytokine concentrations against the this compound concentration to determine the EC₅₀ for cytokine release enhancement.

References

Application Notes and Protocols: Hpk1-IN-18 in Syngeneic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune cell activation.[1][2] Primarily expressed in hematopoietic cells, HPK1 dampens T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways, thereby limiting anti-tumor immune responses.[3][4][5] Inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance the body's natural ability to fight cancer.[4][6][7] Hpk1-IN-18 is a representative small molecule inhibitor of HPK1 designed to block its kinase activity, leading to augmented T-cell activation, increased cytokine production, and a reversal of the immunosuppressive tumor microenvironment.[1][8]

These application notes provide a comprehensive overview of the use of HPK1 inhibitors, with this compound as a prime example, in preclinical syngeneic mouse models. Detailed protocols for in vivo efficacy studies and descriptions of the underlying signaling pathways are included to guide researchers in evaluating the therapeutic potential of HPK1 inhibition.

Mechanism of Action

HPK1 functions as a crucial intracellular checkpoint. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76.[9] This phosphorylation leads to the degradation of SLP-76, which in turn attenuates downstream signaling cascades, including the Ras-MAPK pathway, resulting in reduced T-cell activation and proliferation.[9][10][11] Furthermore, HPK1 is implicated in the immunosuppressive effects of factors like prostaglandin E2 (PGE2) and adenosine, which are often abundant in the tumor microenvironment.[1][8]

This compound and similar inhibitors act by competitively binding to the ATP-binding pocket of the HPK1 kinase domain, preventing its catalytic activity.[8] This inhibition blocks the negative regulatory signal, leading to:

  • Enhanced T-cell Activation: Sustained signaling downstream of the TCR, leading to increased proliferation and effector function of CD4+ and CD8+ T cells.[3][8]

  • Increased Cytokine Production: Elevated secretion of pro-inflammatory cytokines such as IL-2, IFN-γ, and TNF-α, which are crucial for anti-tumor immunity.[3][10]

  • Overcoming Immunosuppression: Resistance to the inhibitory effects of PGE2 and adenosine, thereby restoring T-cell function within the tumor microenvironment.[1][8]

  • Augmented Dendritic Cell (DC) Function: HPK1 inhibition can also enhance the antigen presentation capacity of DCs.[1]

Signaling Pathways

The following diagram illustrates the central role of HPK1 in T-cell receptor signaling and the mechanism of its inhibition.

HPK1_Signaling_Pathway cluster_TCell T-Cell Cytoplasm cluster_TME Tumor Microenvironment TCR TCR Complex LAT LAT TCR->LAT Activation SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 Recruitment & Activation PLCg1 PLCγ1 SLP76->PLCg1 Degradation SLP-76 Degradation SLP76->Degradation HPK1->SLP76 Phosphorylation Hpk1_IN_18 This compound Hpk1_IN_18->HPK1 Inhibition MAPK MAPK Pathway (Erk, JNK) PLCg1->MAPK Activation T-Cell Activation (Cytokine Release, Proliferation) MAPK->Activation PGE2_Adenosine PGE2 / Adenosine PGE2_Adenosine->HPK1 Activation Experimental_Workflow cluster_Treatment Treatment Phase cluster_Analysis Analysis Start Start Tumor_Implantation Tumor Cell Implantation (e.g., CT26 in BALB/c mice) Start->Tumor_Implantation Tumor_Growth Allow Tumors to Establish (e.g., 50-100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle Hpk1_Inhibitor This compound Randomization->Hpk1_Inhibitor Combo This compound + Anti-PD-1 Randomization->Combo Monitoring Monitor Tumor Volume and Body Weight Endpoint Endpoint Analysis Monitoring->Endpoint TGI Tumor Growth Inhibition (TGI) Endpoint->TGI Immune_Profiling Immune Cell Profiling (Tumor, Spleen, dLN) Endpoint->Immune_Profiling Cytokine_Analysis Cytokine Analysis Endpoint->Cytokine_Analysis

References

Application Notes and Protocols for Flow Cytometry Analysis of T-Cells Treated with Hpk1-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2][3] Expressed predominantly in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses.[2][3] Pharmacological inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell activity.[2][4] Hpk1-IN-18 is a representative small molecule inhibitor of HPK1. This document provides detailed protocols for the analysis of T-cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis of immune cell function.

Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376.[1][5] This phosphorylation event leads to the recruitment of the negative regulator 14-3-3, promoting the ubiquitination and degradation of SLP-76, which ultimately destabilizes the TCR signaling complex and attenuates downstream signals like the phosphorylation of PLCγ1 and ERK.[1] Inhibition of HPK1 kinase activity blocks this negative feedback loop, leading to enhanced T-cell activation, proliferation, and cytokine production.[1][3][4]

Key Experimental Readouts

Flow cytometry can be employed to measure several key parameters to assess the efficacy of this compound on T-cell function:

  • Phosphorylation of Signaling Proteins: Measurement of intracellular phospho-proteins such as pSLP-76 (S376) and pERK1/2 provides a direct assessment of HPK1 target engagement and downstream signaling pathway modulation.[1][5]

  • Expression of T-cell Activation Markers: Upregulation of surface markers like CD25 and CD69 is indicative of T-cell activation.[4]

  • Cytokine Production: Intracellular staining for cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) quantifies the effector function of T-cells.[1][5]

  • T-cell Proliferation: Dye dilution assays can be used to monitor the proliferative capacity of T-cells following treatment.

Quantitative Data Summary

The following tables summarize expected quantitative changes in various parameters in human T-cells following treatment with an HPK1 inhibitor and subsequent stimulation.

Table 1: Effect of HPK1 Inhibition on T-Cell Signaling and Activation Markers

MarkerCell TypeTreatment ConditionFold Change vs. ControlReference
pSLP-76 (S376)Human CD8+ T-cellsHPK1 Inhibitor (1 µM) + anti-CD3/CD28Decrease[5]
pERK1/2Human CD8+ T-cellsHPK1 Inhibitor (1 µM) + anti-CD3/CD28Increase[5]
CD25 ExpressionHuman Splenic T-cellsanti-CD3/CD28Increased in HPK1 knockout[4]
CD69 ExpressionHuman CD8+ T-cellsHPK1 Inhibitor + Adenosine AgonistIncrease[5]

Table 2: Effect of HPK1 Inhibition on T-Cell Cytokine Production and Proliferation

MarkerCell TypeTreatment ConditionFold Change vs. ControlReference
IL-2 ProductionHuman CD8+ T-cellsHPK1 Inhibitor (1 µM) + anti-CD3/CD28Increase[5]
IFN-γ ProductionHuman CD8+ T-cellsHPK1 Inhibitor (1 µM) + anti-CD3/CD28Increase[5]
IL-2 SecretionJurkat cells (HPK1 KO)anti-CD3Significant Increase[1]
T-cell ProliferationMouse T-cells (HPK1-/-)anti-CD3/CD28 + PGE2Resistant to Inhibition[6]

Experimental Protocols

Protocol 1: T-Cell Isolation and Culture

This protocol describes the isolation of human peripheral blood mononuclear cells (PBMCs) and the subsequent purification of T-cells.

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Recombinant human IL-2

Procedure:

  • Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for T-cells using a negative selection kit such as RosetteSep™ Human T Cell Enrichment Cocktail, following the manufacturer's instructions.

  • Resuspend the purified T-cells in complete RPMI-1640 medium.

  • For proliferation and long-term culture experiments, supplement the medium with recombinant human IL-2 (concentration to be optimized, typically 10-20 IU/mL).

Protocol 2: T-Cell Treatment with this compound and Activation

This protocol details the treatment of T-cells with this compound followed by TCR-mediated activation.

Materials:

  • This compound (dissolved in DMSO)

  • Plate-bound anti-CD3 antibody (e.g., clone OKT3)

  • Soluble anti-CD28 antibody (e.g., clone CD28.2)

  • 96-well cell culture plates

Procedure:

  • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-10 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C.[7] Wash the plate with sterile PBS to remove unbound antibody before use.

  • Seed the purified T-cells at a density of 1 x 10^6 cells/mL into the anti-CD3 coated plate.

  • Add this compound to the desired final concentrations. Include a DMSO vehicle control.

  • Add soluble anti-CD28 antibody (e.g., 1-5 µg/mL) to the wells for co-stimulation.[7]

  • Incubate the cells at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24-72 hours for activation marker analysis and cytokine production, or longer for proliferation assays).

Protocol 3: Flow Cytometry Staining for Surface Markers and Intracellular Proteins

This protocol provides a general procedure for staining T-cells for flow cytometric analysis.

Materials:

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CD69)

  • Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™)

  • Permeabilization/Wash buffer

  • Fluorochrome-conjugated antibodies against intracellular proteins (e.g., pSLP-76, pERK1/2, IL-2, IFN-γ)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining.

Procedure:

  • For intracellular cytokine staining: Add a protein transport inhibitor to the cell culture 4-6 hours before harvesting.

  • Harvest the cells and wash them with FACS buffer.

  • Surface Staining: Resuspend the cells in FACS buffer containing the appropriate surface antibodies and incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization: Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.

  • Wash the cells with Permeabilization/Wash buffer.

  • Intracellular Staining: Resuspend the fixed and permeabilized cells in Permeabilization/Wash buffer containing the appropriate intracellular antibodies and incubate for 30-45 minutes at 4°C in the dark.

  • Wash the cells twice with Permeabilization/Wash buffer.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

Visualizations

Signaling Pathway

HPK1_Signaling_Pathway TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (S376) SLP76->pSLP76 Downstream Downstream Signaling (pPLCγ1, pERK) SLP76->Downstream Activates FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Recruits Ub_Degradation Ubiquitination & Degradation FourteenThreeThree->Ub_Degradation Promotes Ub_Degradation->SLP76 Inhibits Activation T-Cell Activation Downstream->Activation Hpk1_IN_18 This compound Hpk1_IN_18->HPK1 Inhibits

Caption: HPK1 Signaling Pathway in T-Cells.

Experimental Workflow

Experimental_Workflow Start Start Isolate_TCells Isolate Human T-Cells Start->Isolate_TCells Treat_Inhibitor Treat with this compound (or Vehicle Control) Isolate_TCells->Treat_Inhibitor Activate_TCells Activate T-Cells (anti-CD3/CD28) Treat_Inhibitor->Activate_TCells Stain_Cells Stain for Surface & Intracellular Markers Activate_TCells->Stain_Cells Acquire_Data Acquire Data on Flow Cytometer Stain_Cells->Acquire_Data Analyze_Data Analyze Data (Phosphorylation, Activation, Cytokines, Proliferation) Acquire_Data->Analyze_Data End End Analyze_Data->End

Caption: Flow Cytometry Experimental Workflow.

Logical Relationship

Logical_Relationship HPK1_Inhibition HPK1 Inhibition (this compound) Increased_Signaling Increased TCR Downstream Signaling (pERK) HPK1_Inhibition->Increased_Signaling Leads to Enhanced_Activation Enhanced T-Cell Activation (CD25, CD69) Increased_Signaling->Enhanced_Activation Increased_Effector Increased Effector Function (IL-2, IFN-γ) Enhanced_Activation->Increased_Effector

Caption: Consequence of HPK1 Inhibition.

References

Application Notes: Probing Hpk1 Activity Through Western Blot Analysis of pSLP-76

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its inhibitory function is primarily mediated through the phosphorylation of the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376 (S376).[3][4] This phosphorylation event triggers a cascade that ultimately dampens T-cell activation, making Hpk1 an attractive target for cancer immunotherapy.[5][6] Small molecule inhibitors of Hpk1 are being developed to block this negative feedback loop and enhance anti-tumor immune responses.[7]

Hpk1-IN-18 is a representative small molecule inhibitor designed to potently and selectively target the kinase activity of Hpk1. A common and effective method to evaluate the cellular potency of Hpk1 inhibitors is to measure the level of phosphorylated SLP-76 (pSLP-76) via Western blotting. This document provides a detailed protocol for assessing the effect of this compound on pSLP-76 levels in Jurkat cells, a human T-lymphocyte cell line.

Principle of the Assay

Upon TCR stimulation (e.g., using anti-CD3/CD28 antibodies), Hpk1 is activated and subsequently phosphorylates SLP-76 at S376.[8] Pre-treatment of T-cells with an effective Hpk1 inhibitor, such as this compound, is expected to prevent this phosphorylation event in a dose-dependent manner. Western blotting is then employed to detect the levels of pSLP-76 and total SLP-76. A decrease in the pSLP-76 signal, relative to the total SLP-76 and a loading control, indicates successful inhibition of Hpk1 kinase activity.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for a Western blotting experiment to detect pSLP-76.

Table 1: Reagent Concentrations and Incubation Times

Reagent/StepConcentration/ParameterIncubation TimeTemperature
Cell Treatment
This compound1 nM - 10 µM (Dose-response)1-2 hours37°C
Anti-CD3/CD28 Stimulation1-10 µg/mL each5-30 minutes37°C
Western Blotting
Primary Antibody (pSLP-76 S376)1:1000 dilutionOvernight4°C
Primary Antibody (Total SLP-76)1:1000 dilutionOvernight4°C
Primary Antibody (Loading Control, e.g., β-actin)1:5000 dilution1 hourRoom Temperature
Secondary Antibody (HRP-conjugated)1:2000 - 1:10000 dilution1 hourRoom Temperature
Blocking Buffer (BSA)5% (w/v) in TBST1 hourRoom Temperature

Table 2: Sample Preparation and Loading

ParameterValue
Cell Lysis BufferRIPA buffer with phosphatase and protease inhibitors
Protein Concentration per Lane20-40 µg
SDS-PAGE Gel Percentage10%
Running Voltage100-150 V
Transfer Time1-2 hours

Experimental Protocols

Protocol 1: Jurkat Cell Culture, Treatment, and Lysis
  • Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

  • Inhibitor Treatment: Prepare a dose-response range of this compound in complete RPMI medium. Add the inhibitor to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).

  • TCR Stimulation: Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies to a final concentration of 1-10 µg/mL each for 5-30 minutes at 37°C. Also, include an unstimulated control.

  • Cell Lysis:

    • Pellet the cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

Protocol 2: Western Blotting for pSLP-76
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20-40 µg of protein per lane into a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% (w/v) bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[9]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against pSLP-76 (Ser376) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing (Optional):

    • To detect total SLP-76 and a loading control (e.g., β-actin) on the same membrane, the membrane can be stripped.

    • Incubate the membrane in a stripping buffer at 50°C for 30 minutes.

    • Wash extensively with TBST.

    • Block the membrane again and re-probe with antibodies for total SLP-76 and then the loading control.

Visualizations

Hpk1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Hpk1 Hpk1 TCR->Hpk1 Activation SLP76 SLP-76 pSLP76 pSLP-76 (S376) Downstream_Signaling Downstream Signaling (T-cell Activation) SLP76->Downstream_Signaling Promotes Inhibition Inhibition of T-cell Activation pSLP76->Inhibition Hpk1->SLP76 Phosphorylation Hpk1_IN_18 This compound Hpk1_IN_18->Hpk1 Inhibition

Caption: Hpk1 signaling pathway and point of inhibition.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis Cell_Treatment 1. Cell Treatment with This compound & Stimulation Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer to PVDF SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-pSLP-76) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Imaging 10. Image Acquisition Detection->Imaging Densitometry 11. Densitometry Analysis Imaging->Densitometry Conclusion 12. Conclusion: Inhibition of pSLP-76 Densitometry->Conclusion

Caption: Western blotting workflow for pSLP-76 detection.

References

Application Notes and Protocols for Hpk1-IN-18 in Tumor Microenvironment Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell function, making it a compelling target for cancer immunotherapy. HPK1 is predominantly expressed in hematopoietic cells, including T cells, B cells, and dendritic cells (DCs). Its inhibition has been shown to enhance anti-tumor immunity by augmenting T cell activation, cytokine production, and overcoming immunosuppressive signals within the tumor microenvironment (TME). Hpk1-IN-18 is a potent and selective small molecule inhibitor of HPK1, identified as compound 1 in patent WO2019238067A1. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its use in studying the tumor microenvironment.

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of HPK1. In the context of T cell activation, T cell receptor (TCR) engagement triggers a signaling cascade that is negatively modulated by HPK1. HPK1 phosphorylates key adaptor proteins, such as SLP-76, leading to their degradation and subsequent dampening of the T cell response. By inhibiting HPK1, this compound prevents the phosphorylation of these downstream targets, thereby sustaining T cell activation, promoting the production of pro-inflammatory cytokines like IL-2, and enhancing the cytotoxic activity of T cells against tumor cells. Furthermore, inhibition of HPK1 can also enhance the antigen presentation capacity of dendritic cells, further bolstering the anti-tumor immune response.

Quantitative Data for this compound

The following table summarizes the in vitro potency of this compound against its primary target. This data has been extracted from patent literature and is crucial for determining appropriate experimental concentrations.

Compound NameTargetAssay TypeIC50 (nM)Reference
This compoundHPK1Biochemical Kinase Assay< 10WO2019238067A1

Signaling Pathway Diagram

Hpk1_Signaling_Pathway cluster_TCR T Cell Receptor Complex cluster_Signaling Intracellular Signaling cluster_Downstream Downstream Effects TCR TCR ZAP70 ZAP-70 TCR->ZAP70 Antigen Presentation CD28 CD28 CD28->ZAP70 Co-stimulation LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 Recruitment & Activation pSLP76 p-SLP-76 (Inactive) T_Cell_Activation T Cell Activation (IL-2, IFN-γ) SLP76->T_Cell_Activation Sustained Signal HPK1->SLP76 Phosphorylation Hpk1_IN_18 This compound Hpk1_IN_18->HPK1 Inhibition Degradation Ubiquitination & Degradation pSLP76->Degradation pSLP76->T_Cell_Activation Inhibition of Activation

Caption: this compound inhibits HPK1, preventing SLP-76 phosphorylation and promoting T cell activation.

Experimental Protocols

In Vitro HPK1 Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of this compound against recombinant HPK1 enzyme.

Materials:

  • Recombinant human HPK1 enzyme

  • This compound (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

  • In a multiwell plate, add the diluted this compound or DMSO (vehicle control).

  • Add the HPK1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP). The final ATP concentration should be at or near the Km for HPK1.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay: Inhibition of SLP-76 Phosphorylation in Jurkat T cells

This protocol assesses the ability of this compound to inhibit the phosphorylation of a direct downstream target of HPK1 in a cellular context.

Materials:

  • Jurkat E6.1 T cells

  • This compound (dissolved in DMSO)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Anti-CD3 antibody (for T cell stimulation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-SLP-76 (Ser376) and anti-total-SLP-76

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Culture Jurkat T cells to the desired density.

  • Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the T cells with anti-CD3 antibody for a short period (e.g., 5-15 minutes).

  • Immediately lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-SLP-76 and total SLP-76.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

  • Quantify the band intensities to determine the ratio of p-SLP-76 to total SLP-76 at different this compound concentrations.

In Vivo Murine Syngeneic Tumor Model Study

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Murine cancer cell line (e.g., MC38 colon adenocarcinoma)

  • This compound formulated for in vivo administration (e.g., in a solution for oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

Workflow:

in_vivo_workflow Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous) Tumor_Growth Allow Tumors to Establish (e.g., to ~100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle (e.g., daily oral gavage) Randomization->Treatment Monitoring Monitor Tumor Growth (caliper measurements) and Body Weight Treatment->Monitoring Endpoint Study Endpoint (e.g., tumor volume limit reached) Monitoring->Endpoint Analysis Analyze Tumor Growth Inhibition and Immune Cell Infiltration Endpoint->Analysis

Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound.

Procedure:

  • Implant a known number of tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination with a checkpoint inhibitor).

  • Administer this compound or vehicle control according to the desired dosing schedule (e.g., once or twice daily by oral gavage).

  • Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume. Monitor the body weight and overall health of the animals.

  • Continue treatment until the tumors in the control group reach a predetermined endpoint size.

  • At the end of the study, tumors and relevant tissues (e.g., spleens, lymph nodes) can be harvested for further analysis, such as flow cytometry to assess immune cell populations within the TME.

  • Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.

Conclusion

This compound is a valuable tool for investigating the role of HPK1 in the tumor microenvironment. Its potency and selectivity allow for targeted studies to elucidate the impact of HPK1 inhibition on various immune cell types and their anti-tumor functions. The provided protocols offer a starting point for researchers to incorporate this compound into their in vitro and in vivo studies, ultimately contributing to the development of novel cancer immunotherapies.

Application Notes and Protocols: Experimental Use of HPK1 Inhibitors in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, primarily in T cells, B cells, and dendritic cells (DCs). Its role in dampening T-cell receptor (TCR) signaling makes it a compelling target for cancer immunotherapy. By inhibiting HPK1, the threshold for T-cell activation can be lowered, leading to enhanced anti-tumor immunity. Preclinical studies have demonstrated that pharmacological inhibition of HPK1 can act synergistically with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, to promote tumor clearance, even in tumors with low antigenicity.

These application notes provide a summary of the experimental use of HPK1 inhibitors in combination therapy, with a focus on preclinical models. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of novel HPK1 inhibitors.

Data Presentation: In Vitro and In Vivo Efficacy of HPK1 Inhibitors

The following tables summarize quantitative data from preclinical studies on various HPK1 inhibitors, both as single agents and in combination therapies.

Table 1: In Vitro Potency of Selected HPK1 Inhibitors

Compound Name/IdentifierAssay TypeIC50 (nM)Cell Type/SystemReference
Compound K (CompK)Kinase Assay2.6Recombinant HPK1
GNE-1858Kinase Assay1.9Recombinant HPK1
Diaminopyrimidine Carboxamide 22Kinase Assay0.061Recombinant HPK1
Substituted exomethylene-oxindole C17Kinase Assay0.05Recombinant HPK1
Unnamed HPK1 Inhibitor [I]Kinase Assay10.4Recombinant HPK1
GNE-6893Kinase Assay< 0.013Recombinant HPK1
CFI-402411Kinase Assay4.0 ± 1.3Recombinant HPK1

Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors in Combination Therapy

HPK1 InhibitorCombination AgentTumor ModelTumor Growth Inhibition (TGI)Reference
Unnamed HPK1 Inhibitor [I]Anti-PD-1CT26 Syngeneic Model95%
Compound K (CompK)Anti-PD-11956 Sarcoma & MC38 Syngeneic ModelsSignificant antitumor efficacy
NDI-111050Anti-PD-1CT26 Syngeneic ModelSignificantly improved survival
BGB-15025Tislelizumab (Anti-PD-1)Advanced Solid Tumors (Phase 1)ORR: 18.4% (combination) vs. 0% (monotherapy)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the HPK1 signaling pathway and a general workflow for evaluating HPK1 inhibitors in combination therapy.

HPK1_Signaling_Pathway HPK1 Negative Feedback Loop in T-Cell Activation cluster_downstream Downstream Signaling cluster_negative_feedback Negative Feedback Loop TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 AP1 AP-1 Activation LAT_SLP76->AP1 HPK1 HPK1 LAT_SLP76->HPK1 Activation DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 Ca_Flux Ca²⁺ Flux DAG_IP3->Ca_Flux NFAT NFAT Activation Ca_Flux->NFAT IL2 IL-2 Production (T-Cell Proliferation) NFAT->IL2 AP1->IL2 pSLP76 pSLP76 (S376) HPK1->pSLP76 Phosphorylation HPK1_inhibitor Hpk1-IN-18 HPK1_inhibitor->HPK1 Degradation SLP76 Degradation pSLP76->Degradation

Caption: HPK1 signaling pathway in T-cell activation.

Experimental_Workflow Workflow for Preclinical Evaluation of HPK1 Inhibitors cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation kinase_assay Biochemical Kinase Assay (Determine IC50) cellular_assay Cellular Assays (pSLP76, Cytokine Release) kinase_assay->cellular_assay t_cell_activation T-Cell Activation & Proliferation Assays cellular_assay->t_cell_activation dc_maturation Dendritic Cell Maturation Assay t_cell_activation->dc_maturation pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies dc_maturation->pk_pd syngeneic_model Syngeneic Tumor Model Implantation pk_pd->syngeneic_model treatment Treatment Groups: - Vehicle - HPK1 Inhibitor - Anti-PD-1 - Combination syngeneic_model->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement immune_profiling Immune Cell Profiling (Tumor & Spleen) tumor_measurement->immune_profiling

Caption: Experimental workflow for HPK1 inhibitor evaluation.

Experimental Protocols

The following are representative protocols for key experiments in the evaluation of HPK1 inhibitors. Researchers should optimize these protocols for their specific experimental systems.

In Vitro HPK1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HPK1 kinase activity.

Materials:

  • Recombinant human HPK1 enzyme

  • Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • HPK1 substrate (e.g., myelin basic protein or a fluorescently labeled peptide)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Sunitinib)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in DMSO.

  • In a 384-well plate, add the kinase buffer.

  • Add the test compound or control to the appropriate wells.

  • Add the HPK1 enzyme to all wells except the negative control.

  • Add the HPK1 substrate to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™).

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-SLP76 (pSLP76) Assay

Objective: To measure the inhibition of HPK1-mediated SLP76 phosphorylation in T cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or Jurkat T cells

  • RPMI-1640 medium supplemented with 10% FBS

  • T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)

  • Test compound (this compound)

  • Fixation/Permeabilization buffer (e.g., BD Cytofix/Cytoperm™)

  • Fluorescently labeled antibodies: anti-CD4, anti-CD8, and anti-pSLP76 (S376)

  • Flow cytometer

Procedure:

  • Culture PBMCs or Jurkat cells in RPMI-1640 medium.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with anti-CD3 and anti-CD28 antibodies for 15-30 minutes.

  • Fix and permeabilize the cells using a fixation/permeabilization buffer.

  • Stain the cells with fluorescently labeled antibodies against CD4, CD8, and pSLP76.

  • Acquire the data on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) of pSLP76 in the CD4+ and CD8+ T-cell populations.

  • Calculate the percent inhibition of pSLP76 phosphorylation relative to the stimulated, vehicle-treated control.

In Vivo Syngeneic Mouse Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor in combination with an immune checkpoint inhibitor.

Materials:

  • 6-8 week old female BALB/c or C57BL/6 mice

  • Syngeneic tumor cell line (e.g., CT26 colon carcinoma for BALB/c, MC38 colon adenocarcinoma for C57BL/6)

  • Test compound (this compound) formulated for oral or intraperitoneal administration

  • Anti-mouse PD-1 or PD-L1 antibody

  • Vehicle control for the test compound

  • Isotype control antibody for the anti-PD-1/PD-L1 antibody

  • Calipers for tumor measurement

Procedure:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle + Isotype control

    • Group 2: this compound + Isotype control

    • Group 3: Vehicle + Anti-PD-1/PD-L1 antibody

    • Group 4: this compound + Anti-PD-1/PD-L1 antibody

  • Administer the HPK1 inhibitor according to a predetermined schedule (e.g., daily or twice daily oral gavage).

  • Administer the anti-PD-1/PD-L1 antibody according to its recommended schedule (e.g., twice weekly intraperitoneal injection).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight and overall health.

  • At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and collect tumors and spleens for further analysis (e.g., immune cell profiling by flow cytometry).

  • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Conclusion

The inhibition of HPK1 represents a promising strategy in cancer immunotherapy, particularly in combination with immune checkpoint blockade. The protocols and data presented here provide a framework for the preclinical evaluation of novel HPK1 inhibitors. Successful translation of these findings to the clinic will depend on the identification of potent and selective inhibitors with favorable pharmacological properties. The ongoing clinical trials with compounds like BGB-15025 and CFI-402411 will provide crucial insights into the therapeutic potential of this approach in patients with advanced cancers.

Troubleshooting & Optimization

Hpk1-IN-18 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Hpk1-IN-18" is not a universally recognized nomenclature in published scientific literature. The information provided below is based on data for a potent N-methylpiperidine-containing isofuranone HPK1 inhibitor, referred to as "compound 18" in relevant discovery campaigns. Users should validate the identity of their specific compound.

This guide provides troubleshooting advice and frequently asked questions regarding the solubility and stability of this compound, assuming it corresponds to the aforementioned "compound 18."

Troubleshooting Guide

Researchers may encounter challenges with the solubility and stability of this compound. This section offers solutions to common problems.

Problem Possible Cause Recommended Solution
Precipitation in Aqueous Buffer The compound has low aqueous solubility.Prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous working solutions, perform a serial dilution from the stock, ensuring the final organic solvent concentration is compatible with your assay (typically <1%). Vortex thoroughly between dilutions.
Inconsistent Assay Results The compound may be degrading in solution or due to improper storage.Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the compound is in aqueous buffer before use. Conduct stability tests at your experimental conditions.
Difficulty Dissolving Stock Solution The compound may have crashed out of solution during storage.Gently warm the stock solution vial in a water bath (not exceeding 37°C) and vortex thoroughly to ensure complete re-dissolution before use.
Loss of Potency Over Time Potential degradation of the compound.Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability.

Frequently Asked Questions (FAQs)

Solubility

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is recommended. Many kinase inhibitors exhibit good solubility in DMSO.

Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What should I do?

A2: This is a common issue for compounds with low aqueous solubility. To mitigate this:

  • Ensure your DMSO stock concentration is sufficiently high to allow for a large dilution factor into the aqueous buffer.

  • The final concentration of DMSO in your assay should be kept low (ideally below 1%) to avoid solvent effects on your biological system.

  • Add the DMSO stock to the aqueous buffer while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • If precipitation persists, consider the use of a surfactant like Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your aqueous buffer, if compatible with your assay.

Q3: Is there any quantitative solubility data available for this compound?

Stability

Q4: How should I store my stock solution of this compound?

A4: For long-term storage, it is advisable to store stock solutions in an anhydrous solvent like DMSO at -80°C. Aliquoting the stock solution into single-use vials is highly recommended to minimize freeze-thaw cycles, which can lead to degradation.

Q5: How stable is this compound in aqueous solutions?

A5: The stability of this compound in aqueous buffers has not been explicitly reported. As a general precaution for small molecule inhibitors, it is best to prepare fresh dilutions in aqueous buffers for each experiment and use them promptly. You can assess stability by incubating the compound in your assay buffer for the duration of your experiment and then measuring its concentration or activity.

Q6: Are there any known stability issues with this compound?

A6: While specific stability data is unavailable, the parent compound ("compound 18") was noted to have issues with metabolic stability in mouse liver microsomes. This suggests potential susceptibility to enzymatic degradation, though this is distinct from chemical stability in solution.

Experimental Protocols

Protocol 1: Determining Aqueous Solubility (Kinetic Method)

This protocol provides a general method to estimate the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Plate reader with spectrophotometer capabilities

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In the 96-well plate, perform a serial dilution of the DMSO stock into the aqueous buffer.

  • Incubate the plate at room temperature for a set period (e.g., 2 hours), shaking gently.

  • Measure the absorbance of each well at a wavelength where the compound absorbs (determine this by a wavelength scan).

  • The highest concentration that does not show a significant increase in light scattering (indicative of precipitation) compared to lower concentrations is an estimate of the kinetic solubility.

Protocol 2: Assessing Solution Stability

This protocol outlines a method to evaluate the stability of this compound in a specific solvent or buffer over time.

Materials:

  • This compound stock solution

  • Solvent/buffer for testing

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a solution of this compound in the test solvent/buffer at a known concentration.

  • Immediately inject a sample (t=0) into the HPLC to obtain an initial peak area representing 100% of the compound.

  • Store the solution under the desired test conditions (e.g., room temperature, 4°C, 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC.

  • Monitor the peak area of the parent compound and the appearance of any new peaks that may indicate degradation products.

  • Calculate the percentage of the remaining this compound at each time point relative to the t=0 sample.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_analysis Analysis cluster_result Result prep_stock Prepare 10 mM Stock in DMSO serial_dilute Serial Dilution in Aqueous Buffer prep_stock->serial_dilute incubate Incubate (e.g., 2h, RT) serial_dilute->incubate measure_abs Measure Absorbance (UV-Vis) incubate->measure_abs determine_sol Determine Highest Soluble Concentration measure_abs->determine_sol

Caption: Workflow for determining the kinetic solubility of this compound.

experimental_workflow_stability cluster_prep Preparation & Initial Analysis cluster_incubation Incubation cluster_analysis Time-Point Analysis cluster_result Result prep_solution Prepare Solution in Test Buffer t0_hplc t=0 HPLC Analysis (100% Reference) prep_solution->t0_hplc store Store at Desired Temperature prep_solution->store timepoint_hplc HPLC Analysis at Various Time Points store->timepoint_hplc calculate_remaining Calculate % Remaining vs. Time timepoint_hplc->calculate_remaining

Caption: Workflow for assessing the stability of this compound in solution.

hpk1_signaling_pathway cluster_tcr T-Cell Receptor Signaling cluster_hpk1 HPK1 Negative Regulation TCR TCR Activation SLP76 SLP76 Adaptor Protein TCR->SLP76 activates HPK1 HPK1 (Hematopoietic Progenitor Kinase 1) TCR->HPK1 T_Cell_Activation T-Cell Activation & Proliferation SLP76->T_Cell_Activation HPK1->SLP76 phosphorylates & inhibits Hpk1_IN_18 This compound (Inhibitor) Hpk1_IN_18->HPK1

Caption: Simplified HPK1 signaling pathway in T-cell activation.

Technical Support Center: Optimizing Hpk1-IN-18 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Hpk1-IN-18 in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase that primarily functions as a negative regulator of T-cell receptor (TCR) signaling.[2][3][4] In the context of cancer, this inhibitory function can hinder the immune system's ability to attack tumor cells.[2]

The mechanism of action for HPK1 inhibitors like this compound involves blocking the kinase activity of HPK1.[2] Normally, upon TCR activation, HPK1 phosphorylates downstream adaptor proteins, most notably SLP-76 at the Ser-376 residue.[2][4] This phosphorylation event leads to the degradation of SLP-76, which dampens the T-cell activation signal.[2][4] By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, leading to sustained T-cell activation and a more robust anti-tumor immune response.[2]

Q2: What is the recommended starting concentration for this compound in in vitro assays?

While a specific IC50 value for this compound is not publicly available, it is described as a potent inhibitor. For initial experiments, a concentration range finding study is recommended. A common starting point for potent kinase inhibitors is to test a range from 1 nM to 10 µM in a dose-response curve. Based on the potencies of other published HPK1 inhibitors (see Table 1), a more focused starting range of 1 nM to 1 µM is likely to be effective for biochemical assays, while slightly higher concentrations (e.g., up to 10 µM) may be necessary for cell-based assays to account for cell permeability and other factors.

Q3: What are the key downstream targets to measure to confirm this compound activity in cells?

The primary and most direct downstream target to assess HPK1 inhibition is the phosphorylation of its substrate, SLP-76, at Serine 376 (pSLP-76 S376). A successful inhibition of HPK1 will result in a dose-dependent decrease in the levels of pSLP-76 (S376) upon T-cell stimulation.[4]

Other key indicators of successful HPK1 inhibition in T-cells include:

  • Increased Cytokine Production: Enhanced secretion of cytokines such as IL-2 and IFN-γ.[5][6]

  • Upregulation of Activation Markers: Increased expression of cell surface markers like CD69 and CD25 on T-cells.[4]

  • Enhanced T-cell Proliferation: Increased proliferation of T-cells in response to stimulation.

Data Presentation

Table 1: Comparative Potency of Various HPK1 Inhibitors

Inhibitor NameBiochemical IC50Cellular Assay IC50Reference
Sunitinib15 nMNot Reported[3]
GNE-18581.9 nMNot Reported[7]
Compound K (BMS)2.6 nMNot Reported[7]
XHS2.6 nM0.6 µM (pSLP76)[7][8]
Compound 220.061 nMNot Reported[7]
KHK-620 nMNot Reported[4]
M074-28652.93 ± 0.09 µMNot Reported[7]
ISR-0524.2 ± 5.07 µMNot Reported[9]
ISR-0343.9 ± 0.134 µMNot Reported[9]

Experimental Protocols

In Vitro HPK1 Kinase Assay (Biochemical)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound against recombinant HPK1 enzyme.

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate[10]

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)[9]

  • ATP

  • This compound (and other inhibitors as controls)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Plate Preparation:

    • Add 1 µL of the diluted inhibitor or DMSO (for controls) to the wells of a 384-well plate.

    • Add 2 µL of recombinant HPK1 enzyme diluted in kinase assay buffer.

    • Incubate at room temperature for 10-20 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Prepare a substrate/ATP mix containing MBP and ATP in kinase assay buffer.

    • Add 2 µL of the substrate/ATP mix to each well to start the reaction.

    • Incubate at room temperature for 60 minutes.

  • Detect Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by another reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Record the luminescence signal.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for HPK1 Activity (Western Blot for pSLP-76)

This protocol describes how to measure the inhibition of HPK1 in a cellular context by assessing the phosphorylation of its substrate, SLP-76.

Materials:

  • Jurkat T-cells or primary human T-cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or PMA/ionomycin)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pSLP-76 (S376), anti-total SLP-76, anti-beta-actin (loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat cells or primary T-cells in RPMI-1640 medium.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours.

  • T-Cell Stimulation:

    • Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis:

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against pSLP-76 (S376), total SLP-76, and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for pSLP-76 and total SLP-76.

    • Normalize the pSLP-76 signal to the total SLP-76 and the loading control.

    • Determine the concentration-dependent inhibition of SLP-76 phosphorylation by this compound.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or low HPK1 activity in biochemical assay Inactive enzymeEnsure proper storage and handling of the recombinant HPK1 enzyme. Test a positive control inhibitor (e.g., Sunitinib) to confirm assay validity.
Suboptimal assay conditionsOptimize ATP concentration (it should be around the Km value for ATP if known). Titrate the enzyme concentration to find a linear range for the reaction.
High background in biochemical assay Contaminating ATPase/kinase activityUse high-purity reagents and enzyme. Include a "no enzyme" control to determine background signal.
Inconsistent results in cellular assays Cell health and passage numberUse cells at a consistent and low passage number. Ensure high cell viability (>95%) before starting the experiment.
Inefficient T-cell stimulationTitrate the concentration of anti-CD3/anti-CD28 antibodies and optimize the stimulation time.
No inhibition of pSLP-76 in cellular assay Poor cell permeability of the inhibitorIncrease the pre-incubation time with this compound. If the issue persists, consider using a different inhibitor with known good cell permeability.
Inhibitor instability in culture mediumPrepare fresh dilutions of the inhibitor for each experiment. Minimize the time the inhibitor is in the culture medium before addition to cells.
Incorrect timing of cell lysis after stimulationCreate a time-course of T-cell stimulation to identify the peak of SLP-76 phosphorylation.
Off-target effects observed Inhibitor is not selective at the concentration usedPerform a kinome scan to assess the selectivity of this compound. If off-target effects are a concern at higher concentrations, use the lowest effective dose.

Visualizations

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Complex cluster_Signalosome Signalosome cluster_Downstream Downstream Effects TCR TCR Lck Lck TCR->Lck Stimulation CD3 CD3 ZAP70 ZAP-70 Lck->ZAP70 Activates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 SLP76->HPK1 Recruits Degradation SLP-76 Degradation SLP76->Degradation T_Cell_Activation T-Cell Activation (IL-2, IFN-γ) SLP76->T_Cell_Activation HPK1->SLP76 Phosphorylates (S376) Hpk1_IN_18 This compound Hpk1_IN_18->HPK1

Caption: HPK1 signaling pathway in T-cell activation.

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cellular Assay B1 Prepare Reagents (Enzyme, Substrate, Inhibitor) B2 Incubate Inhibitor with HPK1 B1->B2 B3 Start Reaction with ATP/Substrate B2->B3 B4 Measure ADP Production (Luminescence) B3->B4 B5 Calculate IC50 B4->B5 C1 Culture T-Cells C2 Pre-treat with This compound C1->C2 C3 Stimulate T-Cells (e.g., anti-CD3/CD28) C2->C3 C4 Lyse Cells & Perform Western Blot for pSLP-76 C3->C4 C5 Analyze Inhibition C4->C5

Caption: Workflow for in vitro HPK1 inhibitor testing.

References

potential off-target effects of Hpk1-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting advice for experiments involving this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2] HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[3][4] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[3][5] By inhibiting HPK1, this compound is expected to enhance T-cell activation and cytokine production, which is a promising strategy for cancer immunotherapy.[5][6] The kinase activity of HPK1 is crucial for its regulatory functions, and its inhibition can lead to improved anti-tumor immune responses.[3][7]

Q2: Are there known off-target effects for this compound?

As of the latest available information, a detailed public kinase selectivity profile or "kinome scan" specifically for this compound has not been published. Therefore, a comprehensive list of its specific off-targets is not available.

However, developing highly selective kinase inhibitors is a known challenge due to the conserved nature of the ATP-binding site across the human kinome.[8] Off-target effects are a possibility for any kinase inhibitor and should be considered during experimental design and data interpretation.[3]

Q3: What are the potential off-target kinases for an HPK1 inhibitor?

Given that HPK1 is a member of the MAP4K family, other kinases within this family are potential off-targets due to structural similarities.[7] Additionally, broader screening of other HPK1 inhibitors has revealed off-target interactions with kinases such as JAK1.[9] For instance, one study on different HPK1 inhibitors, designated XHS and XHV, quantified their selectivity over JAK1, highlighting that off-target interactions can occur.[9] Researchers should be aware of the potential for this compound to interact with other kinases, which could lead to unintended biological consequences.

Troubleshooting Guide

Problem: I'm observing unexpected or inconsistent results in my cell-based assays with this compound.

  • Possible Cause: This could be due to off-target effects of the inhibitor. Inhibition of other kinases, even at higher concentrations, can lead to phenotypes that are not solely attributable to HPK1 inhibition.

  • Troubleshooting Steps:

    • Titrate the Inhibitor: Perform a dose-response curve for this compound in your assay. Use the lowest effective concentration to minimize potential off-target effects.

    • Use a Structurally Unrelated HPK1 Inhibitor: If possible, repeat key experiments with a different, structurally distinct HPK1 inhibitor. If the phenotype is consistent, it is more likely to be an on-target effect.

    • Rescue Experiment: In a genetically tractable system, a rescue experiment with a wild-type, but not a kinase-dead, HPK1 could confirm on-target activity.

    • Test for Known Off-Target Pathways: Based on literature for other HPK1 inhibitors, assess the activity of pathways known to be affected by potential off-targets (e.g., JAK/STAT pathway).

Problem: My in vivo experiment with this compound is showing toxicity.

  • Possible Cause: While some adverse effects can be due to potent immune activation from on-target HPK1 inhibition, toxicity can also arise from off-target effects. For example, a clinical trial of another HPK1 inhibitor, NDI-101150, reported manageable adverse events like nausea and fatigue.[10]

  • Troubleshooting Steps:

    • Dose Escalation/De-escalation: Carefully determine the maximum tolerated dose (MTD) in your animal model.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the exposure of this compound with the observed efficacy and toxicity to establish a therapeutic window.

    • Histopathological Analysis: Examine tissues for signs of toxicity to identify potential organs affected by off-target activity.

Data Presentation: Kinase Selectivity

While specific data for this compound is not publicly available, the following table provides an example of how kinase selectivity data is typically presented, using published data for two different indazole-based HPK1 inhibitors, XHS and XHV, against HPK1 and a known off-target, JAK1.[9]

CompoundTarget KinaseIC50 (nM)Off-Target KinaseIC50 (nM)Selectivity Fold (Off-Target IC50 / Target IC50)
XHS HPK12.6JAK11952.6~751
XHV HPK189JAK19968~112

This table is for illustrative purposes only and does not represent data for this compound.

Experimental Protocols

To assess the potential off-target effects of this compound, a kinase selectivity screen is the standard approach. Below is a generalized protocol for a competitive binding assay, such as the KINOMEscan™ platform.

Protocol: Kinase Selectivity Profiling via Competitive Binding Assay

Objective: To determine the binding affinity of this compound against a large panel of human kinases to identify potential off-target interactions.

Principle: This assay quantifies the ability of a test compound (this compound) to compete with a known, immobilized ligand for the active site of a kinase. The amount of kinase bound to the immobilized ligand is measured, typically by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.[11]

Materials:

  • This compound dissolved in DMSO.

  • A panel of DNA-tagged human kinases (e.g., KINOMEscan™ panel).

  • Ligand-immobilized solid support (e.g., beads).

  • Assay buffer.

  • qPCR reagents.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A common screening concentration is 1 to 10 µM.

  • Assay Reaction:

    • In a multi-well plate, combine the DNA-tagged kinases with the ligand-immobilized beads and the test compound (this compound) in the assay buffer.

    • Include a DMSO-only control (representing 100% kinase binding).

    • Incubate the reactions to allow binding to reach equilibrium.

  • Washing: Wash the solid support to remove unbound kinase.

  • Elution and Quantification: Elute the bound kinase from the solid support. Quantify the amount of kinase-associated DNA tag for each reaction using qPCR.

  • Data Analysis:

    • Calculate the "percent of control" for each kinase in the presence of this compound, where the DMSO control represents 100%.

    • A lower percentage indicates a stronger interaction between this compound and the kinase. A common threshold for a "hit" is a significant reduction in binding (e.g., <35% of control).

    • For any identified hits, a dissociation constant (Kd) can be determined by running a dose-response curve of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

HPK1_Signaling_Pathway TCR TCR Engagement LAT LAT Complex TCR->LAT HPK1 HPK1 LAT->HPK1 Activation T_Cell_Activation T-Cell Activation LAT->T_Cell_Activation Downstream Signaling SLP76 SLP76 HPK1->SLP76 Phosphorylation Degradation SLP76 Degradation SLP76->Degradation Degradation->T_Cell_Activation Inhibition Hpk1_IN_18 This compound Hpk1_IN_18->HPK1

Caption: Intended HPK1 signaling pathway and the inhibitory action of this compound.

Off_Target_Pathway Hpk1_IN_18 This compound HPK1 HPK1 (On-Target) Hpk1_IN_18->HPK1 Off_Target Off-Target Kinase (e.g., MAP4K family, JAK1) Hpk1_IN_18->Off_Target On_Target_Effect Desired Therapeutic Effect (T-Cell Activation) HPK1->On_Target_Effect leads to Off_Target_Effect Unintended Biological Effect Off_Target->Off_Target_Effect leads to

Caption: Potential for this compound to interact with off-target kinases leading to unintended effects.

Off_Target_Workflow cluster_0 Initial Screening cluster_1 Off-Target Profiling cluster_2 Cellular Validation cluster_3 Decision A Synthesize/Acquire This compound B Primary Assay: Confirm HPK1 Inhibition A->B C Kinase Selectivity Screen (e.g., KINOMEscan) B->C D Analyze Data: Identify Potential Off-Targets C->D E Determine IC50/Kd for Confirmed Hits D->E F Cell-Based Assays for Off-Target Pathways E->F G Compare with Phenotype in HPK1 KO/KD cells F->G H Acceptable Selectivity? G->H

Caption: Experimental workflow for identifying and validating potential off-target effects.

References

troubleshooting Hpk1-IN-18 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-18. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with the hematopoietic progenitor kinase 1 (Hpk1) inhibitor, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and offers guidance on resolving specific issues that may arise during your experiments with this compound.

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells that acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[1][3][4] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, such as SLP-76, leading to an attenuation of T-cell activation and proliferation.[3] this compound works by blocking the kinase activity of HPK1, thereby preventing this negative feedback loop and enhancing T-cell responses.[5]

Q2: I am not observing the expected increase in T-cell activation (e.g., IL-2 production) after treating with this compound. What are the possible causes?

Several factors could contribute to a lack of response. Here's a troubleshooting workflow to consider:

  • Cell Health and Density:

    • Jurkat Cells: Ensure your Jurkat cells are healthy, with minimal cell debris, and are in the logarithmic growth phase.[6][7] Avoid letting the cell density exceed 1 x 10⁶ cells/mL to prevent clumping and nutrient depletion.[6]

    • Primary T-cells: The viability of primary T-cells is crucial. Ensure proper isolation techniques and use appropriate culture conditions.

  • T-cell Stimulation:

    • Suboptimal stimulation of the T-cell receptor (TCR) can lead to a weak response. Ensure that your stimulating antibodies (e.g., anti-CD3/anti-CD28) are used at their optimal concentrations.[1] The timing of stimulation is also critical; for IL-2 production, a 24 to 48-hour stimulation period is common.[1]

  • This compound Concentration and Preparation:

    • Solubility: this compound may have limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting it in your cell culture medium.[8]

    • Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. Very high concentrations of kinase inhibitors can sometimes have off-target effects or induce toxicity.[9]

  • Assay Sensitivity:

    • The method used to detect IL-2 (e.g., ELISA, flow cytometry) should be sensitive enough to detect changes in production.[1] Ensure your assay is properly validated and that you are collecting supernatants at appropriate time points.[1]

Q3: My Western blot results for phosphorylated SLP-76 (p-SLP-76) are inconsistent after this compound treatment. How can I improve this?

Inconsistent Western blot results can be frustrating. Here are some key areas to focus on:

  • Sample Preparation:

    • Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins.

    • Protein Concentration: Ensure equal protein loading across all lanes of your gel. Perform a protein concentration assay (e.g., BCA) before loading.[10]

  • Antibody Performance:

    • Primary Antibody: Use a validated antibody specific for phosphorylated SLP-76 at the correct serine residue (Ser376).[11][12] The optimal antibody dilution should be determined experimentally.[13]

    • Secondary Antibody: Use a high-quality secondary antibody that recognizes the host species of your primary antibody.[13]

  • Blocking and Washing:

    • For phospho-proteins, blocking with 5% BSA in TBST is often recommended over non-fat milk to reduce background.[13]

    • Thorough washing steps are crucial to minimize non-specific antibody binding.[13]

  • Timing of Stimulation and Lysis: The phosphorylation of SLP-76 is a transient event. Perform a time-course experiment to determine the optimal time point for cell lysis after TCR stimulation to capture the peak phosphorylation signal.

Q4: I'm observing high variability in my T-cell proliferation (CFSE) assay results. What could be the cause?

High variability in CFSE assays can stem from several sources:

  • CFSE Labeling:

    • Concentration: Use the lowest concentration of CFSE that still allows for the resolution of distinct cell divisions, as high concentrations can be toxic to cells.[5][14]

    • Uniformity: Ensure uniform labeling of your cells by gently vortexing during the addition of CFSE and using a quenching step with serum-containing media to stop the reaction.[14]

  • Cell Culture Conditions:

    • Cell Density: The initial seeding density of your T-cells can impact their proliferation rate.

    • Stimulation: Consistent and optimal TCR stimulation is key for reproducible proliferation.

  • Flow Cytometry Analysis:

    • Gating Strategy: Use a consistent gating strategy to analyze your data. Gate on live, single cells before analyzing CFSE dilution.

    • Controls: Always include unstained and stained, unstimulated controls to set your gates correctly.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for Hpk1 inhibitors.

Table 1: In Vitro Inhibitory Activity of Hpk1 Inhibitors

CompoundTargetIC50 (nM)Assay TypeReference
This compound HPK1Data not publicly available in provided search results[2][16]
Compound from patent WO2019238067A1HPK1Potent and selective[2][16]
XHSHPK12.6[17]
XHVHPK189[17]
M074-2865HPK12930Kinase Inhibition Assay[18]
ISR-05HPK124200Radiometric HotSpot™ kinase assay[19]
ISR-03HPK143900Radiometric HotSpot™ kinase assay[19]
9hHPK12.7ADP-Glo kinase assay[20]

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: T-Cell IL-2 Production Assay

Objective: To measure the effect of this compound on IL-2 production by activated T-cells.

Materials:

  • Jurkat T-cells or isolated primary T-cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Anti-CD3 and anti-CD28 antibodies

  • This compound (dissolved in DMSO)

  • 96-well cell culture plate

  • IL-2 ELISA kit

Procedure:

  • Cell Preparation: Culture Jurkat cells or isolate primary T-cells. Count the cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.[1]

  • Plate Coating (for antibody stimulation): Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) in PBS and incubate for at least 2 hours at 37°C. Wash the wells with PBS before adding cells.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a DMSO vehicle control.

  • Cell Seeding and Stimulation: Add the T-cell suspension to the wells. For co-stimulation, add soluble anti-CD28 antibody (e.g., 1-10 µg/mL).[1]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[1]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • IL-2 Measurement: Quantify the amount of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.[1]

Protocol 2: Western Blot for Phospho-SLP-76

Objective: To assess the effect of this compound on the phosphorylation of SLP-76 in activated T-cells.

Materials:

  • Jurkat T-cells

  • This compound

  • Anti-CD3 and anti-CD28 antibodies

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-SLP-76 (Ser376) and anti-total-SLP-76

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment and Stimulation: Treat Jurkat cells with this compound or vehicle control for a predetermined time. Stimulate the cells with anti-CD3/anti-CD28 antibodies for the optimal duration to induce SLP-76 phosphorylation (e.g., 15 minutes).[11]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]

  • Sample Preparation: Mix the cell lysates with SDS-PAGE sample buffer and boil for 5 minutes.[10]

  • Gel Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[13]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-SLP-76 overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Wash the membrane again and detect the signal using an ECL reagent.[10]

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total SLP-76 as a loading control.

Protocol 3: T-Cell Proliferation Assay (CFSE)

Objective: To evaluate the effect of this compound on T-cell proliferation.

Materials:

  • Isolated primary T-cells or a suitable T-cell line

  • CFSE (Carboxyfluorescein succinimidyl ester) staining solution

  • Culture medium

  • This compound

  • T-cell stimulation reagents (e.g., anti-CD3/CD28 beads or antibodies)

  • Flow cytometer

Procedure:

  • CFSE Staining: Resuspend T-cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C.[14][15]

  • Quenching: Add 5 volumes of cold complete medium to stop the staining reaction.

  • Washing: Wash the cells twice with complete medium to remove unbound CFSE.

  • Cell Culture: Resuspend the CFSE-labeled cells in culture medium and plate them in a 96-well plate.

  • Treatment and Stimulation: Add this compound at various concentrations and the appropriate T-cell stimulation reagent.

  • Incubation: Culture the cells for 3-5 days at 37°C.

  • Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE intensity, which can be visualized as distinct peaks.[5]

Visualizations

Hpk1 Signaling Pathway in T-Cells

Hpk1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Stimulation CD28 CD28 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 Hpk1 Hpk1 SLP76->Hpk1 Activation pSLP76 p-SLP-76 (Ser376) Downstream Downstream T-cell Activation Signals SLP76->Downstream Hpk1->SLP76 Phosphorylation (Negative Feedback) Inhibition Inhibition pSLP76->Inhibition Leads to Hpk1_IN_18 This compound Hpk1_IN_18->Hpk1 Inhibition->Downstream

Caption: Hpk1 signaling pathway in T-cell activation and its inhibition by this compound.

Troubleshooting Workflow for Poor T-Cell Activation

Troubleshooting_Workflow Start Start: No/Low T-Cell Activation Check_Cells Check Cell Health & Density Start->Check_Cells Check_Stimulation Check TCR Stimulation Check_Cells->Check_Stimulation No Issue Optimize_Cells Optimize Cell Culture Conditions Check_Cells->Optimize_Cells Issue Found Check_Inhibitor Check this compound Prep Check_Stimulation->Check_Inhibitor No Issue Optimize_Stimulation Titrate Stimulating Reagents Check_Stimulation->Optimize_Stimulation Issue Found Check_Assay Check Assay Sensitivity Check_Inhibitor->Check_Assay No Issue Optimize_Inhibitor Perform Dose-Response Check_Inhibitor->Optimize_Inhibitor Issue Found Validate_Assay Validate Assay Performance Check_Assay->Validate_Assay Issue Found End End: Successful Experiment Check_Assay->End No Issue Optimize_Cells->End Optimize_Stimulation->End Optimize_Inhibitor->End Validate_Assay->End

Caption: A logical workflow for troubleshooting experiments with low T-cell activation.

References

Technical Support Center: Hpk1-IN-18 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hpk1-IN-18 in cytotoxicity and related cell-based assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic effect of an HPK1 inhibitor like this compound?

A1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is primarily a negative regulator of T-cell and B-cell receptor signaling.[1][2] Therefore, its inhibition is generally not directly cytotoxic to cancer cells but rather aims to enhance the anti-tumor immune response by boosting T-cell activation and proliferation.[1][3] However, HPK1 has also been implicated in apoptosis and cell cycle regulation, so direct effects on certain cell lines, particularly of hematopoietic origin, cannot be ruled out and should be empirically determined.[4]

Q2: In which cell lines should I test the cytotoxicity of this compound?

A2: The choice of cell lines will depend on your experimental goals.

  • For immune modulation studies: Use immune cell lines such as Jurkat (a human T-cell line) or primary human T-cells to assess the effect of this compound on T-cell activation, proliferation, and cytokine release.[5]

  • For direct cytotoxicity screening: A panel of cancer cell lines from different tissues is recommended to identify any potential direct anti-proliferative effects.

  • For off-target effects: It is also advisable to test cytotoxicity in a non-cancerous cell line to assess general toxicity.

Q3: What are typical IC50 values for HPK1 inhibitors?

A3: IC50 values for HPK1 inhibitors can vary widely depending on the compound and the assay type (biochemical vs. cell-based). Below is a table of published IC50 values for several HPK1 inhibitors to provide a reference range. Note that data for "this compound" is not publicly available, and these values are for other known HPK1 inhibitors.

Quantitative Data Summary

InhibitorAssay TypeCell Line / TargetIC50 ValueReference
GNE-6893 SLP76 PhosphorylationJurkat cells280 nM[5]
Compound 1 IL-2 SecretionPrimary human T-cells~5-fold increase[5]
XHS BiochemicalHPK1 Kinase2.6 nM[6]
XHV BiochemicalHPK1 Kinase89 nM[6]
ISR-05 BiochemicalHPK1 Kinase24.2 µM[1][3]
ISR-03 BiochemicalHPK1 Kinase43.9 µM[1][3]
M074-2865 BiochemicalHPK1 Kinase2.93 µM[2]

Note: This table presents data for various HPK1 inhibitors as a reference. The performance of this compound should be determined experimentally.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.
  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Count cells accurately using a hemocytometer or an automated cell counter and seed the same number of cells in each well.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the microplate for treatment, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.

  • Possible Cause: Compound precipitation.

    • Solution: Visually inspect the compound dilutions under a microscope for any signs of precipitation. If precipitation occurs, consider adjusting the solvent or lowering the maximum concentration tested.

Problem 2: No significant cytotoxicity observed in cancer cell lines.
  • Possible Cause: The primary mechanism of HPK1 inhibitors is immune modulation, not direct cytotoxicity.

    • Solution: The lack of direct cytotoxicity may be the expected result. To assess the efficacy of this compound, consider co-culture experiments with immune cells to measure immune-mediated cancer cell killing.

  • Possible Cause: Insufficient incubation time.

    • Solution: Extend the incubation period (e.g., from 24 to 48 or 72 hours) to allow for potential longer-term effects on cell proliferation to manifest.

Problem 3: Discrepancy between biochemical and cell-based assay results.
  • Possible Cause: Poor cell permeability of the compound.

    • Solution: The compound may be a potent inhibitor of the isolated HPK1 enzyme but may not efficiently cross the cell membrane to reach its intracellular target. This is a common challenge in drug development and may require chemical modification of the inhibitor.

  • Possible Cause: The compound is actively transported out of the cells by efflux pumps.

    • Solution: Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if the cellular potency of this compound increases.

Experimental Protocols & Workflows

General Cytotoxicity Assessment Workflow

Below is a generalized workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare single-cell suspension seed_plate Seed cells in 96-well plate prep_cells->seed_plate add_compound Add compound dilutions to wells prep_compound Prepare serial dilutions of this compound prep_compound->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_reagent Add cytotoxicity reagent (e.g., MTT, CellTiter-Glo) read_plate Read plate on a microplate reader add_reagent->read_plate plot_data Plot dose-response curve calc_ic50 Calculate IC50 value plot_data->calc_ic50

Caption: General workflow for in vitro cytotoxicity assessment.

Protocol: Apoptosis Assay using Annexin V and Propidium Iodide

This protocol is used to differentiate between healthy, apoptotic, and necrotic cells following treatment with this compound.[7][8]

  • Cell Preparation: Seed cells (e.g., 1 x 10^6 cells) in a suitable culture flask or plate.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.

  • Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at approximately 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow start Cells treated with this compound harvest Harvest cells (adherent + floating) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V and PI apoptosis assay.

Protocol: Cell Cycle Analysis using Propidium Iodide

This protocol allows for the analysis of cell cycle distribution (G0/G1, S, G2/M phases) after this compound treatment.[9][10]

  • Cell Preparation and Treatment: Culture and treat cells with this compound as you would for an apoptosis assay.

  • Harvesting: Harvest approximately 1-2 x 10^6 cells.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix for at least 2 hours at 4°C.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cells in a PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Signaling Pathway

HPK1 is a negative regulator of the T-cell receptor (TCR) signaling pathway. Inhibition of HPK1 is expected to enhance T-cell activation.

HPK1_Signaling TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP76 Phosphorylation (Ser376) HPK1->SLP76 Phosphorylates Hpk1_IN_18 This compound Hpk1_IN_18->HPK1 Inhibits Degradation SLP76 Degradation SLP76->Degradation Downstream Downstream Signaling (e.g., Erk, AP-1 activation) Degradation->Downstream Inhibits Activation T-Cell Activation & Proliferation Downstream->Activation

Caption: Simplified HPK1 signaling pathway in T-cells.

References

minimizing Hpk1-IN-18 degradation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address common challenges, with a focus on minimizing its degradation in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how should it be stored?

A1: this compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2][3][4] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 2 years or at 4°C for up to 2 years.[2] Once dissolved in a solvent such as DMSO, the stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Q2: What is the recommended solvent for this compound?

A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2]

Q3: What is the primary mechanism of action of this compound?

A3: this compound functions as a potent and selective inhibitor of HPK1.[1][4] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[5][6] By inhibiting HPK1, this compound can enhance T-cell activation and cytokine production, making it a valuable tool for cancer immunotherapy research.[5][7]

Q4: I am observing lower than expected potency of this compound in my cell-based assays. Could this be due to degradation in the culture media?

A4: Yes, lower than expected potency is a common indicator of compound degradation in culture media. The chemical stability of small molecules can be influenced by various factors in the media, leading to a reduction in the effective concentration of the active compound over the course of an experiment.

Q5: How can I minimize the degradation of this compound in my culture media?

A5: To minimize degradation, consider the following best practices:

  • Fresh Preparation: Prepare working solutions of this compound fresh from a frozen DMSO stock for each experiment.

  • Minimize Exposure to Light: Protect the compound from light, as some small molecules are light-sensitive.

  • Control Incubation Time: Be mindful of the duration of your experiment. For longer incubation periods, consider replenishing the media with freshly prepared inhibitor.

  • Optimize DMSO Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration in the culture media below 0.1% (v/v) to minimize cellular stress and potential solvent-induced compound degradation.

  • Assess Stability: If you suspect degradation, it is advisable to perform a stability study of this compound in your specific culture media under your experimental conditions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound, with a focus on potential degradation.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent results between experiments. Degradation of this compound in stock solution or culture media.- Aliquot DMSO stock solutions to avoid repeated freeze-thaw cycles. - Prepare fresh working dilutions for each experiment. - Standardize the incubation time and conditions for all experiments.
High variability within a single experiment. Uneven degradation of the compound across different wells of a culture plate.- Ensure thorough mixing of the media after adding this compound. - Be mindful of "edge effects" in multi-well plates, where evaporation can concentrate the compound and media components, potentially altering stability.
Loss of inhibitory effect over time in long-term cultures. Significant degradation of this compound during the extended incubation period.- Replenish the culture media with fresh this compound at regular intervals (e.g., every 24-48 hours). - Perform a time-course experiment to determine the functional half-life of the inhibitor in your specific assay.
Precipitate formation upon dilution in culture media. Poor solubility of this compound in aqueous media.- Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells (typically <0.1%). - Pre-warm the culture media to 37°C before adding the inhibitor. - Vigorously vortex the diluted solution before adding it to the cells.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • DMSO

  • Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not present in the sample)

  • LC-MS system

Methodology:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution in your culture medium to the final working concentration you use in your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.

  • Incubation:

    • Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Incubate the tubes at 37°C in a 5% CO2 incubator to mimic your experimental conditions.

  • Sample Collection:

    • At each time point, remove one tube from the incubator.

    • Immediately process the sample to stop any further degradation.

  • Sample Processing:

    • To 100 µL of the incubated sample, add 200 µL of ice-cold acetonitrile (ACN) containing a known concentration of an internal standard. The ACN will precipitate proteins from the serum in the media.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • LC-MS Analysis:

    • Carefully transfer the supernatant to an LC-MS vial.

    • Analyze the concentration of this compound by LC-MS. The peak area of this compound will be normalized to the peak area of the internal standard to account for variations in sample processing and injection volume.

  • Data Analysis:

    • Plot the concentration of this compound (or the normalized peak area ratio) against time.

    • The time point at which the concentration of this compound is reduced by 50% is its half-life (t½) in the culture medium under your experimental conditions.

Visualizations

Hpk1 Signaling Pathway in T-Cells

Hpk1_Signaling_Pathway TCR TCR Engagement Lck_Zap70 Lck/Zap70 TCR->Lck_Zap70 activates LAT LAT Lck_Zap70->LAT phosphorylates HPK1 HPK1 (this compound Target) Lck_Zap70->HPK1 activates LAT->HPK1 recruits Gads Gads LAT->Gads forms complex SLP76 SLP-76 HPK1->SLP76 phosphorylates (Ser376) (Negative Regulation) JNK_Pathway JNK Pathway HPK1->JNK_Pathway activates NFkB_Pathway NF-kB Pathway HPK1->NFkB_Pathway activates T_Cell_Activation T-Cell Activation & Cytokine Production SLP76->T_Cell_Activation positive signal Degradation Ubiquitination & Degradation SLP76->Degradation Gads->SLP76 forms complex JNK_Pathway->T_Cell_Activation NFkB_Pathway->T_Cell_Activation

Caption: Simplified Hpk1 signaling cascade in T-cells.

Experimental Workflow for Assessing this compound Stability

Stability_Workflow Start Start: Prepare this compound in Culture Media Incubate Incubate at 37°C, 5% CO2 Start->Incubate Timepoints Collect Aliquots at Multiple Time Points (e.g., 0, 2, 4, 8, 24h) Incubate->Timepoints Quench Quench Reaction with Ice-Cold Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Precipitated Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Data Determine Concentration vs. Time Profile Analyze->Data

Caption: Workflow for this compound stability assessment.

References

Technical Support Center: Hpk1-IN-18 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hpk1-IN-18 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and functions as a negative regulator of T-cell receptor (TCR) signaling.[3][4][5] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This phosphorylation leads to the attenuation of T-cell activation and proliferation.[5][6] this compound works by blocking the kinase activity of HPK1, thereby preventing this negative feedback loop and enhancing T-cell responses.[6]

Q2: What are the essential negative and positive controls for a cell-based assay using this compound?

To ensure the validity of your experimental results with this compound, it is crucial to include a comprehensive set of controls.

Control TypeDescriptionPurpose
Negative Controls
Vehicle ControlTreat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.To control for any effects of the solvent on cellular function.
Unstimulated CellsCells that are not treated with a TCR stimulus (e.g., anti-CD3/CD28 antibodies).To establish the basal level of signaling and cytokine production in the absence of activation.
Inactive Compound Control(Optional) A structurally similar but biologically inactive analog of this compound.To demonstrate that the observed effects are due to the specific inhibitory activity of this compound and not non-specific compound effects.
Positive Controls
TCR StimulationTreat cells with a known TCR agonist (e.g., anti-CD3/CD28 antibodies or a specific antigen).To confirm that the signaling pathway is responsive to activation.
Known HPK1 InhibitorTreat cells with another well-characterized HPK1 inhibitor with a known potency.To benchmark the activity of this compound and validate the assay system.
HPK1 Knockout/Knockdown Cells(Optional) Utilize cells in which the HPK1 gene has been knocked out or its expression knocked down (e.g., using CRISPR/Cas9 or shRNA).To provide a genetic validation of the inhibitor's target and to understand the maximal effect of HPK1 inhibition.[4]

Q3: How can I assess the on-target activity of this compound in my cellular experiments?

The most direct way to measure the on-target activity of this compound is to assess the phosphorylation status of its direct downstream substrate, SLP-76, at serine 376 (pSLP-76 S376). Inhibition of HPK1 will lead to a decrease in the level of pSLP-76 (S376) upon TCR stimulation. This can be measured by western blotting or flow cytometry.[4][7]

Q4: What are the potential off-target effects of this compound and how can I control for them?

Kinase inhibitors can have off-target effects due to the conserved nature of the ATP-binding pocket among kinases. While specific kinase selectivity panel data for this compound is not extensively available in the public domain, it is crucial to consider potential off-target activities.

To mitigate and control for off-target effects:

  • Use the lowest effective concentration of this compound as determined by a dose-response curve.

  • Perform kinase profiling: Test this compound against a panel of other kinases, particularly those within the MAP4K family and other kinases involved in T-cell signaling, to determine its selectivity.[8][9]

  • Use a structurally unrelated HPK1 inhibitor: Confirm key findings with a different HPK1 inhibitor to ensure the observed phenotype is not due to a specific off-target effect of this compound.

  • Utilize genetic controls: As mentioned earlier, HPK1 knockout or knockdown cells are the gold standard for confirming that the observed phenotype is a direct result of HPK1 inhibition.[4]

Q5: What is a typical concentration range for this compound in cell-based assays?

The optimal concentration of this compound will depend on the specific cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of HPK1 activity) in your system. Based on data for other potent HPK1 inhibitors, a starting concentration range for cellular assays could be from low nanomolar to low micromolar.[8][10]

Kinase Inhibitor Potency Comparison

The following table summarizes the reported IC50 values for several HPK1 inhibitors to provide a reference for expected potency. Note that assay conditions can vary between studies, leading to differences in absolute values.

InhibitorHPK1 IC50 (nM)Cellular Assay IC50 (nM)Reference
This compoundPotent and SelectiveNot specified[1][2]
Compound K2.6~600 (pSLP76 PBMC assay)[8]
GNE-6893<0.018320 (human whole blood pSLP76)
RVU-293<1Not specified[7]
M074-28652930Not applicable[8]

Experimental Protocols

Protocol: Western Blot Analysis of SLP-76 Phosphorylation in Jurkat Cells

This protocol outlines the key steps to assess the effect of this compound on the phosphorylation of SLP-76 at Serine 376 in Jurkat T-cells.

1. Cell Culture and Treatment:

  • Culture Jurkat E6-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed cells at a density of 1 x 10^6 cells/mL.
  • Pre-incubate cells with this compound at the desired concentrations (and vehicle control) for 1-2 hours.

2. T-Cell Receptor (TCR) Stimulation:

  • Stimulate the cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for 15-30 minutes at 37°C. This time point should be optimized for maximal SLP-76 phosphorylation.

3. Cell Lysis:

  • Pellet the cells by centrifugation and wash once with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
  • Incubate on ice for 30 minutes, vortexing occasionally.
  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

4. Protein Quantification:

  • Determine the protein concentration of the supernatants using a BCA or Bradford assay.

5. Western Blotting:

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
  • Transfer the proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Strip the membrane and re-probe with an antibody against total SLP-76 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 CD28->Lck SLP76 SLP-76 Lck->SLP76 Phosphorylation HPK1 HPK1 SLP76->HPK1 Recruitment & Activation Downstream Downstream T-cell Activation SLP76->Downstream Positive Signaling pSLP76 pSLP-76 (S376) HPK1->pSLP76 Phosphorylation (Negative Feedback) Degradation Proteasomal Degradation pSLP76->Degradation Hpk1_IN_18 This compound Hpk1_IN_18->HPK1 Inhibition

Caption: HPK1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Jurkat, primary T-cells) start->cell_culture inhibitor_treatment Pre-treat with this compound (Dose-response) & Controls cell_culture->inhibitor_treatment stimulation Stimulate TCR (e.g., anti-CD3/CD28) inhibitor_treatment->stimulation cell_lysis Cell Lysis with Phosphatase Inhibitors stimulation->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant analysis Analysis protein_quant->analysis western Western Blot for pSLP-76 / Total SLP-76 analysis->western flow Flow Cytometry for Activation Markers (e.g., CD69) analysis->flow cytokine Cytokine Assay (e.g., IL-2 ELISA) analysis->cytokine end End western->end flow->end cytokine->end

Caption: General Experimental Workflow for this compound Studies.

Troubleshooting_Tree start No or Weak Effect of This compound Observed check_compound Is the compound solubility/stability okay? start->check_compound check_cells Are the cells healthy and responsive? check_compound->check_cells Yes solubility_issue Prepare fresh stock. Check solvent. check_compound->solubility_issue No check_stim Is the TCR stimulation working effectively? check_cells->check_stim Yes cell_issue Check cell viability. Use fresh cells. check_cells->cell_issue No check_assay Is the readout assay (e.g., Western) optimized? check_stim->check_assay Yes stim_issue Titrate anti-CD3/CD28. Check stimulation time. check_stim->stim_issue No assay_issue Optimize antibody concentrations. Check ECL substrate. check_assay->assay_issue No

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

addressing batch-to-batch variability of Hpk1-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-18. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges, particularly batch-to-batch variability, that may be encountered during experimentation with this potent and selective HPK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells that acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[1][3][4] By inhibiting HPK1, this compound is designed to enhance anti-tumor immune responses by boosting T-cell activation, proliferation, and cytokine production.[3][5] Mechanistically, HPK1 negatively regulates TCR signaling by phosphorylating adaptor proteins such as SLP-76, leading to their degradation.[3][6] Inhibition of HPK1 prevents this negative feedback loop.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C for short-term storage and -80°C for long-term storage. When preparing stock solutions, it is recommended to use anhydrous DMSO. For in vivo experiments, it is advisable to prepare fresh solutions daily. If precipitation occurs upon addition to aqueous buffers, consider adjusting the formulation or using a different vehicle.

Q3: What are the known off-target effects of this compound?

While this compound is designed to be a selective inhibitor of HPK1, like many kinase inhibitors, the potential for off-target effects exists. It is crucial to consult the manufacturer's specification sheet for the kinome scan data of the specific batch you are using. If unexpected phenotypes are observed, it may be necessary to test against closely related kinases in the MAP4K family.

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variability in small molecule inhibitors can arise from differences in purity, isomeric composition, or the presence of trace impurities from the synthesis process. Below are common issues and steps to troubleshoot them.

Q4: My experimental results with a new batch of this compound are inconsistent with previous batches. What should I do?

Inconsistent results are a primary indicator of potential batch-to-batch variability. Follow these steps to diagnose and address the issue:

  • Confirm Identity and Purity:

    • Request the Certificate of Analysis (CoA) for both the old and new batches from the supplier.

    • Compare the purity data (typically from HPLC and/or LC-MS).

    • If possible, perform an independent analysis to confirm the identity and purity of the new batch.

  • Assess Potency:

    • Perform a dose-response curve with the new batch in a validated in vitro kinase assay to determine the IC50 value.

    • Compare this IC50 to the value obtained with the previous batch and the value reported by the manufacturer.

  • Evaluate Solubility:

    • Visually inspect the solubility of the compound in your chosen solvent and final assay buffer.

    • Poor solubility can lead to a significant decrease in the effective concentration and thus, reduced activity.

The following diagram outlines a recommended workflow for troubleshooting inconsistent results.

G cluster_0 Troubleshooting Workflow A Inconsistent Experimental Results Observed B Request & Compare CoA for Old and New Batches A->B F Purity/Identity Match? B->F C Perform Independent Purity & Identity Analysis (LC-MS, NMR) I Contact Supplier for Replacement or Further Analysis C->I D Determine IC50 of New Batch in In Vitro Kinase Assay G IC50 Consistent? D->G E Assess Solubility in Experimental Buffer H Solubility Adequate? E->H F->C No F->D Yes G->E Yes G->I No J Adjust Experimental Concentration Based on New IC50 G->J If Minor Deviation K Optimize Formulation (e.g., add solubilizing agent) H->K No L Proceed with Experimentation H->L Yes J->L K->L

Caption: Troubleshooting workflow for this compound batch variability.

Q5: I am observing lower than expected potency with a new batch of this compound. How can I quantify this?

Lower potency is often due to a lower active concentration of the inhibitor. This can be a result of lower purity or the presence of inactive isomers.

  • Quantitative Comparison: The most direct way to quantify a change in potency is by comparing the IC50 values between batches in a well-controlled in vitro kinase assay.

  • Illustrative Data: The following table presents hypothetical data for three different batches of this compound, illustrating potential variability.

ParameterBatch A (Reference)Batch BBatch C
Purity (HPLC) 99.5%97.2%99.6%
Purity (LC-MS) 99.2%96.8%99.4%
In Vitro IC50 (HPK1) 2.5 nM10.8 nM2.8 nM
Cellular EC50 (IL-2) 150 nM620 nM165 nM
Aqueous Solubility 5 µM2 µM6 µM

In this hypothetical example, Batch B shows significantly lower purity, which correlates with a higher (less potent) IC50 and EC50, as well as lower solubility. Batch C is comparable to the reference Batch A.

Q6: My this compound is precipitating in my cell culture media. What can I do?

Precipitation is a common issue with hydrophobic small molecules. Here are some solutions:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment.

  • Use a Carrier Protein: Including a protein like bovine serum albumin (BSA) in your assay buffer can help to keep the inhibitor in solution.

  • Optimize Solvent Formulation: While DMSO is a common solvent for stock solutions, the final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. For in vivo studies, consider formulations with excipients like cyclodextrins or Cremophor EL.

Experimental Protocols

Protocol 1: In Vitro HPK1 Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol provides a method to determine the IC50 of this compound against recombinant HPK1.

  • Materials:

    • Recombinant HPK1 protein (e.g., from Invitrogen, Cat. No. PV6357)

    • Lanthascreen™ Eu-anti-GST Antibody

    • Alexa Fluor™ 647-labeled Kinase Tracer

    • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

    • This compound serially diluted in DMSO

    • 384-well microplate

  • Procedure:

    • Prepare a 2X solution of HPK1 and tracer in the assay buffer.

    • Prepare a 2X solution of the Eu-anti-GST antibody in the assay buffer.

    • Serially dilute this compound in DMSO, and then dilute these solutions into the assay buffer to create a 4X stock.

    • Add 2.5 µL of the 4X this compound solution to the wells of the 384-well plate.

    • Add 2.5 µL of the 2X HPK1/tracer mix to the wells.

    • Add 5 µL of the 2X Eu-anti-GST antibody solution to the wells.

    • Incubate at room temperature for 1 hour, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate IC50 values using a non-linear regression curve fit (log(inhibitor) vs. response).

Protocol 2: Cell-Based Assay for IL-2 Production in Jurkat T-cells

This protocol measures the effect of this compound on T-cell activation by quantifying IL-2 production.

  • Materials:

    • Jurkat T-cells

    • RPMI-1640 medium supplemented with 10% FBS

    • Anti-CD3 and Anti-CD28 antibodies

    • This compound

    • IL-2 ELISA kit

    • 96-well cell culture plate

  • Procedure:

    • Seed Jurkat T-cells at a density of 1 x 10^5 cells/well in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with anti-CD3 (1 µg/mL) and anti-CD28 (0.5 µg/mL) antibodies.

    • Incubate for 24 hours at 37°C in a CO2 incubator.

    • Collect the supernatant and measure the concentration of IL-2 using an ELISA kit according to the manufacturer's instructions.

    • Calculate EC50 values based on the dose-dependent increase in IL-2 production.

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling.

G cluster_1 HPK1 Signaling Pathway in T-Cells TCR TCR Complex LCK LCK TCR->LCK Activation ZAP70 ZAP70 LCK->ZAP70 LAT LAT Signalosome ZAP70->LAT SLP76 SLP-76 LAT->SLP76 Recruitment HPK1 HPK1 LAT->HPK1 Recruitment & Activation PLCg1 PLCγ1 SLP76->PLCg1 pSLP76 p-SLP-76 (Ser376) HPK1->SLP76 Phosphorylation HPK1->pSLP76 Hpk1_IN_18 This compound Hpk1_IN_18->HPK1 Inhibition Downstream Downstream Signaling (e.g., IL-2 production) PLCg1->Downstream Degradation Ubiquitination & Degradation pSLP76->Degradation

Caption: HPK1 negatively regulates TCR signaling via SLP-76.

References

Technical Support Center: Hpk1-IN-18 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for studies involving Hpk1-IN-18 and other HPK1 inhibitors. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and standardized protocols for conducting in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions related to the formulation and delivery of HPK1 inhibitors for in vivo research.

Q1: How should I dissolve this compound for in vivo administration?

A: While specific formulation data for this compound is not publicly available, inhibitors in this class often have low aqueous solubility. A common approach is to first create a stock solution in a non-polar organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with a vehicle suitable for animal administration. For a similar compound, HPK1-IN-3, a recommended vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1]. Always prepare the final working solution fresh on the day of dosing[1].

Q2: My compound is precipitating out of solution after I add the aqueous vehicle. What can I do?

A: Precipitation is a common issue. Here are several steps to troubleshoot this problem:

  • Check Solvent Ratios: Ensure the percentage of the initial organic solvent (like DMSO) is kept low in the final formulation, typically under 10%.

  • Use Co-solvents: Polyethylene glycol (e.g., PEG300, PEG400) can act as a co-solvent to improve solubility.

  • Add a Surfactant: Surfactants like Tween-80 or Cremophor EL help to create a stable emulsion or micellar solution, preventing the compound from precipitating.

  • Gentle Warming and Sonication: After mixing, gently warming the solution (e.g., to 37°C) and/or using a sonicator bath can help dissolve the compound and create a homogenous suspension[1]. Be cautious not to degrade the compound with excessive heat.

  • Prepare Fresh: Administer the formulation as soon as possible after preparation to minimize the time for precipitation to occur[1].

Q3: What is the recommended route of administration for this compound in animal models?

A: The optimal route depends on the compound's pharmacokinetic properties. Many small molecule kinase inhibitors are developed for oral bioavailability[2]. Therefore, oral gavage (PO) is a common and preferred route. Other routes like intraperitoneal (IP) or intravenous (IV) injection can also be used, especially during initial efficacy studies or if oral bioavailability is poor. For example, the HPK1 inhibitor DS21150768 is noted to be orally bioavailable[2].

Q4: What are typical starting doses and dosing frequencies for in vivo efficacy studies with HPK1 inhibitors?

A: Dosing will vary based on the compound's potency (IC50), pharmacokinetic profile, and the animal model used. Based on published studies with other novel HPK1 inhibitors, a starting point could range from 30 mg/kg to 100 mg/kg, administered once or twice daily[3]. It is crucial to perform a preliminary dose-range-finding study to determine the maximum tolerated dose (MTD) before initiating large-scale efficacy experiments.

Q5: Are there any known toxicities associated with this compound or the formulation vehicles?

A: There is no specific public data on this compound toxicity. However, the vehicle components can have their own toxicities. High concentrations of DMSO can cause local irritation and other adverse effects. Co-solvents like PEG can also have effects at high doses. It is standard practice to include a "vehicle-only" control group in your experiments to differentiate any effects of the drug from those of the delivery vehicle.

Data Presentation: Formulation & Dosing

The tables below summarize formulation and dosing information gathered from publicly available data on various HPK1 inhibitors, which can serve as a guide for this compound.

Table 1: Example Formulations for Small Molecule Inhibitors

Component Role Typical Concentration Notes
DMSO Primary Solvent 5 - 10% Dissolves the compound initially. Keep below 10% to minimize toxicity.
PEG300 / PEG400 Co-solvent 30 - 40% Improves solubility and stability in the aqueous phase.
Tween-80 Surfactant / Emulsifier 5% Prevents precipitation and improves homogeneity.
Saline (0.9% NaCl) Aqueous Vehicle 45 - 50% The primary diluent to achieve the final volume.

| Corn Oil | Lipid-based Vehicle| 90% | An alternative for oral administration, especially for lipophilic compounds. |

Data adapted from formulation protocols for similar small molecule inhibitors[1].

Table 2: Example In Vivo Dosing Regimens for HPK1 Inhibitors

Compound Animal Model Dose (mg/kg) Route Frequency Reference
CompK Syngeneic Mice 30 or 100 Not Specified Twice a day (BID) [3]

| DS21150768 | Syngeneic Mice | Not Specified | Oral (PO) | Not Specified |[2] |

Experimental Protocols

Protocol: Formulation and Oral Gavage Administration in a Murine Model

This protocol provides a general methodology for preparing and administering an HPK1 inhibitor.

1. Materials:

  • This compound (or other HPK1 inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sonicator bath

  • Vortex mixer

  • Animal feeding needles (gavage needles)

  • Appropriately sized syringes

2. Formulation Preparation (Example for a 10 mg/kg dose):

  • Calculate Required Amount: For a 20g mouse receiving a 10 mg/kg dose in a 100 µL volume, you need 0.2 mg of the compound per mouse.

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock. For example, dissolve 20 mg of the compound in 1 mL of DMSO to get a 20 mg/mL stock.

  • Mix Vehicle Components: In a sterile tube, prepare the final vehicle. For a 1 mL final volume using the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation:

    • Start with 400 µL of PEG300.

    • Add 100 µL of your DMSO stock solution (this brings the compound into the mix). Vortex gently.

    • Add 50 µL of Tween-80. Vortex gently.

    • Add 450 µL of sterile saline. Vortex thoroughly to ensure a homogenous solution.

  • Dissolution: If you observe any cloudiness or precipitation, place the tube in a sonicator bath for 5-10 minutes or warm it gently to aid dissolution.

  • Final Concentration: This procedure results in a 2 mg/mL dosing solution. A 100 µL dose will deliver 0.2 mg of the compound to a 20g mouse, achieving the target of 10 mg/kg.

3. Administration via Oral Gavage:

  • Animal Handling: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to prevent injury to the esophagus.

  • Dosing: Draw the calculated volume of the prepared formulation into a syringe fitted with an appropriate-sized gavage needle.

  • Procedure: Carefully insert the gavage needle into the side of the mouth, pass it over the tongue, and advance it gently down the esophagus until it reaches the stomach.

  • Delivery: Slowly depress the syringe plunger to deliver the full dose.

  • Withdrawal: Smoothly withdraw the gavage needle.

  • Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions for at least 30 minutes.

Visualizations: Pathways & Workflows

HPK1 Signaling Pathway in T-Cells

Hematopoietic Progenitor Kinase 1 (HPK1) is a crucial negative regulator of T-cell activation.[4][5] Upon T-Cell Receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76.[6][7][8] This phosphorylation event leads to the ubiquitination and proteasomal degradation of SLP-76, which dampens the downstream signaling cascade required for full T-cell activation and effector function.[7][8] Inhibition of HPK1 kinase activity prevents SLP-76 degradation, thereby enhancing T-cell responses against tumors.[3][9]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome LAT Signalosome TCR TCR Engagement LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT LAT ZAP70->LAT HPK1 HPK1 ZAP70->HPK1 Activates SLP76 SLP-76 LAT->SLP76 Positive Signal PLCg1 PLCγ1 SLP76->PLCg1 Positive Signal Degradation SLP-76 Degradation SLP76->Degradation Leads to Activation T-Cell Activation (IL-2, IFNγ) PLCg1->Activation Positive Signal HPK1_active Active HPK1 HPK1->HPK1_active HPK1_active->SLP76 Phosphorylates Hpk1_IN_18 This compound Hpk1_IN_18->HPK1_active Inhibits Degradation->Activation Inhibits

Caption: HPK1 negatively regulates TCR signaling by targeting SLP-76 for degradation.

General In Vivo Efficacy Workflow

The following diagram outlines a typical workflow for assessing the in vivo efficacy of an HPK1 inhibitor in a syngeneic mouse tumor model.

In_Vivo_Workflow A 1. Tumor Cell Implantation (e.g., MC38, CT26) B 2. Tumor Growth (to palpable size, e.g., 50-100 mm³) A->B C 3. Animal Randomization (into treatment groups) B->C D 4. Treatment Initiation C->D E Group 1: Vehicle Control D->E F Group 2: this compound D->F G Group 3: Checkpoint Inhibitor (e.g., anti-PD-1) D->G H Group 4: this compound + anti-PD-1 D->H I 5. Dosing & Monitoring (Daily dosing, tumor measurement 2-3x/week, body weight, clinical signs) E->I F->I G->I H->I J 6. Endpoint Analysis (Tumor volume, survival, tissue collection) I->J K 7. Ex Vivo Analysis (Flow cytometry of tumor-infiltrating lymphocytes, cytokine analysis) J->K

Caption: Standard workflow for an in vivo anti-tumor efficacy study.

Troubleshooting Logic for Formulation Issues

This diagram provides a logical flow for addressing compound solubility and precipitation problems during formulation.

Caption: Decision tree for troubleshooting compound formulation and precipitation issues.

References

Technical Support Center: Interpreting Unexpected Results with Hpk1-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with Hpk1-IN-18, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of this compound treatment in immune cells?

A1: Hpk1 (also known as MAP4K1) is a negative regulator of T-cell receptor (TCR) signaling.[1][2] Inhibition of Hpk1 with this compound is expected to enhance T-cell activation, leading to increased proliferation, cytokine production (e.g., IL-2, IFN-γ), and cytotoxic activity against target cells.[1][3] A key biomarker of Hpk1 inhibition is the reduced phosphorylation of the adaptor protein SLP-76 at Serine 376.[4][5]

Q2: I am not observing the expected increase in T-cell activation or cytokine secretion. What are the possible reasons?

A2: Several factors could contribute to a lack of response:

  • Suboptimal Compound Concentration: The dose-response curve for some kinase inhibitors can be bell-shaped.[3] At very high concentrations, off-target effects on other kinases that positively regulate T-cell activation (like Lck) could counteract the intended effect of Hpk1 inhibition.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay.

  • Cell Health and Viability: Ensure that the concentrations of this compound and vehicle (e.g., DMSO) used are not toxic to your cells. Always include a vehicle-only control and assess cell viability.

  • Assay Conditions: The level of TCR stimulation can impact the observed effect of Hpk1 inhibition. Weak TCR stimulation might not be sufficient to reveal the full potential of Hpk1 inhibition. Conversely, over-stimulation may mask the inhibitor's effects.

  • Incorrect Timing: The timing of inhibitor addition relative to T-cell stimulation is critical. Pre-incubation with the inhibitor before stimulation is often necessary to ensure target engagement.

Q3: My results show a decrease in T-cell activation at high concentrations of this compound. Is this expected?

A3: This phenomenon, known as a "bell-shaped" dose-response curve, has been observed with some Hpk1 inhibitors.[3] It is often attributed to off-target inhibition of kinases that are essential for T-cell activation. While this compound is described as a selective inhibitor, comprehensive public data on its kinome-wide selectivity is limited.[6][7][8][9][10]

Troubleshooting Guide

Problem 1: No significant difference in SLP-76 phosphorylation at Ser376 after this compound treatment.
Possible Cause Recommended Action
Insufficient Inhibitor Concentration Perform a dose-response experiment with a broader range of this compound concentrations.
Inadequate Target Engagement Time Increase the pre-incubation time with this compound before cell stimulation.
Poor Cell Lysis or Antibody Quality Optimize your lysis buffer and ensure the quality and specificity of your phospho-SLP-76 (Ser376) antibody.
Low Hpk1 Expression Confirm Hpk1 expression in your cell line or primary cells using qPCR or western blotting.
Problem 2: High variability between experimental replicates.
Possible Cause Recommended Action
Inconsistent Cell Plating or Stimulation Ensure uniform cell density and consistent application of stimulation reagents (e.g., anti-CD3/CD28 antibodies).
Compound Precipitation Visually inspect your stock solutions and final assay concentrations for any signs of precipitation. This compound has a predicted LogP of 4.5, indicating low aqueous solubility.[10]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially for small volumes.
Problem 3: Unexpected cell toxicity.
Possible Cause Recommended Action
High DMSO Concentration Ensure the final DMSO concentration in your assay is below the tolerance level of your cells (typically <0.5%).
Off-Target Effects While this compound is reported as selective, high concentrations may inhibit other kinases essential for cell survival. Lower the inhibitor concentration.
Contaminated Compound If possible, verify the purity of your this compound lot.

Experimental Protocols

Protocol 1: Cellular Assay for Hpk1 Inhibition (SLP-76 Phosphorylation)

This protocol is a general guideline for assessing Hpk1 inhibition in Jurkat cells by measuring the phosphorylation of its direct substrate, SLP-76.

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Plating: Seed 1x10^6 Jurkat cells per well in a 96-well plate.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the cells and pre-incubate for 1-2 hours at 37°C. Include a vehicle-only (DMSO) control.

  • T-Cell Stimulation: Stimulate the cells by adding a combination of anti-CD3 and anti-CD28 antibodies for 10-15 minutes at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation, remove the supernatant, and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting or ELISA: Quantify the levels of phospho-SLP-76 (Ser376) and total SLP-76 using either western blotting or a sandwich ELISA.[4]

Protocol 2: T-Cell Activation Assay (IL-2 Secretion)

This protocol outlines a general method for measuring the effect of this compound on T-cell activation by quantifying IL-2 secretion from human peripheral blood mononuclear cells (PBMCs).

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Plate 2x10^5 PBMCs per well in a 96-well plate.

  • Inhibitor Treatment: Add serial dilutions of this compound to the cells and pre-incubate for 1-2 hours at 37°C.

  • T-Cell Stimulation: Stimulate the cells with anti-CD3 and anti-CD28 antibodies for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Measure the concentration of IL-2 in the supernatant using a commercially available ELISA kit.

Visualizing Pathways and Workflows

Hpk1 Signaling Pathway in T-Cells

Hpk1_Signaling cluster_TCR T-Cell Receptor Complex cluster_SLP76_complex SLP-76 Signalosome TCR TCR/CD3 Lck Lck TCR->Lck Activation LAT LAT Lck->LAT Phosphorylates SLP76 SLP-76 Hpk1 Hpk1 SLP76->Hpk1 Activates T_Cell_Activation T-Cell Activation (IL-2, IFN-γ) SLP76->T_Cell_Activation Promotes GADS GADS GADS->SLP76 Binds LAT->GADS Binds pSLP76 p-SLP-76 (Ser376) Hpk1->pSLP76 Phosphorylates Hpk1_IN_18 This compound Hpk1_IN_18->Hpk1 Inhibits Degradation Proteasomal Degradation pSLP76->Degradation Leads to Degradation->SLP76 Reduces

Caption: Simplified Hpk1 signaling pathway in T-cell activation.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_setup Experimental Setup cluster_readouts Data Acquisition cluster_analysis Data Analysis & Interpretation start Isolate/Culture Immune Cells treat Treat with this compound (Dose-Response) start->treat stimulate Stimulate TCR (e.g., anti-CD3/CD28) treat->stimulate phospho Measure p-SLP-76 (Western/ELISA) stimulate->phospho cytokine Measure Cytokines (ELISA/Flow Cytometry) stimulate->cytokine viability Assess Cell Viability (e.g., MTT, Trypan Blue) stimulate->viability analyze Analyze Data (IC50/EC50 Calculation) phospho->analyze cytokine->analyze viability->analyze interpret Interpret Results (Compare to Controls) analyze->interpret troubleshoot Troubleshoot Unexpected Outcomes interpret->troubleshoot Troubleshooting_Logic start Unexpected Result (e.g., No Effect, Toxicity) check_compound Verify Compound (Concentration, Solubility) start->check_compound check_cells Assess Cell Health (Viability, Expression) start->check_cells check_protocol Review Protocol (Timing, Reagents) start->check_protocol optimize Optimize Assay Conditions check_compound->optimize check_cells->optimize check_protocol->optimize off_target Consider Off-Target Effects optimize->off_target

References

Validation & Comparative

A Comparative Guide to HPK1 Inhibitors for Immuno-Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Hpk1-IN-18 and Other Key Hematopoietic Progenitor Kinase 1 Inhibitors

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of the immune system. By dampening T-cell and B-cell receptor signaling, HPK1 acts as an intracellular checkpoint, limiting antitumor immunity. Consequently, the development of small molecule inhibitors targeting HPK1 is a highly promising strategy in cancer immunotherapy. This guide provides a comparative overview of this compound and other significant HPK1 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed methodologies.

The Role of HPK1 in Immune Regulation

HPK1 is a key component of the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at the Ser376 residue.[1][2] This phosphorylation event creates a docking site for the 14-3-3 protein, leading to the dissociation of the TCR signaling complex, its subsequent ubiquitination, and degradation.[3] This action effectively attenuates T-cell activation, proliferation, and cytokine production.[3] Genetic knockout or pharmacological inhibition of HPK1 has been shown to enhance T-cell activation, cytokine secretion, and promote potent anti-tumor immune responses, validating it as a compelling therapeutic target.[4]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR Lck Lck CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCG1 PLCγ1 activation SLP76->PLCG1 HPK1 HPK1 SLP76->HPK1 MAPK MAPK Pathway (ERK, JNK) PLCG1->MAPK NFkB NF-κB Activation PLCG1->NFkB T_Cell_Activation T-Cell Activation (Proliferation, IL-2) MAPK->T_Cell_Activation NFkB->T_Cell_Activation pSLP76 pSLP-76 (S376) HPK1->pSLP76 phosphorylates Degradation Ubiquitination & Degradation pSLP76->Degradation Degradation->SLP76 terminates signal HPK1_Inhibitor HPK1 Inhibitors (e.g., this compound) HPK1_Inhibitor->HPK1

Caption: Simplified HPK1 signaling pathway in T-cells.

Comparative Analysis of HPK1 Inhibitors

A growing number of small molecule HPK1 inhibitors are under development. This section compares this compound with other notable compounds based on publicly available biochemical and cellular potency data. While this compound is described as a potent and selective inhibitor originating from patent WO2019238067A1, specific quantitative performance data from this patent is not publicly available.

Biochemical Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) in a biochemical assay is a primary measure of a compound's potency against the purified HPK1 enzyme. The following table summarizes the biochemical IC₅₀ values for several known HPK1 inhibitors.

Compound Name/CodeBiochemical IC₅₀ (nM)Source(s)
This compound Data not publicly available
Diaminopyrimidine 220.061
RVU-2930.14
NDI-1011500.7
BGB-150251.04
GNE-18581.9
Compound K (BMS)2.6
XHS2.6
CFI-4024114.0
Arcus Biosciences [I]26
ISR-0524,200[3]
ISR-0343,900[3]
Cellular Potency and Selectivity

Cellular assays, such as measuring the inhibition of SLP-76 phosphorylation (pSLP-76), provide a more physiologically relevant measure of a compound's activity. Kinase selectivity is crucial to avoid off-target effects. High selectivity against closely related kinases in the MAP4K family, such as GLK (MAP4K3), is particularly important as GLK is a positive regulator of T-cell activation.

| Compound Name/Code | Cellular Potency (IC₅₀/EC₅₀) | Kinase Selectivity Profile | Source(s) | | :--- | :--- | :--- | | This compound | Data not publicly available | Described as "selective" | | | NDI-101150 | 41 nM (cellular IC₅₀) | >400-fold vs. MAP4K family | | | XHS | 600 nM (pSLP-76 PBMC IC₅₀) | 751-fold vs. JAK1 | | | Compound K (BMS) | Not specified | >50-fold vs. MAP4K family | | | Arcus Biosciences [I] | Not specified | >47-fold vs. other MAP4K members | | | BGB-15025 | Not specified | Good selectivity vs. MAP4K family | | | CFI-402411 | Not specified | Not specified | |

Experimental Methodologies

Standardized and robust experimental protocols are essential for the accurate evaluation and comparison of HPK1 inhibitors. Below are detailed methodologies for key assays cited in HPK1 inhibitor research.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Protocol:

  • Reagent Preparation: Prepare 1x Kinase Assay Buffer, ATP, and the HPK1 substrate (e.g., Myelin Basic Protein, MBP).

  • Compound Plating: Serially dilute test compounds in DMSO and add 1-2.5 µL to the wells of a 384-well plate. Include "Positive Control" (DMSO) and "Blank" (buffer only) wells.

  • Enzyme Addition: Thaw and dilute purified recombinant human HPK1 enzyme to the desired concentration (e.g., 3 ng/µL) in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to all wells except the "Blank".

  • Reaction Initiation: Prepare a Master Mix containing ATP and MBP substrate. Add 2 µL of this mix to the wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Subtract the "Blank" value from all readings. Calculate the percent inhibition for each compound concentration relative to the "Positive Control" and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular pSLP-76 (Ser376) TR-FRET Assay

This assay measures the phosphorylation of HPK1's direct substrate, SLP-76, in a cellular context.

Protocol:

  • Cell Culture and Plating: Culture Jurkat T-cells or primary human PBMCs. Plate the cells in a 96-well or 384-well plate.

  • Compound Incubation: Add serially diluted HPK1 inhibitors to the cells and pre-incubate for 1-2 hours.

  • Cell Stimulation: Activate the T-cell receptor pathway by adding anti-CD3/CD28 antibodies or beads. Incubate for 15-30 minutes at room temperature.

  • Cell Lysis: Add a specific TR-FRET Lysis Buffer to each well. Incubate for 30-60 minutes at room temperature with shaking to ensure complete lysis.

  • Detection:

    • Transfer 15 µL of the cell lysate to a new 384-well assay plate.

    • Add 5 µL of the detection antibody mix, containing a Europium-labeled anti-SLP-76 antibody and an acceptor fluorophore-labeled anti-pSLP-76 (S376) antibody.

  • Incubation: Incubate the plate at room temperature for 18 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (Europium) and 665 nm (acceptor).

  • Analysis: Calculate the 665 nm/615 nm ratio for each well. Determine the percent inhibition of pSLP-76 phosphorylation and calculate IC₅₀ values from the dose-response curve.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cellular Cellular Assay cluster_invivo In Vivo Model b_start 1. Plate Compound + HPK1 Enzyme b_react 2. Add ATP/Substrate & Incubate b_start->b_react b_detect 3. Add ADP-Glo™ Reagents b_react->b_detect b_read 4. Read Luminescence b_detect->b_read b_result Biochemical IC₅₀ b_read->b_result c_start 1. Plate Cells & Add Compound c_stim 2. Stimulate (αCD3/28) & Lyse Cells c_start->c_stim c_detect 3. Add TR-FRET Antibodies c_stim->c_detect c_read 4. Read TR-FRET c_detect->c_read c_result Cellular IC₅₀ (pSLP-76) c_read->c_result v_start 1. Implant Tumor Cells (e.g., MC38) v_treat 2. Oral Dosing of Inhibitor +/- αPD-1 v_start->v_treat v_measure 3. Monitor Tumor Volume & Survival v_treat->v_measure v_result Tumor Growth Inhibition (TGI) v_measure->v_result

Caption: General experimental workflow for HPK1 inhibitor evaluation.
In Vivo Syngeneic Mouse Tumor Models

These models are crucial for evaluating the anti-tumor efficacy of HPK1 inhibitors alone or in combination with other immunotherapies like anti-PD-1 antibodies.

Protocol:

  • Cell Line: Use a syngeneic tumor cell line compatible with the mouse strain (e.g., MC38 colorectal adenocarcinoma in C57BL/6 mice or CT26 colon carcinoma in BALB/c mice).

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells) into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, HPK1 inhibitor, anti-PD-1 antibody, combination).

  • Treatment Administration:

    • Administer the HPK1 inhibitor orally, typically once or twice daily, based on its pharmacokinetic profile.

    • Administer the anti-PD-1 antibody via intraperitoneal (IP) injection on a specified schedule (e.g., every 3-4 days).

  • Efficacy Endpoints:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor mouse body weight as an indicator of toxicity.

    • At the end of the study, tumors and spleens can be harvested for pharmacodynamic analysis (e.g., pSLP-76 levels, immune cell infiltration).

  • Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups and the vehicle control. Evaluate for synergistic effects in the combination group.

Conclusion

The inhibition of HPK1 represents a powerful strategy to enhance the immune system's ability to fight cancer. While specific quantitative data for this compound remains proprietary, the landscape of HPK1 inhibitors is rapidly expanding with numerous potent and selective compounds emerging from discovery and preclinical development. Inhibitors like NDI-101150, BGB-15025, and others have demonstrated low nanomolar to picomolar potency in biochemical assays and promising activity in cellular and in vivo models. The continued development and rigorous comparative evaluation of these inhibitors, using the standardized methodologies outlined in this guide, will be critical in advancing this next generation of immuno-oncology therapeutics.

References

Validating Hpk1-IN-18 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Hpk1-IN-18, a known inhibitor of Hematopoietic Progenitor Kinase 1 (Hpk1). Hpk1, a serine/threonine kinase predominantly expressed in hematopoietic cells, is a key negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[1][2][3] This document outlines key experimental approaches, presents available data for Hpk1 inhibitors, and provides detailed protocols to aid in the design and execution of target validation studies.

Executive Summary

Directly assessing the interaction of an inhibitor with its intracellular target is crucial for validating its mechanism of action and guiding further drug development. This guide focuses on three principal methods for determining cellular target engagement:

  • NanoBRET™ Target Engagement Assay: A proximity-based assay that measures the binding of a compound to a target protein in live cells.

  • Cellular Thermal Shift Assay (CETSA®): This method assesses target protein stabilization upon ligand binding in cells or tissue lysates.

  • Phospho-SLP76 (pSLP76) Cellular Assay: An indirect but highly relevant pharmacodynamic assay that measures the inhibition of the phosphorylation of SLP76, a direct downstream substrate of Hpk1, providing a functional readout of Hpk1 activity within the cell.

Hpk1 Signaling Pathway

Hpk1 is a central node in the T-cell receptor (TCR) signaling pathway, acting as a negative feedback regulator.[3] Upon TCR activation, Hpk1 is recruited to the signaling complex and, once activated, phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP76) at Serine 376.[4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the dissociation of the SLP76-containing signaling complex and subsequent ubiquitination and degradation of SLP76.[4] By inhibiting Hpk1, compounds like this compound are expected to prevent SLP76 phosphorylation, thereby sustaining TCR signaling and enhancing T-cell activation.

Hpk1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP76 LAT->SLP76 Recruitment Hpk1 Hpk1 SLP76->Hpk1 Recruitment & Activation Downstream Signaling T-cell Activation (e.g., IL-2 production) SLP76->Downstream Signaling Positive Regulation pSLP76 p-SLP76 (Ser376) Hpk1->pSLP76 Phosphorylation 14-3-3 14-3-3 pSLP76->14-3-3 Binding pSLP76->Downstream Signaling Negative Regulation Ub Ubiquitination & Degradation 14-3-3->Ub Induces Hpk1_Inhibitor This compound Hpk1_Inhibitor->Hpk1 Inhibition

Hpk1 signaling cascade in T-cells.

Comparison of Hpk1 Inhibitors: Cellular Potency

The following table summarizes publicly available data on the cellular activity of various Hpk1 inhibitors. The primary readout is the inhibition of SLP76 phosphorylation (pSLP76) in cellular assays, which serves as a key indicator of Hpk1 target engagement and functional activity. Biochemical IC50 values are also included for reference.

CompoundCellular pSLP76 IC50Biochemical IC50Assay SystemReference
This compound Data not publicly available~1 nM (Ki)Jurkat cells (for pSLP76)[6]
Compound 1 (BeiGene) ~20 nM0.0465 nMHuman pSLP76 ELISA[2][6]
GNE-6893 (Genentech) 280 nM4.9 nM (Ki)Jurkat cells[6][7]
BMS Compound 24 Data not publicly available<10 nMHomology model-based design[8]
CTx-0294885 230.7 nM (NanoBRET)Data not publicly availableHEK293 cells[1]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, cell types, and assay formats.

Experimental Protocols

NanoBRET™ Target Engagement Assay

This protocol is a representative method for assessing the binding of inhibitors to Hpk1 in live cells.

Objective: To quantify the apparent affinity of a test compound for Hpk1 inside living cells.

Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-Hpk1 fusion protein (donor) and a fluorescently labeled Hpk1 inhibitor (tracer, acceptor). A test compound competes with the tracer for binding to Hpk1, leading to a decrease in the BRET signal.

NanoBRET_Workflow Start Start Transfect Transfect cells with NanoLuc-Hpk1 vector Start->Transfect Seed Seed transfected cells into assay plate Transfect->Seed Incubate_Tracer Add NanoBRET Tracer and test compound Seed->Incubate_Tracer Equilibrate Incubate to allow binding equilibration Incubate_Tracer->Equilibrate Add_Substrate Add Nano-Glo® Substrate & Extracellular NanoLuc® Inhibitor Equilibrate->Add_Substrate Measure Measure Donor (460 nm) and Acceptor (610 nm) emission Add_Substrate->Measure Analyze Calculate BRET ratio and determine IC50 Measure->Analyze End End Analyze->End

NanoBRET target engagement workflow.

Materials:

  • HEK293 cells

  • NanoLuc®-MAP4K1 (Hpk1) Fusion Vector

  • NanoBRET™ Tracer (e.g., K-5)

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • Opti-MEM® I Reduced Serum Medium

  • Test compounds (e.g., this compound)

  • White, tissue-culture treated 96- or 384-well plates

  • Luminometer capable of measuring donor and acceptor wavelengths

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-Hpk1 fusion vector.

  • Cell Plating: A day after transfection, seed the cells into 96- or 384-well white assay plates.

  • Compound and Tracer Addition: On the day of the assay, add the NanoBRET™ tracer and serial dilutions of the test compound to the cells.

  • Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C to allow for compound entry and binding equilibration.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

  • Signal Detection: Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) using a luminometer.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Cellular Thermal Shift Assay (CETSA®)

This protocol provides a general framework for performing a CETSA experiment to assess Hpk1 target engagement.

Objective: To determine if a test compound binds to and stabilizes Hpk1 in a cellular context.

Principle: CETSA is based on the principle that a protein's thermal stability changes upon ligand binding. When cells are heated, unbound proteins denature and aggregate. Stabilized proteins remain in solution and can be detected by methods such as Western blotting or ELISA.

CETSA_Workflow Start Start Treat Treat cells with vehicle or test compound Start->Treat Heat Heat cell suspension at various temperatures Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Separate Separate soluble fraction by centrifugation Lyse->Separate Detect Detect soluble Hpk1 (e.g., Western Blot, ELISA) Separate->Detect Analyze Plot soluble Hpk1 vs. temperature to generate melt curve Detect->Analyze End End Analyze->End

Cellular Thermal Shift Assay workflow.

Materials:

  • Jurkat T-cells or other suitable hematopoietic cell line

  • Test compounds (e.g., this compound)

  • PBS (Phosphate Buffered Saline)

  • Protease and phosphatase inhibitors

  • Anti-Hpk1 antibody

  • Western blotting or ELISA reagents

  • Thermal cycler or heating block

Procedure:

  • Cell Treatment: Incubate cells with the test compound or vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3-7 minutes).

  • Cell Lysis: Lyse the cells, for example, by repeated freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Detection: Collect the supernatant (soluble fraction) and quantify the amount of soluble Hpk1 using Western blotting or an Hpk1-specific ELISA.

  • Data Analysis: Plot the amount of soluble Hpk1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement. An isothermal dose-response experiment can be performed at a single, optimized temperature to determine the EC50 of the compound.

Phospho-SLP76 (pSLP76) Cellular Assay

This protocol outlines a method to measure the inhibition of Hpk1's downstream substrate phosphorylation.

Objective: To quantify the functional inhibition of Hpk1 in cells by measuring the phosphorylation of SLP76 at Serine 376.

Principle: Activated Hpk1 phosphorylates SLP76 at Ser376. Inhibition of Hpk1 will lead to a decrease in the levels of pSLP76, which can be quantified using methods like Western blotting, ELISA, or TR-FRET assays.

pSLP76_Assay_Workflow Start Start Pre-treat Pre-treat cells with serial dilutions of inhibitor Start->Pre-treat Stimulate Stimulate cells to activate TCR signaling (e.g., anti-CD3/CD28) Pre-treat->Stimulate Lyse Lyse cells and prepare lysates Stimulate->Lyse Detect Detect pSLP76 (Ser376) and total SLP76 Lyse->Detect Normalize Normalize pSLP76 to total SLP76 Detect->Normalize Analyze Plot normalized signal vs. [Inhibitor] to determine IC50 Normalize->Analyze End End Analyze->End

pSLP76 cellular assay workflow.

Materials:

  • Jurkat T-cells or primary human T-cells

  • Test compounds (e.g., this compound)

  • Anti-CD3 and anti-CD28 antibodies for stimulation

  • Lysis buffer with protease and phosphatase inhibitors

  • Anti-pSLP76 (Ser376) antibody

  • Anti-total SLP76 antibody

  • Detection reagents (e.g., for Western blot, ELISA, or TR-FRET)

Procedure:

  • Cell Treatment: Pre-incubate cells with serial dilutions of the Hpk1 inhibitor.

  • Cell Stimulation: Stimulate the cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 15-30 minutes) to induce Hpk1 activation and SLP76 phosphorylation.

  • Cell Lysis: Lyse the cells and prepare protein lysates.

  • Detection: Quantify the levels of pSLP76 (Ser376) and total SLP76 in the lysates using a suitable immunoassay format (e.g., sandwich ELISA).

  • Data Normalization: Normalize the pSLP76 signal to the total SLP76 signal to account for any variations in cell number or protein loading.

  • Data Analysis: Plot the normalized pSLP76 signal against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Conclusion

Validating the cellular target engagement of this compound is a critical step in its development as a potential therapeutic. While direct binding assays like NanoBRET and CETSA provide unequivocal evidence of target interaction, pharmacodynamic assays measuring the phosphorylation of the direct downstream substrate, SLP76, offer a robust and functionally relevant alternative for quantifying cellular potency. This guide provides the necessary framework, comparative data from other known Hpk1 inhibitors, and detailed protocols to enable researchers to effectively design and execute studies to confirm the cellular mechanism of action of this compound and other novel Hpk1 inhibitors.

References

Hpk1-IN-18 Versus Genetic Knockout of HPK1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of pharmacological inhibition versus genetic ablation of Hematopoietic Progenitor Kinase 1 (HPK1) in the context of cancer immunotherapy.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell function, making it a compelling target for cancer immunotherapy.[1][2][3] This guide provides a detailed comparison of two primary methodologies used to counteract HPK1's immunosuppressive effects: pharmacological inhibition with small molecules like Hpk1-IN-18 and genetic knockout of the HPK1 gene. This comparison is intended to assist researchers, scientists, and drug development professionals in understanding the nuances, advantages, and limitations of each approach, supported by experimental data.

Mechanism of Action: A Shared Target, Different Modalities

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][4] It acts as a crucial intracellular checkpoint, dampening the signaling pathways downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[1][4][5] Upon TCR engagement, activated HPK1 phosphorylates key adaptor proteins like SLP-76, leading to their degradation and subsequent attenuation of the anti-tumor immune response.[6][7] Both this compound and genetic knockout aim to abrogate this negative regulatory function, thereby enhancing immune cell activation and anti-tumor immunity.

This compound is a small molecule inhibitor that pharmacologically targets the kinase activity of HPK1. By binding to the ATP-binding site of the kinase domain, it prevents the phosphorylation of downstream substrates, effectively mimicking the phenotype of a kinase-dead HPK1.[1] This intervention is transient and its efficacy is dependent on the pharmacokinetic and pharmacodynamic properties of the compound.

Genetic knockout of HPK1 , on the other hand, involves the complete ablation of the HPK1 gene, leading to a total loss of the HPK1 protein. This approach provides a permanent and complete removal of HPK1 function, including both its kinase activity and any potential scaffolding functions the protein may have.[8] Studies have also utilized "kinase-dead" (KD) knock-in mice, which express a catalytically inactive form of HPK1, to specifically dissect the role of its enzymatic activity.[6][9][10]

Comparative Data Summary

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the effects of this compound (and other potent HPK1 inhibitors) and genetic knockout/kinase-dead models of HPK1.

ParameterThis compound (or similar potent inhibitors)Genetic Knockout (KO) / Kinase-Dead (KD) of HPK1Reference
In Vitro Kinase Inhibition (IC50) This compound (Compound 1) shows potent inhibition. Other inhibitors like Compound K have an IC50 of 2.6 nM.Not Applicable[1][6]
T-Cell Activation (in vitro) Augmented TCR-induced cytokine (IFN-γ, IL-2) and activation marker expression in human T cells.Increased proliferation and elevation of Th1 cytokines (IFN-γ, IL-2) in response to anti-CD3/CD28 stimulation in mouse T cells.[1]
Resistance to Immunosuppression Fully reverted immune suppression imposed by PGE2 and adenosine pathways in human T cells.HPK1-deficient T cells are resistant to immune suppression exerted by PGE2 and adenosine.[1]
Dendritic Cell (DC) Function Treatment with an HPK1 inhibitor (CompK) augmented the TNF-α+ DC population in human whole blood stimulated with LPS and IFN-γ.HPK1-/- bone marrow-derived DCs (BMDCs) expressed higher levels of co-stimulatory molecules and pro-inflammatory cytokines, and enhanced antigen presentation capacity.[1][9]
In Vivo Anti-Tumor Efficacy A potent HPK1 inhibitor (Compound 1) in combination with pembrolizumab (anti-PD-1) demonstrated a synergistic effect, resulting in enhanced anti-tumor activity.HPK1 kinase-dead knock-in mice demonstrated decreased tumor growth and enhanced efficacy of anti-PD-L1 therapy.[1]
Immune Cell Proliferation Pharmacological inhibition of HPK1 by Compound 1 does not fully recapitulate the level of proliferation augmentation resulting from T-cell HPK1 knockout.HPK1-deficient T cells exhibit markedly enhanced proliferation as compared to HPK1-sufficient control T cells.[1]
Autoimmunity Not extensively reported, but the transient nature of inhibition may offer a better safety profile.HPK1 knockout and kinase-dead mice did not show the fatal inflammation observed in mice lacking other negative regulators like CTLA-4.[6][9]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling cluster_Downstream Downstream Effects cluster_Intervention Intervention Points TCR TCR SLP76 SLP-76 TCR->SLP76 Activates HPK1 HPK1 TCR->HPK1 Activates CD28 CD28 14-3-3 14-3-3 SLP76->14-3-3 Binds T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) SLP76->T_Cell_Activation Promotes HPK1->SLP76 Phosphorylates (Inhibits) Degradation SLP-76 Degradation 14-3-3->Degradation Immune_Response Anti-Tumor Immune Response T_Cell_Activation->Immune_Response Hpk1_IN_18 This compound Hpk1_IN_18->HPK1 Inhibits Kinase Activity HPK1_KO HPK1 Knockout HPK1_KO->HPK1 Ablates Protein

Caption: HPK1 Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Tumor Model T_Cell_Isolation Isolate Human/Murine T-Cells Stimulation Stimulate with anti-CD3/CD28 T_Cell_Isolation->Stimulation Treatment Treat with this compound or use HPK1 KO/KD T-Cells Stimulation->Treatment Analysis Analyze Cytokine Production (ELISA) and Activation Markers (FACS) Treatment->Analysis Tumor_Implantation Implant Tumor Cells (e.g., MC38, GL261) Animal_Groups Group Animals: - Vehicle - this compound - Anti-PD1 - Combination - HPK1 KO/KD mice Tumor_Implantation->Animal_Groups Tumor_Measurement Measure Tumor Growth Animal_Groups->Tumor_Measurement Immune_Profiling Analyze Tumor Microenvironment (Immune Cell Infiltration) Tumor_Measurement->Immune_Profiling

Caption: General Experimental Workflow for Comparing HPK1 Inhibition.

Comparison_Logic cluster_Pharmacological Pharmacological Inhibition (this compound) cluster_Genetic Genetic Knockout/Kinase-Dead cluster_Outcome Shared Outcome HPK1_Target HPK1 Target Pharmacological_Node Transient Inhibition Reversible Dose-dependent Potential off-target effects HPK1_Target->Pharmacological_Node Genetic_Node Permanent Ablation Irreversible Complete loss of function Potential developmental compensation HPK1_Target->Genetic_Node Outcome_Node Enhanced T-Cell Function Increased Anti-Tumor Immunity Pharmacological_Node->Outcome_Node Genetic_Node->Outcome_Node

References

Cross-Validation of HPK1 Inhibitor Efficacy: A Guide to Assay Selection and Data Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of assays for evaluating the performance of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, using Hpk1-IN-18 as a representative example. This guide outlines key experimental protocols and presents data in a clear, comparative format to aid in the cross-validation of inhibitor activity.

HPK1, a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a promising target for cancer immunotherapy.[1][2] Small molecule inhibitors of HPK1, such as this compound, are being developed to enhance anti-tumor immune responses.[1] Rigorous evaluation of these inhibitors requires cross-validation of their activity across a variety of biochemical and cellular assays to ensure robust and translatable findings.

Comparative Efficacy of HPK1 Inhibitors Across Different Assays

The potency of HPK1 inhibitors can vary significantly depending on the assay format. Biochemical assays provide a direct measure of an inhibitor's ability to block the enzymatic activity of purified HPK1. In contrast, cellular assays offer a more physiologically relevant context by assessing the inhibitor's effect on HPK1 activity within intact cells, accounting for factors such as cell permeability and target engagement.

Below is a table summarizing the reported activities of various HPK1 inhibitors, illustrating the typical range of potencies observed in different assay types. While specific data for this compound across multiple public domain assays is limited, the presented data for other potent HPK1 inhibitors serves as a benchmark for comparison.

InhibitorAssay TypeDescriptionReadoutPotency (IC50/K_i)
Compound 1 BiochemicalIn vitro kinase assay with purified HPK1HPK1 kinase activityK_i = 4.9 nM
GNE-6893 CellularInhibition of SLP76 phosphorylation in Jurkat cellspSLP76 (Ser376) levelsIC50 = 280 nM
Compound K BiochemicalHigh-throughput screen with purified HPK1HPK1 kinase activityIC50 = 2.6 nM
XHS BiochemicalIn vitro kinase assayHPK1 kinase activityIC50 = 2.6 nM
XHS CellularSLP76 phosphorylation in PBMCspSLP76 levelsIC50 = 0.6 µM
[I] BiochemicalIn vitro kinase assayHPK1 kinase activityIC50 = 10.4 nM
[I] Ex VivoInhibition of SLP76 phosphorylation in mouse splenocytespSLP76 levelsInhibition observed at 100 mg/kg

Note: IC50 (half-maximal inhibitory concentration) and K_i (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies HPK1 activity by measuring the amount of ADP produced during the kinase reaction.[3]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal proportional to the initial kinase activity.[4]

Methodology:

  • Kinase Reaction: Recombinant human HPK1 is incubated with the substrate (e.g., myelin basic protein) and ATP in a reaction buffer.[5] The inhibitor (e.g., this compound) at various concentrations is included in the reaction mixture.

  • ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and eliminate any unconsumed ATP.[6]

  • ADP to ATP Conversion and Detection: Kinase Detection Reagent is added to convert ADP to ATP and to provide the components for the luciferase reaction.[6]

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular HPK1 Phosphorylation Assay (pSLP76)

This assay measures the ability of an inhibitor to block HPK1 activity in a cellular context by quantifying the phosphorylation of its direct downstream target, SLP76, at serine 376.[7]

Principle: T-cells (e.g., Jurkat cell line or primary T-cells) are stimulated to activate the T-cell receptor (TCR) signaling pathway, which in turn activates HPK1.[7] Activated HPK1 phosphorylates SLP76. An HPK1 inhibitor will block this phosphorylation event.[1]

Methodology:

  • Cell Treatment: Jurkat T-cells or peripheral blood mononuclear cells (PBMCs) are pre-incubated with varying concentrations of the HPK1 inhibitor.[8]

  • Cell Stimulation: Cells are stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR pathway and HPK1.[9]

  • Cell Lysis: After stimulation, the cells are lysed to release the intracellular proteins.

  • Phospho-SLP76 Detection: The level of phosphorylated SLP76 (pSLP76) in the cell lysate is quantified using a sandwich ELISA. This involves capturing total SLP76 and detecting the phosphorylated form with a specific antibody.[7]

  • Data Analysis: The EC50 value is determined by plotting the percentage of inhibition of SLP76 phosphorylation against the inhibitor concentration.

Visualizing the Cross-Validation Workflow and HPK1 Signaling

To better understand the relationship between these assays and the biological context of HPK1 inhibition, the following diagrams illustrate the experimental workflow and the HPK1 signaling pathway.

G cluster_workflow Experimental Workflow for HPK1 Inhibitor Validation biochemical Biochemical Assay (e.g., ADP-Glo) data_analysis Data Analysis & Comparison biochemical->data_analysis IC50 / Ki cellular Cellular Assay (e.g., pSLP76) cellular->data_analysis EC50 invivo In Vivo / Ex Vivo Model (e.g., Syngeneic Mouse Model) invivo->data_analysis Tumor Growth Inhibition / Target Engagement

Caption: Workflow for cross-validating HPK1 inhibitor activity.

G cluster_pathway HPK1 Signaling Pathway in T-Cell Activation TCR TCR Activation HPK1 HPK1 TCR->HPK1 activates SLP76 SLP76 HPK1->SLP76 phosphorylates pSLP76 pSLP76 (Ser376) SLP76->pSLP76 Degradation Ubiquitination & Proteasomal Degradation pSLP76->Degradation Downstream Downstream Signaling (e.g., PLCγ1, ERK activation) Degradation->Downstream inhibits Tcell_response T-Cell Proliferation & Cytokine Production Downstream->Tcell_response promotes Hpk1_inhibitor This compound Hpk1_inhibitor->HPK1 inhibits

Caption: HPK1 negatively regulates T-cell signaling.

References

Hpk1-IN-18 and Other Potent HPK1 Inhibitors: A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various hematopoietic progenitor kinase 1 (HPK1) inhibitors in cancer cell lines and preclinical models. While specific efficacy data for Hpk1-IN-18 is not publicly available, it is described as a potent and selective HPK1 inhibitor.[1] Therefore, its performance is anticipated to be in a similar range to the well-characterized inhibitors detailed below. This guide summarizes key experimental data, outlines detailed protocols for assessing inhibitor efficacy, and visualizes the underlying biological pathways and experimental workflows.

Introduction to HPK1 Inhibition in Immuno-Oncology

Hematopoietic progenitor kinase 1 (HPK1), also known as mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2][3] It functions as a crucial negative regulator of T-cell receptor (TCR) signaling.[2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, such as SLP-76.[4][5] This phosphorylation event leads to the dampening of T-cell activation, proliferation, and cytokine production, thereby limiting the anti-tumor immune response.[4][6]

The inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy. By blocking HPK1 activity, small molecule inhibitors can restore and enhance T-cell-mediated anti-tumor immunity.[6][7] This guide focuses on the comparative efficacy of several potent HPK1 inhibitors, providing a valuable resource for researchers in the field.

Comparative Efficacy of HPK1 Inhibitors

The following tables summarize the in vitro efficacy of several notable HPK1 inhibitors. The data is primarily from biochemical assays, which measure the direct inhibition of the HPK1 enzyme, and cell-based assays using the Jurkat T-cell line, a common model for studying T-cell signaling.

Table 1: Biochemical Potency of HPK1 Inhibitors

InhibitorTypeTargetIC50 (nM)Reference(s)
This compound Small MoleculeHPK1Data not publicly available[1]
NDI-101150 Small MoleculeHPK10.7
GNE-1858 Small MoleculeHPK11.9
CFI-402411 Small MoleculeHPK14.0
BGB-15025 Small MoleculeHPK1Potent (specific value not stated)[2]
Compound K (BMS) Small MoleculeHPK1Potent (specific value not stated)[7]
PCC-1 Small MoleculeHPK1Sub-nanomolar
KHK-6 Small MoleculeHPK120[4]
ISR-05 Small MoleculeHPK124,200[6]
ISR-03 Small MoleculeHPK143,900[6]

Table 2: Cellular Efficacy of HPK1 Inhibitors in Jurkat T-Cells

InhibitorAssayReadoutEfficacy (IC50/EC50, nM)Reference(s)
NDI-101150 pSLP-76 InhibitionInhibition of SLP-76 phosphorylation41
PCC-1 Cytokine ProductionIL-2 and IFN-γ secretionNanomolar potency
KHK-6 Cytokine ProductionIL-2 secretionEnhanced at concentrations up to 300 nM[4]
Compound 1 (unnamed) Cytokine ProductionIL-2 secretionPotent (specific value not stated)[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are representative protocols for key experiments.

Biochemical HPK1 Kinase Assay (Radiometric HotSpot™ Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant HPK1.[3]

Materials:

  • Recombinant human HPK1 enzyme

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT, 0.1 mg/mL BSA)

  • Myelin Basic Protein (MBP) substrate

  • [γ-³³P]ATP

  • Test compounds (e.g., this compound) and controls

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant HPK1 enzyme, and the MBP substrate.

  • Add the diluted test compounds or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Jurkat T-Cell Activation Assay (IL-2 Production)

This cell-based assay measures the ability of an HPK1 inhibitor to enhance T-cell activation, using IL-2 secretion as a primary readout.[4][5]

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Anti-CD3 antibody (e.g., OKT3)

  • Anti-CD28 antibody

  • Test compounds (e.g., this compound) and controls

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

  • Plate reader

Procedure:

  • Seed Jurkat T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Pre-treat the cells with serial dilutions of the test compounds or DMSO for 1-2 hours.

  • Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies to the wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Determine the EC50 value, the concentration of the compound that elicits a half-maximal increase in IL-2 production, by plotting the data on a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the methods used for evaluation.

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_HPK1_Regulation HPK1 Negative Regulation cluster_Downstream_Signaling Downstream Signaling TCR TCR Lck Lck TCR->Lck Engagement CD3 CD3 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 LAT->HPK1 Recruits PLCg1 PLCγ1 SLP76->PLCg1 Activates HPK1->SLP76 Hpk1_IN_18 This compound Hpk1_IN_18->HPK1 Inhibits ERK ERK PLCg1->ERK Activates NFAT NFAT PLCg1->NFAT Activates AP1 AP-1 ERK->AP1 Activates IL2 IL-2 Production NFAT->IL2 AP1->IL2

Caption: HPK1 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assay b_start Start b_reagents Combine HPK1, Substrate, & [γ-³³P]ATP b_start->b_reagents b_inhibitor Add this compound b_reagents->b_inhibitor b_reaction Incubate b_inhibitor->b_reaction b_measure Measure Radioactivity b_reaction->b_measure b_end Determine IC50 b_measure->b_end c_start Start c_cells Culture Jurkat T-Cells c_start->c_cells c_inhibitor Add this compound c_cells->c_inhibitor c_stimulate Stimulate with anti-CD3/CD28 c_inhibitor->c_stimulate c_incubate Incubate c_stimulate->c_incubate c_supernatant Collect Supernatant c_incubate->c_supernatant c_elisa Perform IL-2 ELISA c_supernatant->c_elisa c_end Determine EC50 c_elisa->c_end

Caption: Experimental Workflow for Efficacy Testing.

References

A Comparative Analysis of HPK1 Inhibitors and Checkpoint Inhibitors in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer immunotherapy, novel targets and therapeutic strategies are continuously being explored to overcome the limitations of current treatments. This guide provides a comparative analysis of a promising new class of small molecule inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1) and the established class of checkpoint inhibitors, focusing on their mechanisms of action, preclinical and clinical efficacy, and their impact on the tumor microenvironment. For the purpose of this comparison, we will focus on "Compound K," a well-characterized preclinical HPK1 inhibitor, and the approved checkpoint inhibitors targeting PD-1/PD-L1 (e.g., pembrolizumab, nivolumab) and CTLA-4 (e.g., ipilimumab).

Executive Summary

HPK1 inhibitors and checkpoint inhibitors represent two distinct yet complementary approaches to enhancing anti-tumor immunity. HPK1 inhibitors act intracellularly to remove a key negative regulatory brake on T cell activation, effectively lowering the threshold for T cell responses. In contrast, checkpoint inhibitors are monoclonal antibodies that block extracellular inhibitory signals (PD-1/PD-L1 and CTLA-4) that tumor cells exploit to evade immune attack. Preclinical data for HPK1 inhibitors demonstrate potent single-agent anti-tumor activity and synergistic effects when combined with checkpoint blockade. While checkpoint inhibitors have revolutionized cancer treatment, a significant portion of patients do not respond, highlighting the need for novel combination strategies. The distinct mechanism of HPK1 inhibition suggests its potential to sensitize tumors to checkpoint blockade and improve patient outcomes.

Mechanism of Action

HPK1 Inhibitors: Intracellular Gatekeepers of T Cell Activation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial negative regulator of T cell receptor (TCR) signaling.[3] Upon TCR engagement, HPK1 is activated and phosphorylates key downstream signaling molecules, such as SLP-76, leading to their degradation and subsequent dampening of T cell activation, proliferation, and cytokine production.[1][3][4] By inhibiting HPK1, small molecules like Compound K prevent this negative feedback loop, resulting in a more robust and sustained T cell response against tumor antigens.[3][5]

HPK1_Signaling_Pathway cluster_TCR T Cell Receptor Complex cluster_Signaling Intracellular Signaling TCR TCR ZAP70 ZAP-70 TCR->ZAP70 Antigen Presentation CD3 CD3 LAT LAT ZAP70->LAT NFkB NF-κB ZAP70->NFkB SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK PLCg1->ERK AP1 AP-1 ERK->AP1 Cytokines Cytokine Production (IL-2, IFN-γ) AP1->Cytokines Proliferation T Cell Proliferation AP1->Proliferation NFkB->Cytokines NFkB->Proliferation HPK1->SLP76 Phosphorylates & Inhibits HPK1_Inhibitor Hpk1-IN-18 (Compound K) HPK1_Inhibitor->HPK1

Checkpoint Inhibitors: Releasing the Brakes on the Immune System

Checkpoint inhibitors are monoclonal antibodies that target inhibitory receptors on the surface of T cells, such as Programmed Cell Death Protein 1 (PD-1) and Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4).[6]

  • PD-1/PD-L1 Inhibition: PD-1 is expressed on activated T cells, and its ligand, PD-L1, can be expressed on tumor cells. The binding of PD-L1 to PD-1 delivers an inhibitory signal to the T cell, leading to T cell "exhaustion" and an inability to eliminate the cancer cell.[6][7] PD-1/PD-L1 inhibitors block this interaction, restoring the T cell's cytotoxic function.[6]

  • CTLA-4 Inhibition: CTLA-4 is another inhibitory receptor on T cells that primarily regulates T cell activation at the initial priming phase in the lymph nodes.[8][9] It competes with the co-stimulatory receptor CD28 for binding to its ligands, B7-1 and B7-2, on antigen-presenting cells (APCs).[9] By blocking CTLA-4, inhibitors like ipilimumab allow for a more robust and prolonged T cell activation.[9]

Checkpoint_Inhibitors cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T Cell MHC_Antigen MHC-Antigen TCR TCR MHC_Antigen->TCR Signal 1 PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal B7 B7 CD28 CD28 B7->CD28 Co-stimulation (Signal 2) CTLA4 CTLA-4 B7->CTLA4 Inhibitory Signal Inhibition T Cell Inhibition PD1->Inhibition Activation T Cell Activation CD28->Activation CTLA4->Inhibition PD1_Inhibitor PD-1/PD-L1 Inhibitor PD1_Inhibitor->PD1 CTLA4_Inhibitor CTLA-4 Inhibitor CTLA4_Inhibitor->CTLA4

Performance Comparison: Preclinical and Clinical Data

A direct quantitative comparison of efficacy between preclinical HPK1 inhibitors and clinically approved checkpoint inhibitors is challenging due to the different stages of development. However, we can compare their potencies and observed anti-tumor activities in their respective settings.

ParameterHPK1 Inhibitor (Compound K)Checkpoint Inhibitors (Pembrolizumab/Nivolumab/Ipilimumab)
Target HPK1 (intracellular kinase)PD-1, PD-L1, CTLA-4 (extracellular receptors)
Modality Small molecule (oral)Monoclonal antibody (intravenous)
Potency (IC50) 2.6 nM (in vitro kinase assay)[1]Not directly comparable (biological activity measured differently)
Preclinical Efficacy Monotherapy: Significant tumor growth inhibition in syngeneic mouse models (e.g., MC38, 1956 sarcoma).[5]Monotherapy & Combination: Established anti-tumor activity in various preclinical models.
Clinical Efficacy Currently in early-phase clinical trials (e.g., BGB-15025, CFI-402411).[2][10][11]Monotherapy & Combination: Approved for numerous cancer types, demonstrating significant improvements in overall survival and response rates in a subset of patients.[6][12][13][14][15]
Combination Potential Synergistic anti-tumor efficacy observed with anti-PD-1 in preclinical models.[5]Standard of care in many cancers, often used in combination with chemotherapy or other immunotherapies.[13][14]

Impact on the Tumor Microenvironment

Both HPK1 inhibitors and checkpoint inhibitors favorably modulate the tumor microenvironment (TME) to promote anti-tumor immunity.

  • HPK1 Inhibitors: Preclinical studies suggest that HPK1 inhibition can lead to:

    • Increased infiltration of CD8+ T cells into the tumor.

    • Enhanced production of pro-inflammatory cytokines like IFN-γ and TNF-α.[4]

    • Improved function of dendritic cells (DCs), which are critical for initiating anti-tumor immune responses.[5]

  • Checkpoint Inhibitors: The effects of checkpoint inhibitors on the TME are well-documented and include:

    • Reversal of T cell exhaustion, leading to increased effector function of tumor-infiltrating lymphocytes (TILs).

    • Increased ratio of effector T cells to regulatory T cells (Tregs).

    • Enhanced antigen presentation by APCs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of these immunotherapies. Below are outlines of key experimental protocols.

T Cell Activation Assay

Objective: To assess the ability of a compound to enhance T cell activation, typically measured by cytokine production or expression of activation markers.

Methodology:

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or specific T cell subsets.

  • Plate Coating: Coat 96-well plates with anti-CD3 antibody to provide the primary TCR signal.

  • Cell Seeding and Treatment: Seed the cells in the coated plates and treat with serial dilutions of the HPK1 inhibitor or a control vehicle. A co-stimulatory signal is provided by soluble anti-CD28 antibody.

  • Incubation: Incubate the cells for 48-72 hours.

  • Analysis:

    • Cytokine Measurement: Collect the supernatant and measure the concentration of cytokines such as IL-2 and IFN-γ using ELISA or a multiplex bead-based assay.[4][16][17]

    • Activation Marker Expression: Stain the cells with fluorescently labeled antibodies against activation markers (e.g., CD69, CD25) and analyze by flow cytometry.

T_Cell_Activation_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Isolate_PBMCs Isolate PBMCs Seed_Cells Seed Cells & Treat with Inhibitor Isolate_PBMCs->Seed_Cells Coat_Plate Coat Plate (anti-CD3) Coat_Plate->Seed_Cells Add_antiCD28 Add anti-CD28 Seed_Cells->Add_antiCD28 Incubate Incubate (48-72h) Add_antiCD28->Incubate Measure_Cytokines Measure Cytokines (ELISA) Incubate->Measure_Cytokines Flow_Cytometry Flow Cytometry (Activation Markers) Incubate->Flow_Cytometry

In Vivo Syngeneic Mouse Tumor Models

Objective: To evaluate the anti-tumor efficacy of a therapeutic agent in an immunocompetent mouse model.

Methodology:

  • Tumor Cell Implantation: Inject a murine cancer cell line (e.g., CT26 colon carcinoma or MC38 colon adenocarcinoma) subcutaneously into the flank of syngeneic mice (e.g., BALB/c for CT26).[3][18]

  • Tumor Growth Monitoring: Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

  • Treatment Administration:

    • HPK1 Inhibitor: Administer the compound orally, once or twice daily, at various dose levels.

    • Checkpoint Inhibitor: Administer the antibody intraperitoneally, typically once or twice a week.

    • Combination: Administer both agents according to their respective schedules.

  • Efficacy Assessment: Measure tumor volume with calipers every 2-3 days. Body weight should also be monitored as an indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

Conclusion

HPK1 inhibitors represent a novel and promising class of immuno-oncology agents that act through a distinct intracellular mechanism to enhance T cell-mediated anti-tumor immunity. Preclinical data for HPK1 inhibitors like Compound K demonstrate their potential as both monotherapy and in combination with checkpoint inhibitors. While checkpoint inhibitors have transformed cancer therapy, the need for improved response rates and strategies to overcome resistance remains. The synergistic potential of combining an intracellular T cell-enhancing agent like an HPK1 inhibitor with an extracellular checkpoint inhibitor offers a compelling rationale for further clinical investigation. The ongoing clinical trials of HPK1 inhibitors will be crucial in defining their role in the evolving armamentarium of cancer immunotherapies.

References

A Head-to-Head Comparison of HPK1 Inhibitors for Immuno-Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-18, and other similar compounds. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and workflows to support informed decisions in cancer immunotherapy research.

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. By inhibiting HPK1, the aim is to restore and enhance the immune system's ability to recognize and eliminate cancer cells. This has led to the development of numerous small molecule inhibitors targeting this kinase. This guide focuses on a head-to-head comparison of several prominent HPK1 inhibitors, with a central focus on this compound and its analogs.

Quantitative Comparison of HPK1 Inhibitors

The following table summarizes the in vitro potency of this compound and a selection of similar HPK1 inhibitors. The data presented includes biochemical IC50 values, which measure the concentration of the inhibitor required to reduce the enzymatic activity of purified HPK1 by 50%, and cellular IC50 or EC50 values, which reflect the inhibitor's potency within a cellular context.

Compound NameBiochemical IC50 (nM)Cellular Potency (nM)Notes
Hpk1-IN-3 0.25[1][2][3]108 (EC50, IL-2 release in PBMCs)[1][2]A potent and selective ATP-competitive inhibitor of HPK1.[1][2]
CFI-402411 4.0[4][5][6]-Currently in Phase 1/2 clinical trials.[4]
NDI-101150 0.7[7][8]41 (Cellular IC50)[7]A highly potent and selective inhibitor with over 400-fold selectivity against other MAP4K family members.[7] Currently in Phase 1/2 clinical trials.[8]
BGB-15025 Potent and selective-Structure undisclosed; currently in Phase 1 clinical trials.[9]
Sunitinib 15 (IC50), ~10 (Ki)[10]-A multi-receptor tyrosine kinase inhibitor that also inhibits HPK1.
GNE-1858 1.9[10]-A potent HPK1 inhibitor.
XHS 2.6[10]600 (pSLP76 in PBMCs)[10]A potent HPK1 inhibitor.
KHK-6 20-A novel HPK1 inhibitor.

Note: IC50 and EC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

HPK1 Signaling Pathway and Inhibitor Mechanism of Action

HPK1 acts as a crucial checkpoint in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, most notably the adapter protein SLP-76. This phosphorylation leads to the degradation of SLP-76, thereby dampening the T-cell activation signal. HPK1 inhibitors block the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and thus sustaining T-cell activation and anti-tumor immune responses.

HPK1_Signaling_Pathway cluster_cell T-Cell TCR TCR Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) SLP76->T_Cell_Activation pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Hpk1_IN_18 This compound & Similar Inhibitors Hpk1_IN_18->HPK1 Inhibition Degradation Ubiquitination & Degradation pSLP76->Degradation Degradation->SLP76

Caption: HPK1 signaling pathway in T-cell activation and the mechanism of HPK1 inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of HPK1 inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the enzymatic activity of HPK1 and the potency of inhibitors.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[11][12]

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing recombinant human HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase buffer.

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the reaction mixture. A control with no inhibitor (vehicle, typically DMSO) is also included.

  • Kinase Reaction: The reaction is initiated by the addition of the ATP/substrate mix and incubated at room temperature for a defined period (e.g., 60 minutes).[11]

  • ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. This step is typically incubated for 40 minutes at room temperature.[11]

  • ADP to ATP Conversion: Kinase Detection Reagent is added, which contains an enzyme that converts the ADP generated in the kinase reaction into ATP. This is incubated for 30-60 minutes at room temperature.[11]

  • Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal. The signal is measured using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the HPK1 activity. The IC50 value is calculated by plotting the percentage of HPK1 inhibition against the logarithm of the inhibitor concentration.

Cellular Phospho-SLP-76 (pSLP-76) Assay

This assay measures the ability of an HPK1 inhibitor to block the phosphorylation of SLP-76 in a cellular context, providing a measure of the compound's target engagement and cellular potency.

Principle: This is a sandwich immunoassay (e.g., ELISA or TR-FRET) that detects the level of phosphorylated SLP-76 at Serine 376 in cell lysates.[13][14]

Protocol:

  • Cell Culture and Treatment: A suitable human T-cell line (e.g., Jurkat) or primary human peripheral blood mononuclear cells (PBMCs) are cultured. The cells are pre-incubated with various concentrations of the HPK1 inhibitor.

  • T-Cell Activation: The T-cells are then stimulated to activate the TCR signaling pathway. This can be achieved using anti-CD3/anti-CD28 antibodies or other stimuli.

  • Cell Lysis: After a defined stimulation period, the cells are lysed to release the cellular proteins.

  • Immunoassay: The cell lysates are then analyzed using a pSLP-76 specific immunoassay kit. This typically involves the following steps:

    • Capture of total SLP-76 protein onto an antibody-coated plate or bead.

    • Detection of the phosphorylated form of SLP-76 using a specific antibody that recognizes the pSer376 epitope.

    • A secondary antibody conjugated to an enzyme (e.g., HRP for ELISA) or a fluorophore (for TR-FRET) is used for signal generation.

  • Signal Detection: The signal (e.g., absorbance for ELISA, fluorescence for TR-FRET) is measured using a plate reader.

  • Data Analysis: The signal is proportional to the amount of pSLP-76. The cellular IC50 value is determined by plotting the percentage of inhibition of SLP-76 phosphorylation against the logarithm of the inhibitor concentration.

Experimental Workflow for HPK1 Inhibitor Evaluation

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel HPK1 inhibitors.

HPK1_Inhibitor_Workflow Start High-Throughput Screening (HTS) or Structure-Based Design Biochemical_Assay Biochemical HPK1 Kinase Assay (e.g., ADP-Glo) Determine IC50 Start->Biochemical_Assay Cellular_Assay Cellular pSLP-76 Assay (e.g., in Jurkat or PBMCs) Determine Cellular IC50 Biochemical_Assay->Cellular_Assay Potent Hits Selectivity_Profiling Kinase Selectivity Profiling (Panel of other kinases) Cellular_Assay->Selectivity_Profiling In_Vitro_Immuno In Vitro Immunomodulation Assays (e.g., Cytokine Release, T-cell Proliferation) Selectivity_Profiling->In_Vitro_Immuno Selective Hits In_Vivo_PK In Vivo Pharmacokinetics (PK) (e.g., in mice) In_Vitro_Immuno->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Syngeneic tumor models) In_Vivo_PK->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Efficacious Leads Lead_Optimization->Biochemical_Assay Iterative Design

Caption: A typical experimental workflow for the evaluation of HPK1 inhibitors.

This guide provides a foundational comparison of this compound and similar compounds, offering valuable insights for researchers in the field of immuno-oncology. The provided data and protocols can aid in the selection and evaluation of HPK1 inhibitors for further preclinical and clinical development.

References

Confirming the On-Target Efficacy of Hpk1-IN-18: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Hpk1-IN-18 with other known Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, supported by experimental data and detailed methodologies. The on-target effects of these inhibitors are crucial for their development as immunomodulatory agents in oncology.

Introduction to HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the adaptor protein SLP-76, leading to the attenuation of T-cell activation and proliferation.[2] By inhibiting HPK1, the aim is to enhance T-cell-mediated anti-tumor immunity, making it a promising target in immuno-oncology.[3][4] this compound is a potent and selective inhibitor of HPK1.[5][6]

Comparative Analysis of HPK1 Inhibitors

The following table summarizes the biochemical and cellular potency of this compound and a selection of alternative HPK1 inhibitors. This data is essential for understanding the on-target efficacy of these compounds.

InhibitorBiochemical IC50/KiCellular IC50Assay TypeReference
This compound Not DisclosedNot DisclosedNot Disclosed[5][6]
NDI-101150 0.7 nM (IC50)41 nMBiochemical (Enzymatic), Cellular (pSLP-76)Probechem
BGB-15025 1.04 nM (IC50)Not DisclosedBiochemical (Kinase activity)AACR Journals
Sunitinib 15 nM (IC50), 16 nM (Kd)Not DisclosedIn vitro kinase assay[7], NIH
Compound K 2.6 nM (IC50)0.6 µM (in SLP76 PBMC assay)Biochemical, Cellular (pSLP-76)[1]
GNE-1858 1.9 nM (IC50)Not DisclosedBiochemical[1]
ISR-05 24.2 µM (IC50)Not DisclosedRadiometric HotSpot™ kinase assayNIH
ISR-03 43.9 µM (IC50)Not DisclosedRadiometric HotSpot™ kinase assayNIH

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the on-target effects of HPK1 inhibitors.

Biochemical Kinase Activity Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantitatively measures the inhibition of HPK1 kinase activity in a biochemical setting.

Principle: The assay is based on the FRET between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer that competes with the inhibitor for the ATP-binding site of the kinase. Inhibition of tracer binding by the compound results in a decrease in the FRET signal.[8]

Materials:

  • Recombinant HPK1 enzyme

  • LanthaScreen® Eu-anti-GST Antibody

  • Tracer-199

  • Test compounds (e.g., this compound)

  • Kinase Buffer

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add the test compound.

  • Add a mixture of HPK1 enzyme and Eu-anti-GST antibody to the wells.

  • Add the tracer to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

  • Calculate IC50 values from the resulting dose-response curves.[8]

Cellular Phospho-SLP-76 (Ser376) Assay

This assay measures the ability of an inhibitor to block HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a cellular context.

Principle: T-cells (e.g., Jurkat cells or primary human T-cells) are stimulated to activate the TCR signaling pathway, leading to HPK1 activation and subsequent phosphorylation of SLP-76 at Serine 376. The level of phosphorylated SLP-76 is then quantified, typically by ELISA or Western blot, in the presence and absence of the inhibitor.[9][10]

Materials:

  • Jurkat T-cells or isolated primary human T-cells

  • Anti-CD3/anti-CD28 antibodies for stimulation

  • Test compounds (e.g., this compound)

  • Lysis buffer

  • Antibodies: anti-phospho-SLP-76 (Ser376) and total SLP-76

  • ELISA or Western blotting reagents

Procedure:

  • Pre-incubate T-cells with various concentrations of the test compound.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies for a defined period (e.g., 30 minutes).

  • Lyse the cells to extract proteins.

  • Quantify the levels of phospho-SLP-76 (Ser376) and total SLP-76 using a sandwich ELISA or by Western blotting.[10]

  • Determine the IC50 value by plotting the inhibition of SLP-76 phosphorylation against the compound concentration.

IL-2 Secretion Assay

This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell activation, which is the production and secretion of the cytokine Interleukin-2 (IL-2).

Principle: Inhibition of HPK1 enhances TCR signaling, leading to increased T-cell activation and proliferation, which is accompanied by the secretion of cytokines such as IL-2. The amount of secreted IL-2 is measured as a functional readout of HPK1 inhibition.[11][12]

Materials:

  • Primary human T-cells or PBMCs

  • Anti-CD3/anti-CD28 antibodies for stimulation

  • Test compounds (e.g., this compound)

  • IL-2 ELISA kit or Cytokine Secretion Assay kit

Procedure:

  • Culture primary T-cells or PBMCs in the presence of varying concentrations of the test compound.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies.

  • After a suitable incubation period (e.g., 24-72 hours), collect the cell culture supernatant.

  • Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.[12]

  • Plot the increase in IL-2 secretion against the compound concentration to determine the EC50 value.

Visualizing Key Pathways and Workflows

The following diagrams illustrate the HPK1 signaling pathway and the experimental workflows for the described assays.

HPK1_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1_inactive HPK1 (inactive) LAT_SLP76->HPK1_inactive T_Cell_Activation T-Cell Activation (IL-2 Production) LAT_SLP76->T_Cell_Activation Positive Regulation HPK1_active HPK1 (active) HPK1_inactive->HPK1_active Phosphorylation HPK1_active->LAT_SLP76 Phosphorylates SLP-76 pSLP76 pSLP-76 (Ser376) HPK1_active->pSLP76 FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Binding Ub_Proteasome Ubiquitination & Proteasomal Degradation FourteenThreeThree->Ub_Proteasome Leads to Ub_Proteasome->LAT_SLP76 Degradation of SLP-76 (Negative Regulation) Inhibitor This compound Inhibitor->HPK1_active Inhibits

Caption: HPK1 Signaling Pathway in T-Cells.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of this compound Dispense_Compound Dispense compound into 384-well plate Compound_Prep->Dispense_Compound Reagent_Prep Prepare HPK1 enzyme and Eu-antibody mix Add_Enzyme Add enzyme/antibody mix Reagent_Prep->Add_Enzyme Dispense_Compound->Add_Enzyme Add_Tracer Add tracer to initiate reaction Add_Enzyme->Add_Tracer Incubate Incubate for 60 min at room temperature Add_Tracer->Incubate Read_Plate Read TR-FRET signal Incubate->Read_Plate Analyze_Data Calculate IC50 value Read_Plate->Analyze_Data

Caption: Biochemical Kinase Assay Workflow.

Cellular_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_stimulation Cell Stimulation cluster_analysis Analysis Cell_Culture Culture Jurkat T-cells Add_Inhibitor Pre-incubate cells with this compound Cell_Culture->Add_Inhibitor Stimulate_Cells Stimulate with anti-CD3/CD28 Add_Inhibitor->Stimulate_Cells Lyse_Cells Lyse cells Stimulate_Cells->Lyse_Cells Measure_pSLP76 Quantify pSLP-76 (ELISA/Western) Lyse_Cells->Measure_pSLP76 Calculate_IC50 Determine IC50 Measure_pSLP76->Calculate_IC50

Caption: Cellular pSLP-76 Assay Workflow.

References

Safety Operating Guide

Personal protective equipment for handling Hpk1-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of the potent kinase inhibitor, Hpk1-IN-18.

This guide provides immediate, essential safety and logistical information for laboratory personnel working with this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.

Hazard Identification and Engineering Controls

This compound is a potent hematopoietic progenitor kinase 1 (HPK1) inhibitor.[1] While specific toxicology data is limited, as a potent small molecule kinase inhibitor, it should be handled as a potentially hazardous compound. The primary routes of exposure are inhalation of aerosolized powder and dermal contact. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]

Engineering Controls are the first line of defense in minimizing exposure.

Control MeasureSpecificationPurpose
Ventilation Chemical Fume Hood or Class II Biosafety CabinetTo contain powders and aerosols during handling and weighing.
Containment Glove box or similar isolation equipmentRecommended for handling larger quantities or for procedures with a high potential for aerosolization.
Safety Equipment Accessible safety shower and eye wash stationFor immediate decontamination in case of accidental exposure.[2]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound to ensure the appropriate level of PPE is selected. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationRationale
Hand Protection Disposable Nitrile GlovesMinimum 5-mil thickness, double-gloving recommended.Provides a barrier against dermal absorption. Nitrile offers good resistance to common laboratory solvents.[3] Change gloves immediately if contaminated.
Eye Protection Safety Goggles with Side-ShieldsANSI Z87.1 certifiedProtects eyes from splashes and airborne particles.[2]
Body Protection Disposable, Solid-Front Lab Coat with Cuffed SleevesPolypropylene or similar non-woven materialPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 or higher respiratorRequired when handling the powder outside of a certified fume hood or biosafety cabinet.Protects against inhalation of fine particles.[4][5]
Glove Selection and Breakthrough Times

As this compound is often dissolved in solvents like Dimethyl Sulfoxide (DMSO) for experimental use, understanding glove breakthrough times for the solvent is critical.

Glove MaterialSolventBreakthrough Time (minutes)Recommendation
Nitrile Dimethyl Sulfoxide (DMSO)>480[6][7][8]Excellent: Suitable for handling this compound in DMSO solutions for extended periods.
Latex Dimethyl Sulfoxide (DMSO)1.5 - 2 hours[9]Fair: Use with caution for short-duration tasks only. Change gloves frequently.

Note: Breakthrough times are indicative and can vary based on glove thickness, manufacturer, and specific laboratory conditions. Always inspect gloves for any signs of degradation.

Respiratory Protection Details

The selection of a respirator depends on the potential for aerosol generation and the concentration of the hazardous substance.

Respirator TypeAssigned Protection Factor (APF)When to Use
N95 Filtering Facepiece Respirator 10[4][10][11]For weighing and handling small quantities of powder where aerosolization is minimal but possible.
Half-Mask Elastomeric Respirator with P100 filters 10[10]Offers a better face seal and higher filtration efficiency for particulates. Suitable for tasks with a moderate risk of aerosolization.
Powered Air-Purifying Respirator (PAPR) with HEPA filters 25 - 1,000[4][5]Recommended for handling large quantities of powder, cleaning up spills, or when a higher level of protection is required.

Safe Handling and Operational Procedures

Receiving and Unpacking:

  • Inspect the package for any signs of damage upon receipt.

  • Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) when unpacking.

  • Verify the container label matches the order information.

  • Store the compound according to the manufacturer's recommendations, typically at -20°C for the powder and -80°C for solutions in solvent.[2]

Weighing and Solution Preparation:

  • Perform all manipulations of powdered this compound within a certified chemical fume hood or a Class II biosafety cabinet to contain any airborne particles.

  • Use a dedicated set of spatulas and weighing papers.

  • Clean the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) after each use.

  • When preparing solutions, add the solvent to the powdered compound slowly to minimize aerosolization.

Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.

  • Handle all solutions within a fume hood.

  • Use Luer-Lok syringes and needles to prevent accidental disconnection and spills.

Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, lab coats, weighing papers, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste bag.
Liquid Waste Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Sharps Needles and syringes used to handle this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.

Emergency Procedures

Spill Response:

  • Small Spill (Powder):

    • Gently cover the spill with absorbent paper towels to avoid raising dust.

    • Wet the paper towels with a suitable solvent (e.g., 70% ethanol) to dampen the powder.

    • Wipe the area from the outside in, and place all contaminated materials in a sealed hazardous waste bag.

    • Clean the area with soap and water.

  • Small Spill (Liquid):

    • Absorb the spill with absorbent pads or spill pillows.

    • Wipe the area with a suitable solvent and then with soap and water.

    • Collect all contaminated materials in a sealed hazardous waste bag.

  • Large Spill:

    • Evacuate the area and restrict access.

    • Alert your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do NOT induce vomiting.

In all cases of personnel exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.

Visual Guide to Personal Protective Equipment Workflow

PPE_Workflow PPE Workflow for Handling this compound cluster_Preparation Preparation cluster_Handling Handling Procedure cluster_Decontamination_Disposal Decontamination & Disposal Enter Lab Enter Lab Don Lab Coat Don Lab Coat Enter Lab->Don Lab Coat Don Safety Goggles Don Safety Goggles Don Lab Coat->Don Safety Goggles Don Inner Gloves Don Inner Gloves Don Safety Goggles->Don Inner Gloves Don Outer Gloves Don Outer Gloves Don Inner Gloves->Don Outer Gloves Handle this compound Handle this compound Don Outer Gloves->Handle this compound Dispose Outer Gloves Dispose Outer Gloves Handle this compound->Dispose Outer Gloves Wipe Surfaces Wipe Surfaces Dispose Outer Gloves->Wipe Surfaces Dispose Inner Gloves Dispose Inner Gloves Wipe Surfaces->Dispose Inner Gloves Wash Hands Wash Hands Dispose Inner Gloves->Wash Hands Remove Goggles Remove Goggles Wash Hands->Remove Goggles Remove Lab Coat Remove Lab Coat Remove Goggles->Remove Lab Coat Exit Lab Exit Lab Remove Lab Coat->Exit Lab

Caption: PPE donning and doffing sequence for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.